Bromethalin
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br3F3N3O4/c1-21(13-9(16)2-6(15)3-10(13)17)12-8(14(18,19)20)4-7(22(24)25)5-11(12)23(26)27/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMZPYXTVKAYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C2=C(C=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br3F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032590 | |
| Record name | Bromethalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow odorless solid; [Merck Index] White solid; [Reference #1] | |
| Record name | Bromethalin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3993 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, <0.01 mg/L, Insoluble in water, Soluble in chloroform, acetone; moderately soluble in aromatic hydrocarbons., In dichloromethane 300-400, chloroform 200-300, methanol 2.3-3.4, heavy aromatic naphtha 1.2-1.3 (all in g/L) | |
| Record name | Bromethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density: 2.169 g/mL at 23 °C | |
| Record name | Bromethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000001 [mmHg], 9.7X10-8 mm Hg (0.013 mPa) at 25 °C | |
| Record name | Bromethalin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3993 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Bromethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow crystals, White crystals; powder at 25 °C, Free flowing meal with a slight yellow color, Pale yellow crystals from ethanol | |
CAS No. |
63333-35-7 | |
| Record name | Bromethalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63333-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromethalin [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063333357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromethalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMETHALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM59MTH1FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bromethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
150-151 °C | |
| Record name | Bromethalin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Bromethalin chemical synthesis and purification for research use
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These organizations provide reliable and safety-focused information on a wide range of chemical substances.
An In-depth Technical Guide to N-Methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline (Bromethalin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline, commonly known as Bromethalin, is a potent, non-anticoagulant neurotoxic rodenticide.[1] Developed in the early 1980s, it serves as an effective alternative against rodents resistant to first-generation anticoagulants like warfarin.[1] this compound's mechanism of action centers on the disruption of cellular energy metabolism within the central nervous system, leading to severe neurological dysfunction and mortality.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, toxicity, and available experimental data for this compound, tailored for a scientific audience.
Physicochemical Properties
This compound is a pale yellow, odorless crystalline solid.[3][4] It is characterized by its high lipophilicity and low aqueous solubility.[4][5] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | N-methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | [3] |
| CAS Number | 63333-35-7 | [5] |
| Molecular Formula | C₁₄H₇Br₃F₃N₃O₄ | [5] |
| Molecular Weight | 577.93 g/mol | [5] |
| Melting Point | 150-151 °C | [3] |
| Water Solubility | <0.01 mg/L at 20°C | [3][5] |
| Solubility in Organic Solvents | Soluble in chloroform (B151607) and acetone; moderately soluble in aromatic hydrocarbons. Dichloromethane: 300-400 g/L; Chloroform: 200-300 g/L; Methanol: 2.3-3.4 g/L. | [3] |
| Vapor Pressure | 9.7 x 10⁻⁸ mm Hg at 25°C | [5] |
| Log P (Octanol-Water Partition Coefficient) | 7.68 | [5][6] |
| pKa | 9.0 | [3][5] |
Mechanism of Action
The toxic effects of this compound are not caused by the parent compound itself, but by its more active metabolite, desmethylthis compound.[1][7] Following ingestion, this compound is rapidly absorbed and undergoes N-demethylation in the liver to form desmethylthis compound.[2][8] This metabolite is a potent uncoupler of oxidative phosphorylation in the mitochondria of the central nervous system.[1][7][8]
The uncoupling of oxidative phosphorylation disrupts the electron transport chain, leading to a significant decrease in the synthesis of adenosine (B11128) triphosphate (ATP).[1][7] The subsequent reduction in cellular ATP levels inhibits the activity of the Na+/K+-ATPase pumps.[7][9] This impairment leads to a loss of osmotic control, causing an influx of water into the myelin sheaths of nerve cells.[7][9] The resulting intramyelinic edema leads to increased cerebrospinal fluid pressure, cerebral edema, and ultimately, damage to neuronal axons.[1][8] This cascade of events manifests as severe neurological signs, including paralysis, convulsions, and death.[1]
Caption: Mechanism of action of this compound.
Toxicology
This compound is highly toxic to mammals, with cats being particularly sensitive.[10] The toxicity is dose-dependent and can manifest as two distinct clinical syndromes: an acute convulsant syndrome at higher doses and a delayed paralytic syndrome at lower doses.[11][12]
Acute Toxicity
The median lethal dose (LD₅₀) of this compound varies across species.
| Species | Oral LD₅₀ (mg/kg) | Reference(s) |
| Dog | 2.38 - 4.7 | [8][9] |
| Cat | 0.45 | [10] |
| Rat | ~2.0 | [4] |
Clinical Signs of Toxicity
The clinical presentation of this compound poisoning depends on the ingested dose.[11]
-
Acute Convulsant Syndrome (High Dose): Occurs within 2 to 24 hours of ingestion and is characterized by severe muscle tremors, hyperexcitability, seizures, and hyperthermia.[11][12]
-
Delayed Paralytic Syndrome (Low Dose): Develops 1 to 5 days after exposure and presents with progressive hindlimb weakness, ataxia, and ultimately paralysis.[11][12]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for research and development.
Synthesis of this compound
A general synthesis process for this compound is outlined in patent literature. The process involves a multi-step synthesis starting from 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline.[13]
Protocol Outline:
-
Methylation: 2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is methylated to yield N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline.[13]
-
Bromination: The methylated intermediate undergoes a bromination reaction, followed by a secondary bromination to produce the final this compound product.[13]
A more detailed patented method describes the synthesis of the intermediate N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)benzenamine by reacting 2-chloro-3,5-dinitrobenzotrifluoride (B120725) with N-methylaniline in the presence of N,N-dimethylformamide and pyridine.[14] The final bromination step to yield this compound is then carried out using elemental bromine in a basic medium.[14]
Analytical Methods
The determination of this compound and its active metabolite, desmethylthis compound, in biological and environmental samples is typically performed using chromatographic techniques coupled with mass spectrometry.
Method for Desmethylthis compound in Animal Tissue (LC-MS/MS):
-
Sample Preparation: Homogenize 1 gram of tissue (e.g., brain, liver, adipose) in 5% ethanol (B145695) in ethyl acetate.[15][16]
-
Extraction: Centrifuge the homogenate and evaporate the supernatant to dryness.[15][16]
-
Reconstitution: Reconstitute the dried extract in methanol.[15][16]
-
Analysis: Analyze the sample using reverse-phase ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with electrospray ionization in negative ion mode and multiple reaction monitoring.[15][17]
Note: this compound is not amenable to analysis by gas chromatography due to thermal degradation.[18]
Conclusion
N-Methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline (this compound) is a potent neurotoxin with a well-defined mechanism of action involving the uncoupling of mitochondrial oxidative phosphorylation. Its high toxicity and unique neurological effects make it a subject of interest for toxicologists and drug development professionals. The information provided in this guide, including its physicochemical properties, mechanism of action, and analytical methods, serves as a valuable resource for further research and understanding of this complex molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Advisory: this compound rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H7Br3F3N3O4 | CID 44465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. aphis.usda.gov [aphis.usda.gov]
- 6. This compound (Ref: OMS 3020) [sitem.herts.ac.uk]
- 7. aspcapro.org [aspcapro.org]
- 8. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 9. vetlexicon.com [vetlexicon.com]
- 10. vetmeds.org [vetmeds.org]
- 11. This compound Rodenticide Poisonings in Dogs | VCA Animal Hospitals [vcahospitals.com]
- 12. vettimes.com [vettimes.com]
- 13. CN104086446A - this compound synthesizing production process - Google Patents [patents.google.com]
- 14. EP0197706A2 - Synthesis of this compound intermediate - Google Patents [patents.google.com]
- 15. Method for the detection of desmethylthis compound in animal tissue samples for the determination of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. academic.oup.com [academic.oup.com]
The Core Mechanism of Bromethalin-Induced Uncoupling of Oxidative Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromethalin is a potent, non-anticoagulant rodenticide that exerts its neurotoxic effects by disrupting mitochondrial ATP synthesis. This technical guide provides a comprehensive examination of the core mechanism of action of this compound, focusing on its impact on mitochondrial function. Following ingestion, this compound is rapidly metabolized to its more active derivative, desmethylthis compound. This metabolite acts as a potent protonophore, uncoupling oxidative phosphorylation by dissipating the mitochondrial proton gradient essential for ATP synthesis. The subsequent depletion of cellular ATP impairs critical ion pumps, such as Na+/K+-ATPase, leading to cerebral edema, neurological dysfunction, and ultimately, death. This document details the biochemical pathways, presents key quantitative toxicological data, outlines detailed experimental protocols for studying its effects, and provides visual representations of the involved mechanisms to facilitate a deeper understanding for research and drug development professionals.
Introduction
Developed as an alternative to anticoagulant rodenticides, particularly for warfarin-resistant populations, this compound represents a significant class of neurotoxins.[1] Its efficacy as a single-dose rodenticide is attributed to its unique and potent mechanism of action targeting the central nervous system (CNS).[2] Unlike anticoagulants which interfere with blood clotting, this compound's toxicity stems from its ability to disrupt cellular energy metabolism.[3] A thorough understanding of this mechanism is crucial for the development of potential antidotes, the assessment of toxicological risks to non-target species, and for the broader study of mitochondrial dysfunction in neurotoxicology.
The Biochemical Pathway of this compound Toxicity
The toxicological effects of this compound are primarily mediated by its principal metabolite, desmethylthis compound. The pathway from ingestion to neurotoxicity can be summarized in the following key steps:
-
Absorption and Metabolism: Following ingestion, this compound is rapidly absorbed from the gastrointestinal tract and undergoes hepatic metabolism by cytochrome P450 enzymes.[4] This process involves N-demethylation to form the highly active metabolite, desmethylthis compound.[2]
-
Uncoupling of Oxidative Phosphorylation: Desmethylthis compound is a potent protonophore that readily diffuses across the inner mitochondrial membrane.[3] It disrupts the electrochemical proton gradient, which is the driving force for ATP synthesis by ATP synthase. By shuttling protons back into the mitochondrial matrix, it uncouples the electron transport chain from ATP production.[4]
-
ATP Depletion: The uncoupling of oxidative phosphorylation leads to a significant and rapid decline in cellular ATP levels, particularly in the energy-demanding cells of the CNS.[5][6]
-
Inhibition of Na+/K+-ATPase: The sodium-potassium pump (Na+/K+-ATPase), essential for maintaining neuronal membrane potential and ion gradients, is a highly ATP-dependent process. The depletion of ATP leads to the inhibition of this pump.[2]
-
Cerebral Edema and Neurotoxicity: The failure of the Na+/K+-ATPase pump results in an influx of sodium and water into astrocytes and neurons, leading to cytotoxic and intramyelinic edema.[3][4] This causes a rise in intracranial pressure, leading to neuronal damage, demyelination, and the characteristic neurological signs of this compound poisoning, including tremors, seizures, paralysis, and death.[1]
Quantitative Data
The following tables summarize key quantitative data regarding the toxicological effects of this compound and its active metabolite, desmethylthis compound.
Table 1: In Vitro Uncoupling Activity of this compound and Desmethylthis compound
| Compound | Mitochondrial Source | Parameter | Value | Reference(s) |
| This compound | Rat Liver | U50 (Oxygen Consumption) | 8.7 x 10⁻⁷ M | [7] |
| This compound | Rat Brain | U50 (Oxygen Consumption) | 6.0 x 10⁻⁷ M | [7] |
| Desmethylthis compound | Rat Liver & Brain | Potency vs. This compound | 2-3 orders of magnitude more potent | [7] |
*U50 is the concentration required to enhance oxygen consumption by 50%.
Table 2: Acute Oral LD50 Values for this compound and Estimated LD50 for Desmethylthis compound
| Animal Species | This compound Oral LD50 (mg/kg) | Estimated Desmethylthis compound Oral LD50 (mg/kg) | Reference(s) |
| Rat | 2.0 | 0.7 - 1.0 | [8] |
| Mouse | 5.3 | 1.8 - 2.7 | [8] |
| Dog | 1.8 - 5.6 | 0.6 - 2.8 | [8] |
| Cat | 0.4 - 1.8 | 0.13 - 0.9 | [8] |
| Rabbit | ~13.0 | 4.3 - 6.5 | [8] |
| Guinea Pig | >1000 | 7.5 | [8] |
*Note: The estimated LD50 values for desmethylthis compound are based on its reported 2-3 times greater potency than this compound. The guinea pig is resistant to this compound due to inefficient metabolism but is susceptible to the active metabolite.
Table 3: Onset of Clinical Signs and Time to Death
| Species | Dose | Onset of Clinical Signs | Time to Death | Reference(s) |
| Dogs | 6.25 mg/kg | 6 - 8 hours | 15 - 63 hours | [1] |
| Cats | 0.45 mg/kg | 4 - 7 days | Up to 20 days | [1] |
| Rats | > LD50 | 8 - 12 hours | Within 36 hours | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: Biochemical cascade of this compound neurotoxicity.
Experimental Workflow for Assessing Mitochondrial Respiration
Caption: Workflow for mitochondrial oxygen consumption assay.
Experimental Protocols
Isolation of Mitochondria from Rat Brain
This protocol is adapted from established methods for isolating functional mitochondria from neural tissue.
Materials:
-
Adult rat brain
-
Isolation Buffer (IB): 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4
-
BSA (fatty acid-free)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to approved animal care protocols and quickly excise the brain.
-
Place the brain in ice-cold IB.
-
Mince the tissue thoroughly with scissors.
-
Homogenize the minced tissue in a Dounce homogenizer with a loose-fitting pestle (10-15 strokes), followed by a tight-fitting pestle (10-15 strokes) on ice.
-
Centrifuge the homogenate at 1,300 x g for 5 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction.
-
Resuspend the pellet in IB containing 0.02% digitonin (B1670571) to permeabilize synaptosomes and centrifuge again at 13,000 x g for 10 minutes.
-
Wash the mitochondrial pellet by resuspending in IB without digitonin and centrifuging at 13,000 x g for 10 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of IB and determine the protein concentration using a standard assay (e.g., Bradford).
Measurement of Mitochondrial Oxygen Consumption
This protocol utilizes a Clark-type oxygen electrode to measure mitochondrial respiration.
Materials:
-
Isolated mitochondria
-
Respiration Buffer: 125 mM KCl, 2 mM MgCl₂, 2.5 mM KH₂PO₄, 20 mM HEPES, pH 7.2
-
Substrates: e.g., 10 mM pyruvate (B1213749) and 5 mM malate (B86768) (for Complex I) or 10 mM succinate (B1194679) (for Complex II)
-
ADP solution (e.g., 50 mM)
-
Desmethylthis compound solution
-
Clark-type oxygen electrode system
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add 2 mL of respiration buffer to the chamber and allow it to equilibrate to 30°C.
-
Add the substrates to the chamber and record the baseline oxygen level.
-
Add a known amount of isolated mitochondria (e.g., 0.5 mg protein/mL) to the chamber and record the State 2 respiration rate.
-
Initiate State 3 respiration by adding a known amount of ADP (e.g., 150 nmol).
-
Once the added ADP is phosphorylated to ATP, the respiration rate will slow to State 4.
-
Add a specific concentration of desmethylthis compound to the chamber and record the increase in oxygen consumption, which indicates uncoupling.
-
Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as an indicator of mitochondrial coupling. A decrease in RCR in the presence of desmethylthis compound confirms its uncoupling activity.
Measurement of Neuronal ATP Levels
This protocol uses a luciferase-based assay to quantify ATP in cultured neurons.
Materials:
-
Cultured neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells)
-
Luciferase-based ATP assay kit
-
Luminometer
-
This compound or desmethylthis compound solution
Procedure:
-
Plate neuronal cells in a 96-well plate and allow them to adhere and differentiate.
-
Treat the cells with varying concentrations of this compound or desmethylthis compound for different time points.
-
At the end of the treatment period, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
Add the luciferase reagent to the cell lysate. The luciferase enzyme will catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the experimental samples.
-
Express the results as a percentage of the ATP levels in untreated control cells.
Assay for Na+/K+-ATPase Activity
This protocol measures the activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP.
Materials:
-
Brain tissue homogenate or synaptosomal fraction
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂, 50 mM Tris-HCl, pH 7.4
-
ATP solution (e.g., 3 mM)
-
Ouabain solution (a specific inhibitor of Na+/K+-ATPase, e.g., 1 mM)
-
Reagents for Pi detection (e.g., malachite green-based colorimetric assay)
-
Spectrophotometer
Procedure:
-
Prepare two sets of reaction tubes. To one set, add the assay buffer. To the second set, add the assay buffer containing ouabain.
-
Add the brain tissue homogenate to all tubes and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to all tubes and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Centrifuge the tubes to pellet the protein.
-
Measure the amount of inorganic phosphate released in the supernatant using a colorimetric assay.
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
-
To test the effect of this compound, pre-incubate the tissue homogenate with varying concentrations of desmethylthis compound before adding ATP.
Conclusion
The primary mechanism of this compound toxicity is the uncoupling of mitochondrial oxidative phosphorylation by its active metabolite, desmethylthis compound. This leads to a critical depletion of ATP in the central nervous system, impairing vital cellular functions such as ion transport. The subsequent cascade of events, including the inhibition of Na+/K+-ATPase and the development of cerebral edema, results in severe neurotoxicity. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the effects of this compound and other mitochondrial toxins. A deeper understanding of these mechanisms is essential for developing effective therapeutic strategies for this compound poisoning and for advancing our knowledge of mitochondrial dysfunction in neurological diseases.
References
- 1. bestfriendsvet.com [bestfriendsvet.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. This compound Exposure in Dogs and Cats: A 14‐Year Retrospective Study (2010–2023) From the California Animal Health and Food Safety Laboratory System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A simple luciferase assay to measure ATP levels in small numbers of cells using a fluorescent plate reader | Semantic Scholar [semanticscholar.org]
In Vivo Metabolism and Toxicokinetics of Bromethalin in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromethalin, a potent non-anticoagulant rodenticide, exerts its neurotoxic effects through a complex process of in vivo metabolism and subsequent disruption of cellular energy production. This technical guide provides an in-depth overview of the metabolism and toxicokinetics of this compound specifically in rats, a common model for toxicological studies. The document details the biotransformation of this compound into its more active metabolite, desmethylthis compound, and summarizes key toxicokinetic parameters. Furthermore, it outlines the experimental methodologies employed in these studies and presents visual representations of the metabolic pathway and the mechanism of action to facilitate a comprehensive understanding of its physiological impact. This guide is intended to serve as a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development.
Introduction
This compound is a neurotoxin used extensively for rodent control. Its mechanism of action is distinct from anticoagulant rodenticides, making it effective against warfarin-resistant rodent populations. The toxicity of this compound is not inherent to the parent compound but is primarily attributed to its N-demethylated metabolite, desmethylthis compound. Understanding the in vivo processes of absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for assessing its toxicological profile and developing potential therapeutic interventions in cases of accidental exposure. This guide focuses on the metabolic fate and toxicokinetic profile of this compound in rats.
Metabolism of this compound in Rats
The primary metabolic pathway for this compound in rats is N-demethylation, which occurs predominantly in the liver. This biotransformation is a critical activation step, converting the parent compound into the more potent neurotoxin, desmethylthis compound.
Metabolic Pathway
The metabolic conversion of this compound to desmethylthis compound is a phase I metabolic reaction. While the specific cytochrome P450 (CYP) isozymes responsible for this N-demethylation in rats have not been definitively identified in the available literature, studies on similar compounds suggest the involvement of isozymes such as those from the CYP2D and CYP3A families.
Toxicokinetics of this compound in Rats
The toxicokinetics of this compound in rats are characterized by rapid absorption and a long elimination half-life, contributing to its sustained neurotoxic effects.
Absorption
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations in rats are typically observed approximately 4 hours after ingestion.[1][2]
Distribution
This compound and its active metabolite, desmethylthis compound, are lipophilic compounds. This property facilitates their distribution into various tissues, with a notable accumulation in adipose tissue.[3][4] Desmethylthis compound has been detected in the blood, liver, and brain of treated animals.[5][6]
Elimination
This compound exhibits a long plasma half-life in rats, estimated to be around 5.6 days (134 hours).[5][7] This slow elimination is a significant factor in the prolonged duration of its toxic effects.
Toxicokinetic Parameters
| Parameter | Value | Species/Strain | Route of Administration | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | Rat | Oral | [1][2] |
| Plasma Half-Life (t½) | ~5.6 days (134 hours) | Fischer 344 Rat | Oral | [5][7] |
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The toxicity of desmethylthis compound stems from its ability to uncouple oxidative phosphorylation in the mitochondria of central nervous system cells.[1][8] This disruption of cellular respiration leads to a cascade of events culminating in neuronal damage.
The uncoupling of oxidative phosphorylation by desmethylthis compound dissipates the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The resulting decrease in ATP production impairs the function of ion pumps, such as Na+/K+-ATPase, leading to an influx of water into the myelin sheaths of nerve cells. This causes intramyelinic edema, increased cerebrospinal fluid pressure, and ultimately, neuronal damage, paralysis, convulsions, and death.[8]
Experimental Protocols
The study of this compound's in vivo metabolism and toxicokinetics in rats typically involves a series of standardized procedures. The following outlines a general experimental workflow based on established toxicological testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Animal Model and Husbandry
-
Species and Strain: Male and female Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.
-
Diet: Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before oral administration of the test substance.
Experimental Workflow
Dosing and Sample Collection
-
Administration: this compound is typically dissolved in a suitable vehicle, such as corn oil, and administered as a single dose via oral gavage.
-
Blood Collection: Blood samples are collected at predetermined time points post-dosing. For rats, this is often done via the orbital sinus.[5]
-
Tissue Collection: At the end of the study, or at interim time points, animals are euthanized, and tissues of interest (e.g., liver, brain, adipose) are collected for analysis.
Analytical Methodology
The quantification of desmethylthis compound in biological matrices is most commonly performed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This method offers high sensitivity and specificity for detecting the low concentrations of the metabolite typically found in tissues.
-
Sample Preparation: Tissues are homogenized, and the analyte is extracted using an organic solvent, often with a clean-up step to remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a UHPLC system equipped with a suitable column (e.g., C18) to separate desmethylthis compound from other components.
-
Mass Spectrometric Detection: The analyte is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity.[9][10]
Conclusion
The in vivo metabolism of this compound in rats is a critical determinant of its neurotoxicity, with the N-demethylation to desmethylthis compound being the key activation step. The toxicokinetics of this compound are characterized by rapid absorption and a prolonged elimination half-life, leading to sustained exposure to the active metabolite. The uncoupling of oxidative phosphorylation by desmethylthis compound in the central nervous system is the primary mechanism of toxicity. This technical guide provides a consolidated overview of these processes, supported by experimental methodologies and visual representations, to serve as a comprehensive resource for the scientific community. Further research is warranted to fully elucidate the specific enzymes involved in this compound metabolism and to obtain a more complete quantitative profile of its toxicokinetics.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. aspcapro.org [aspcapro.org]
- 3. Method for the detection of desmethylthis compound in animal tissue samples for the determination of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The toxicity and mechanism of action of this compound: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Evidence for a role of cytochrome P450 2D6 and 3A4 in ethylmorphine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Core Neurotoxic Effects of Bromethalin for Researchers and Drug Development Professionals
December 19, 2025
Abstract
This technical guide provides a comprehensive examination of the early-stage research into the neurotoxic effects of bromethalin, a potent non-anticoagulant rodenticide. Developed as an alternative to warfarin-resistant rodent populations, this compound's primary mechanism of action is the uncoupling of oxidative phosphorylation within the central nervous system (CNS), leading to a cascade of events that result in severe neurological dysfunction and fatality.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the molecular pathways, quantitative toxicological data, and key experimental methodologies used to elucidate this compound's neurotoxicity. The information presented herein is crucial for understanding its mechanism of action, developing potential therapeutic interventions, and assessing the toxicological risk to non-target species.
Introduction
This compound is a potent neurotoxin that acts as a single-dose rodenticide, causing death within 24 to 36 hours of ingestion.[1][2] Unlike anticoagulant rodenticides, its primary target is the central nervous system.[3] The parent compound, this compound, is metabolized in the liver to its more active N-demethylated form, desmethylthis compound.[4] This metabolite is a powerful uncoupler of oxidative phosphorylation in the mitochondria of CNS cells.[4] This disruption in cellular energy production leads to a cascade of debilitating neurological effects, including cerebral edema, paralysis, convulsions, and ultimately, death.[1][3]
Mechanism of Action: A Multi-Step Process
The neurotoxic effects of this compound are not initiated by the parent compound itself but by its more potent metabolite, desmethylthis compound. The toxicological pathway can be delineated into several key stages:
-
Absorption and Metabolic Activation: Following ingestion, this compound is rapidly absorbed from the gastrointestinal tract and undergoes N-demethylation in the liver, catalyzed by cytochrome P450 enzymes, to form desmethylthis compound.[4][5]
-
Uncoupling of Oxidative Phosphorylation: Desmethylthis compound, being highly lipid-soluble, readily crosses the blood-brain barrier and penetrates the mitochondrial membranes within CNS cells.[4] Here, it acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[5] This uncoupling of the electron transport chain from ATP production leads to a significant decrease in cellular energy availability.
-
ATP Depletion and Ion Pump Failure: The profound decrease in intracellular ATP levels directly impairs the function of ATP-dependent ion pumps, most notably the Na+/K+-ATPase.[1][3] This enzyme is critical for maintaining the electrochemical gradients necessary for neuronal function.
-
Cerebral Edema and Neurological Dysfunction: The failure of the Na+/K+-ATPase pump leads to an intracellular accumulation of sodium ions and a subsequent influx of water into the cells to maintain osmotic balance. This results in cytotoxic edema, particularly affecting the myelin sheaths of nerve fibers, leading to a characteristic intramyelinic edema.[6] The resulting increase in intracranial pressure, coupled with the direct disruption of neuronal ion gradients, leads to the observed neurological signs of this compound poisoning, such as tremors, seizures, paralysis, and death.[1][7]
Quantitative Toxicological Data
The toxicity of this compound varies significantly across different species, a factor attributed to differences in metabolic activation and inherent sensitivity. The following tables summarize key quantitative data from early-stage research.
Table 1: Acute Oral Lethal Dose (LD50) of this compound in Various Species
| Species | LD50 (mg/kg) | Reference |
| Cat | 0.4 - 0.71 | [8] |
| Dog | 2.38 - 5.6 | [8] |
| Rat | ~2.0 | [9] |
| Rabbit | ~13.0 | [9] |
| Guinea Pig | >1000 | [8][9] |
Table 2: Effects of this compound on Brain Water and Ion Concentrations in Rats
| Parameter | Time Post-Dose (hours) | Change in Brain Tissue | Reference |
| Water Content | 24 - 120 | Elevated | [10] |
| Sodium Concentration | 24 - 120 | Elevated | [10] |
| Potassium Concentration | Not specified | No significant change reported | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in this compound neurotoxicity and the experimental approaches to study them, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for assessing this compound neurotoxicity.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound's neurotoxic effects.
Measurement of Mitochondrial Respiration
Objective: To determine the effect of this compound or its metabolite, desmethylthis compound, on mitochondrial oxygen consumption and to quantify the uncoupling of oxidative phosphorylation.
Method: High-Resolution Respirometry (e.g., Agilent Seahorse XFe24 Analyzer or Clark-type oxygen electrode).
Protocol using Seahorse XFe24 Analyzer:
-
Isolation of Brain Mitochondria:
-
Euthanize the animal model (e.g., rat) and rapidly excise the brain.
-
Homogenize the brain tissue in ice-cold mitochondrial isolation buffer.
-
Perform differential centrifugation to pellet and purify non-synaptosomal mitochondria.
-
Determine the mitochondrial protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Seahorse XF24 Assay:
-
Coat a Seahorse XF24 cell culture microplate with an appropriate adhesive (e.g., poly-D-lysine).
-
Add a specific amount of isolated mitochondria (e.g., 10 µg of mitochondrial protein per well) to each well.
-
Centrifuge the plate to adhere the mitochondria to the bottom of the wells.
-
Add mitochondrial assay solution to each well.
-
Load the sensor cartridge with compounds to be injected during the assay:
-
Port A: Substrates for Complex I (e.g., pyruvate (B1213749) and malate) or Complex II (e.g., succinate (B1194679) with rotenone).
-
Port B: ADP to stimulate State 3 respiration.
-
Port C: Oligomycin (B223565) (ATP synthase inhibitor) to induce State 4o respiration.
-
Port D: FCCP (a chemical uncoupler) to measure maximal uncoupled respiration.
-
-
Calibrate the Seahorse XFe24 Analyzer and place the cell plate in the instrument.
-
Run the assay, measuring the oxygen consumption rate (OCR) at baseline and after each injection.
-
-
Data Analysis:
-
Calculate the Respiratory Control Ratio (RCR) as the ratio of State 3 OCR (after ADP addition) to State 4o OCR (after oligomycin addition). A decrease in the RCR in the presence of this compound or desmethylthis compound indicates mitochondrial uncoupling.
-
Quantification of ATP Levels
Objective: To measure the intracellular ATP concentration in brain tissue or cultured neuronal cells following exposure to this compound.
Method: Luciferase-based Bioluminescence Assay.
Protocol for Brain Tissue:
-
Sample Preparation:
-
Rapidly collect and freeze-clamp brain tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a suitable extraction buffer (e.g., perchloric acid) on ice.
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Neutralize the supernatant containing the ATP with a potassium hydroxide (B78521) solution.
-
-
ATP Assay:
-
Use a commercial ATP determination kit (e.g., from Sigma-Aldrich or Promega).
-
Prepare a standard curve with known concentrations of ATP.
-
In a luminometer-compatible plate, mix the sample extract or ATP standard with the luciferase-luciferin reagent.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the ATP concentration in the samples by comparing their luminescence to the ATP standard curve.
-
Normalize the ATP levels to the total protein concentration of the tissue homogenate.
-
Determination of Na+/K+-ATPase Activity
Objective: To assess the inhibitory effect of this compound on the enzymatic activity of Na+/K+-ATPase in brain tissue.
Method: Colorimetric assay measuring the liberation of inorganic phosphate (B84403) (Pi) from ATP.
Protocol:
-
Preparation of Brain Homogenate:
-
Homogenize fresh or frozen brain tissue in an appropriate buffer.
-
Determine the protein concentration of the homogenate.
-
-
Enzyme Activity Assay:
-
Prepare two reaction mixtures:
-
Total ATPase activity: Contains buffer, MgCl₂, NaCl, KCl, and ATP.
-
Ouabain-insensitive ATPase activity: Contains the same components as the total activity mixture plus ouabain, a specific inhibitor of Na+/K+-ATPase.
-
-
Add a known amount of brain homogenate to both reaction mixtures and incubate at 37°C for a defined period.
-
Stop the reaction by adding a solution that also initiates the colorimetric detection of Pi (e.g., a solution containing molybdate (B1676688) and a reducing agent).
-
Measure the absorbance of the resulting colored complex at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the amount of Pi liberated in each reaction using a standard curve prepared with known concentrations of phosphate.
-
The specific activity of Na+/K+-ATPase is determined by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity.
-
Express the results as nmol of Pi liberated per milligram of protein per minute.
-
Conclusion
The early-stage research on this compound has definitively established its neurotoxic mechanism, which is initiated by the metabolic conversion to desmethylthis compound and the subsequent uncoupling of mitochondrial oxidative phosphorylation. This leads to a critical depletion of ATP, failure of essential ion pumps, and the development of fatal cerebral edema. The quantitative data on its toxicity across different species highlight the variability in susceptibility, while the detailed experimental protocols provide a robust framework for further investigation into its neurotoxic effects. This in-depth guide serves as a valuable resource for the scientific community, aiding in the development of potential countermeasures and a deeper understanding of neurotoxicology.
References
- 1. This compound [addl.purdue.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Advisory: this compound rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exposure in Dogs and Cats: A 14‐Year Retrospective Study (2010–2023) From the California Animal Health and Food Safety Laboratory System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Case Report: MRI, Clinical, and Pathological Correlates of this compound Toxicosis in Three Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The toxicity and mechanism of action of this compound: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of Bromethalin for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromethalin is a potent, non-anticoagulant rodenticide that acts as a neurotoxin.[1] Its unique mechanism of action, which involves the uncoupling of oxidative phosphorylation in the central nervous system, makes it a subject of interest for toxicological and pharmacological research.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound for laboratory use, including detailed experimental protocols for their determination and a visualization of its mechanism of action.
Physicochemical Data of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₇Br₃F₃N₃O₄ | [1] |
| Molecular Weight | 577.93 g/mol | [1][4] |
| Appearance | Pale white to yellow, odorless crystalline solid | [1][5] |
| Melting Point | 150-151 °C | [1][4] |
| Boiling Point | Decomposes upon heating | [4] |
| Water Solubility | < 0.01 mg/L at 20°C (practically insoluble) | [1][4] |
| Solubility in Organic Solvents | Soluble in DMSO, chloroform, and acetone; moderately soluble in aromatic hydrocarbons. | [5][6] |
| pKa | 9.0 | [1][4] |
| Octanol-Water Partition Coefficient (logP) | 6.2 - 7.68 | [1][4] |
| Vapor Pressure | 9.7 x 10⁻⁸ mm Hg at 25°C | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below, based on internationally recognized guidelines.
Determination of Melting Point (Capillary Method)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 102.[7]
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[8][9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or digital temperature sensor.[10]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the heating medium.[10]
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded. This range represents the melting point of the substance.[9]
-
Purity Check: A sharp melting range (0.5-1°C) is indicative of a high degree of purity.[10]
Determination of Water Solubility (Flask Method)
This protocol follows the principles of the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, for substances with low water solubility.[11]
Principle: The water solubility of a substance is its saturation concentration in water at a given temperature.
Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume of deionized water in a flask. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[11]
-
Phase Separation: The saturated solution is allowed to stand undisturbed to allow for the separation of undissolved solid. Centrifugation may be used to facilitate this process.
-
Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/L).
Determination of Octanol-Water Partition Coefficient (logP) (Shake Flask Method)
This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 107.[12]
Principle: The octanol-water partition coefficient (Kow or P) is the ratio of the concentration of a chemical in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. It is a key indicator of a substance's hydrophobicity and potential for bioaccumulation.[13]
Methodology:
-
Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol prior to the experiment.
-
Partitioning: A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then placed in a vessel with the other phase. The vessel is shaken gently at a constant temperature until equilibrium is reached.[12][14]
-
Phase Separation: The two phases are separated, typically by centrifugation.
-
Concentration Analysis: The concentration of this compound in both the octanol and aqueous phases is determined using an appropriate analytical method, such as HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of P (logP) is the commonly reported value.[14]
Mechanism of Action: Signaling Pathway
This compound exerts its toxic effects by disrupting cellular energy production in the central nervous system. The following diagram illustrates the key steps in this pathway.
Caption: Mechanism of this compound neurotoxicity.
Conclusion
This guide provides essential physicochemical data and standardized experimental protocols for this compound, intended to support laboratory research and development. A clear understanding of these properties is fundamental for accurate and reproducible experimental design, as well as for interpreting toxicological and pharmacological data. The provided visualization of the mechanism of action offers a concise overview of the molecular events leading to this compound-induced neurotoxicity.
References
- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. oecd.org [oecd.org]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. laboratuar.com [laboratuar.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. encyclopedia.pub [encyclopedia.pub]
Foundational Studies on Bromethalin-Induced Cerebral Edema: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromethalin is a potent neurotoxin widely used as a rodenticide. Its toxicity stems from its ability to induce severe cerebral edema, leading to neurological dysfunction and, ultimately, death. This technical guide provides an in-depth overview of the foundational studies that have elucidated the mechanisms underlying this compound-induced cerebral edema. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neurotoxicology. This document details the molecular pathways, summarizes key quantitative data from animal studies, and provides detailed experimental protocols for the key assays and procedures used in this field of research.
Introduction
Developed in response to widespread resistance to anticoagulant rodenticides, this compound represents a significant public health concern due to accidental poisonings in non-target species, including pets and humans.[1] The primary pathology of this compound toxicosis is a unique form of cerebral edema characterized by the formation of fluid-filled vacuoles within the myelin sheaths of the central nervous system (CNS).[2] This guide synthesizes the critical early research that established the toxicological profile of this compound and its primary active metabolite, desmethylthis compound.
Mechanism of Action: The Uncoupling of Oxidative Phosphorylation
The central mechanism of this compound's neurotoxicity is the uncoupling of oxidative phosphorylation in the mitochondria of CNS cells.[1] This process is initiated by the metabolic conversion of this compound to its more potent metabolite, desmethylthis compound.[2]
The key steps in the signaling pathway are as follows:
-
Metabolic Activation: Following ingestion, this compound is rapidly absorbed and metabolized in the liver to desmethylthis compound.[1]
-
Uncoupling of Oxidative Phosphorylation: Desmethylthis compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane.[2] This uncouples the electron transport chain from ATP synthesis.
-
ATP Depletion: The disruption of the proton gradient leads to a significant decrease in the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[3]
-
Inhibition of Na+/K+-ATPase: The reduction in cellular ATP levels impairs the function of the Na+/K+-ATPase pump, a critical enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1]
-
Loss of Osmotic Control: The failure of the Na+/K+-ATPase pump leads to an influx of sodium ions and water into the cells, resulting in cytotoxic edema.[1]
-
Intramyelinic Edema: In the CNS, this fluid accumulation manifests as intramyelinic edema, with the formation of vacuoles within the myelin sheaths, leading to their separation and eventual breakdown.[2] This results in increased intracranial pressure and severe neurological signs.[4]
Figure 1: Signaling pathway of this compound-induced cerebral edema.
Quantitative Data from Foundational Studies
The following tables summarize key quantitative data from pivotal studies on this compound toxicity.
Table 1: Lethal Dose (LD50) of this compound in Various Species
| Species | LD50 (mg/kg) | Reference |
| Rat | 2.0 | [2] |
| Mouse | 13.0-15.0 | [2] |
| Rabbit | 13.0 | [5] |
| Dog | 4.7 | [6] |
| Cat | 1.8 | [5] |
| Guinea Pig | >1000 | [6] |
Table 2: Effects of this compound on Rat Brain Parameters (24 hours post-administration)
| Treatment Group | Brain Water Content (%) | Brain Sodium (mg/g dry weight) | Brain Malondialdehyde (MDA-TBA) (Δ/mg protein) |
| Control (Saline) | 78.1 ± 0.33 | 4.83 ± 0.30 | 1.0 ± 0.1 |
| This compound (1.0 mg/kg) | 80.3 ± 0.30 | 6.68 ± 0.21 | 2.4 ± 0.5 |
| This compound (1.0 mg/kg) + Ginkgo Biloba (100 mg/kg) | 79.3 ± 0.31 | 5.37 ± 0.34 | 1.6 ± 0.2 |
| Data from Dorman et al., 1992[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in foundational this compound research.
Induction of this compound-Induced Cerebral Edema in Rats
This protocol is adapted from studies investigating the effects of this compound on cerebral edema.[1]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Housing: Animals are housed individually with ad libitum access to food and water.
-
This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., corn oil).
-
Administer a single oral dose of this compound (e.g., 1.0 mg/kg) via gavage.
-
A control group should receive the vehicle only.
-
-
Observation Period: Monitor animals for clinical signs of toxicity (e.g., ataxia, paralysis, lethargy) for a specified period (e.g., 24-48 hours).
-
Euthanasia and Tissue Collection:
-
At the end of the observation period, euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect the brain and collect tissue samples for analysis (e.g., brain water content, ion concentration, histology).
-
Measurement of Brain Water Content
-
Sample Collection: Immediately after euthanasia, remove the brain and weigh it to obtain the wet weight.
-
Drying: Place the brain tissue in a drying oven at a constant temperature (e.g., 60-80°C) until a constant dry weight is achieved (typically 24-48 hours).
-
Calculation: Calculate the percentage of brain water content using the following formula: % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100
Na+/K+-ATPase Activity Assay
This protocol is a generalized method for determining Na+/K+-ATPase activity in brain tissue homogenates.
-
Tissue Homogenization:
-
Reaction Mixtures: Prepare two sets of reaction mixtures:
-
Total ATPase activity: Contains buffer (e.g., 30 mM imidazole-HCl), NaCl, KCl, and MgCl2.
-
Ouabain-insensitive ATPase activity: Contains the same buffer and MgCl2, but with the addition of ouabain (B1677812) (a specific inhibitor of Na+/K+-ATPase) and no NaCl or KCl.[8]
-
-
Enzyme Reaction:
-
Add the brain tissue homogenate to both sets of reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution like trichloroacetic acid (TCA).
-
-
Phosphate (B84403) Measurement:
-
Measure the amount of inorganic phosphate (Pi) released in each reaction tube using a colorimetric method (e.g., the Fiske-Subbarow method).
-
-
Calculation:
-
Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
Activity is typically expressed as µmol of Pi released per milligram of protein per hour.
-
Figure 2: Experimental workflow for Na+/K+-ATPase activity assay.
ATP Measurement in Brain Tissue
This protocol outlines a common method for measuring ATP levels using a bioluminescence assay.
-
Tissue Preparation:
-
Rapidly freeze brain tissue in liquid nitrogen immediately after dissection to halt metabolic processes.
-
Homogenize the frozen tissue in a deproteinizing agent, such as perchloric acid, to extract ATP.[9]
-
Neutralize the extract with a base (e.g., potassium hydroxide).
-
Centrifuge to remove the precipitate.
-
-
Bioluminescence Assay:
-
Use a commercial ATP assay kit containing luciferase and its substrate, D-luciferin.
-
In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which produces light.
-
Measure the light intensity using a luminometer.
-
-
Quantification:
-
The amount of light produced is directly proportional to the ATP concentration.
-
Create a standard curve using known concentrations of ATP to quantify the ATP levels in the tissue samples.
-
Results are typically expressed as nmol or µmol of ATP per gram of tissue or per milligram of protein.
-
Histopathology and Electron Microscopy
-
Tissue Fixation:
-
For light microscopy, fix brain tissue in 10% neutral buffered formalin.
-
For transmission electron microscopy (TEM), perfuse the animal with a fixative containing glutaraldehyde (B144438) and paraformaldehyde in a cacodylate buffer.[10]
-
-
Processing and Embedding:
-
For light microscopy, process the fixed tissue through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
For TEM, post-fix the tissue in osmium tetroxide, dehydrate in a graded series of ethanol, and embed in an epoxy resin (e.g., Epon).[11]
-
-
Sectioning and Staining:
-
For light microscopy, cut thin sections (e.g., 5-7 µm) and stain with Hematoxylin and Eosin (H&E) for general morphology and Luxol Fast Blue (LFB) to visualize myelin.[12]
-
For TEM, cut ultrathin sections (e.g., 70-90 nm), mount on copper grids, and stain with uranyl acetate (B1210297) and lead citrate.[10]
-
-
Microscopic Examination:
-
Examine H&E and LFB stained sections under a light microscope to identify areas of vacuolation (spongy degeneration) in the white matter.
-
Examine ultrathin sections under a transmission electron microscope to visualize the ultrastructure of the myelin sheath, specifically looking for splitting of the intraperiod lines and the formation of intramyelinic vacuoles.[13]
-
Conclusion
The foundational research on this compound has clearly established its mechanism of neurotoxicity, which is centered on the uncoupling of mitochondrial oxidative phosphorylation and the subsequent development of intramyelinic cerebral edema. The quantitative data and detailed experimental protocols presented in this guide provide a solid framework for future research into the nuanced effects of this compound on the central nervous system and for the development of potential therapeutic interventions. A thorough understanding of these fundamental principles is essential for any scientist working to mitigate the toxic effects of this widely used rodenticide.
References
- 1. Effects of an extract of Gingko biloba on this compound-induced cerebral lipid peroxidation and edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound-based rodenticides: Mode of action, toxicity, clinical effects, and treatment efficacy in rats, dogs, and cats | IDEALS [ideals.illinois.edu]
- 5. The toxicity and mechanism of action of this compound: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. mdanderson.org [mdanderson.org]
- 11. Transmission Electron Microscopy of Oligodendrocytes and Myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Staining methods / Staining of nerve tissue [pathologycenter.jp]
- 13. Diagnosis of this compound toxicosis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unexplored Therapeutic Potential of Bromethalin: A Technical Guide to Investigating Non-Rodenticide Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromethalin, a potent neurotoxin, is widely recognized for its efficacy as a single-dose rodenticide. Its mechanism of action, the uncoupling of mitochondrial oxidative phosphorylation leading to a rapid depletion of cellular ATP, is well-documented in toxicological studies. However, the very process that makes it a lethal poison also positions it as a compound of significant interest for exploratory research into novel therapeutic applications. This technical guide explores the untapped potential of this compound beyond its current use, drawing parallels with the burgeoning field of mitochondrial uncouplers as therapeutic agents. We provide a comprehensive overview of this compound's mechanism of action, detail experimental protocols for investigating its effects on cellular metabolism, and present a framework for future research into its potential applications in oncology, neuroprotection, and metabolic diseases.
Introduction: this compound and Its Primary Mechanism of Action
This compound (N-methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)benzenamine) was developed in the early 1980s as a more potent alternative to anticoagulant rodenticides.[1] Its toxicity stems from its metabolic conversion to the more active compound, desmethyl-bromethalin.[2] This metabolite is a potent protonophore, a lipid-soluble molecule that shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.[2][3] This uncoupling of oxidative phosphorylation disrupts the proton motive force, leading to a rapid decrease in ATP synthesis.[4] The subsequent energy deficit impairs vital cellular functions, most notably the Na+/K+ ATPase pumps in the central nervous system, causing cerebral edema, increased intracranial pressure, and ultimately, death.[4]
While extensively studied in the context of toxicology, the non-rodenticide applications of this compound remain virtually unexplored. However, the broader class of mitochondrial uncouplers is gaining significant attention for its therapeutic potential in a range of diseases.[5][6] Mild mitochondrial uncoupling has been shown to exert protective effects in various pathological conditions, suggesting that a compound like this compound, if its activity can be precisely controlled, could be repurposed for therapeutic benefit.[7][8]
Potential Therapeutic Applications of Mitochondrial Uncoupling
The deliberate induction of mitochondrial uncoupling is being investigated as a therapeutic strategy in several key areas:
-
Oncology: Cancer cells often exhibit metabolic reprogramming, including a reliance on aerobic glycolysis (the Warburg effect).[9] However, many cancers also depend on mitochondrial metabolism for survival and proliferation.[10] Mitochondrial uncouplers can disrupt cancer cell metabolism, leading to cell death and have shown anti-cancer effects in preclinical models.[11][12] They can induce a state of energetic stress that cancer cells are unable to overcome.
-
Neuroprotection: Mild mitochondrial uncoupling has demonstrated neuroprotective effects in models of Alzheimer's and Parkinson's diseases, epilepsy, and stroke.[13][14] The proposed mechanisms include a reduction in mitochondrial reactive oxygen species (ROS) production, a key contributor to neuronal damage, and the activation of cellular stress-response pathways that enhance neuronal resilience.[1][15]
-
Metabolic Diseases: The ability of mitochondrial uncouplers to increase energy expenditure has led to their investigation for the treatment of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[16][17] By increasing the metabolic rate, these compounds can help to reduce fat accumulation and improve insulin (B600854) sensitivity.
Quantitative Data on this compound
The majority of available quantitative data for this compound is derived from toxicological studies. These values are crucial for understanding the compound's potency and for establishing safe starting concentrations in exploratory in vitro studies.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat (Male) | Oral | 2.11 | [18] |
| Rat (Female) | Oral | 3.17 | [18] |
| Mouse | Oral | ~2.0 | [15] |
| Dog | Oral | 4.7 | [19] |
| Cat | Oral | 1.8 | [15] |
| Rabbit | Oral | ~13.0 | [15] |
This table summarizes the median lethal dose (LD50) of this compound in various species.
Experimental Protocols for Investigating this compound's Non-Rodenticide Applications
To explore the therapeutic potential of this compound, a series of well-defined in vitro experiments are necessary. The following protocols are adapted from established methods for studying mitochondrial uncouplers and can be applied to this compound and its active metabolite, desmethyl-bromethalin.
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is the gold standard for measuring mitochondrial respiration in real-time.[6][7] This assay measures the oxygen consumption rate (OCR), providing key parameters of mitochondrial function.
Methodology:
-
Cell Seeding: Plate cells of interest (e.g., a cancer cell line like HeLa or a neuronal cell line like SH-SY5Y) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for one hour.
-
Compound Loading: Load the Seahorse XF sensor cartridge with solutions of oligomycin (B223565) (ATP synthase inhibitor), FCCP (a classical uncoupler, for comparison), and a mixture of rotenone/antimycin A (Complex I and III inhibitors). For testing this compound, a port would be dedicated to its injection at various concentrations.
-
Seahorse XF Analysis: The instrument measures the basal OCR, followed by sequential injections of the compounds to determine:
-
ATP-linked respiration: The decrease in OCR after oligomycin injection.
-
Maximal respiration: The increase in OCR after FCCP or this compound injection.
-
Non-mitochondrial respiration: The remaining OCR after rotenone/antimycin A injection.
-
-
Data Analysis: The Seahorse XF software calculates these parameters, allowing for a dose-response analysis of this compound's effect on mitochondrial respiration.
Determination of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
The JC-1 assay is a fluorescent method used to assess mitochondrial membrane potential, a key indicator of mitochondrial health.[1]
Methodology:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with varying concentrations of this compound for a specified duration. Include a positive control (e.g., CCCP, a known uncoupler) and a vehicle control.
-
JC-1 Staining: Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Fluorescence Measurement: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[20] Measure the fluorescence intensity at both wavelengths using a fluorescence plate reader.
-
Data Analysis: The ratio of red to green fluorescence is calculated to quantify the change in mitochondrial membrane potential in response to this compound treatment.
Measurement of Cellular ATP Levels using a Luciferase-Based Assay
A direct measurement of cellular ATP levels is crucial to confirm the functional consequence of mitochondrial uncoupling by this compound.[8][21]
Methodology:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with different concentrations of this compound.
-
Cell Lysis: Lyse the cells to release the intracellular ATP.
-
Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The light output is directly proportional to the ATP concentration. A standard curve using known ATP concentrations should be generated to quantify the ATP levels in the samples.
Visualizing the Core Concepts
To better illustrate the mechanisms and experimental workflows discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound as a mitochondrial uncoupler.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Future Directions and Conclusion
The exploration of this compound's non-rodenticide applications is a novel and potentially high-impact area of research. While its inherent toxicity presents a significant challenge, modern drug delivery systems, such as targeted nanoparticles or controlled-release formulations, could potentially mitigate off-target effects and enable its therapeutic use.
Future research should focus on:
-
Dose-response studies: Establishing the concentration range at which this compound induces mild uncoupling without causing significant cytotoxicity in various cell lines.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing this compound analogs to identify compounds with improved therapeutic indices.
-
In vivo studies: Once promising in vitro results are obtained, progressing to animal models of cancer, neurodegenerative diseases, or metabolic disorders to evaluate efficacy and safety.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. A simple indirect colorimetric assay for measuring mitochondrial energy metabolism based on uncoupling sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential regulation of mitochondrial uncoupling protein 2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Strategies for Disrupting Cancer-Cell Functions with Mitochondria-Targeted Antitumor Drug–Loaded Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] The mitochondrial uncoupling as a promising pharmacological target against cancer | Semantic Scholar [semanticscholar.org]
- 13. content.protocols.io [content.protocols.io]
- 14. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Potential of Mild Uncoupling in Mitochondria. Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aphis.usda.gov [aphis.usda.gov]
- 19. aspcapro.org [aspcapro.org]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
The Pivotal Role of Na+/K+-ATPase in Bromethalin Neurotoxicity: A Technical Guide
For Immediate Release
A Deep Dive into the Molecular Mechanism of a Potent Neurotoxin
This technical guide provides a comprehensive examination of the critical role of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) in the neurotoxic effects of the rodenticide bromethalin. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the biochemical cascade initiated by this compound, leading to severe neurological damage. Through a detailed presentation of the mechanism of action, experimental methodologies, and quantitative data, this guide offers a foundational understanding for future research and the development of potential therapeutic interventions.
Executive Summary
This compound, a potent non-anticoagulant rodenticide, exerts its neurotoxicity through a multi-step process that culminates in the failure of the Na+/K+-ATPase pump in the central nervous system (CNS). Following ingestion, this compound is rapidly metabolized to its more active derivative, desmethylthis compound. This metabolite acts as an uncoupler of oxidative phosphorylation in mitochondria, leading to a significant reduction in adenosine triphosphate (ATP) synthesis. The subsequent depletion of cellular ATP directly impairs the function of the ATP-dependent Na+/K+-ATPase. The failure of this crucial ion pump disrupts the electrochemical gradients across neuronal membranes, causing intracellular sodium accumulation, cytotoxic edema, and ultimately, neuronal death. This guide will dissect this intricate mechanism, providing the available quantitative data and detailed experimental protocols to facilitate further investigation into this potent neurotoxin.
Mechanism of Action: A Stepwise Cascade to Neurotoxicity
The toxicological effects of this compound are not a direct action of the parent compound but rather a consequence of its metabolic activation and subsequent cellular energy crisis. The key steps are outlined below:
-
Absorption and Metabolism: this compound is readily absorbed from the gastrointestinal tract and undergoes hepatic metabolism by cytochrome P450 enzymes.[1] This process involves N-demethylation to form the principal active metabolite, desmethylthis compound.[1]
-
Uncoupling of Oxidative Phosphorylation: Desmethylthis compound is a potent uncoupler of oxidative phosphorylation in the mitochondria of CNS cells.[2][3] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the functioning of ATP synthase.[2][4] This uncoupling inhibits the synthesis of ATP, the primary energy currency of the cell.[3][5]
-
Inhibition of Na+/K+-ATPase: The Na+/K+-ATPase is an enzyme that actively transports sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients, a process that is highly dependent on ATP hydrolysis.[6] The depletion of ATP due to the action of desmethylthis compound leads to the inhibition of the Na+/K+-ATPase pump.[2][3]
-
Disruption of Ion Homeostasis and Cerebral Edema: The failure of the Na+/K+-ATPase pump results in an accumulation of Na+ ions inside neurons and glial cells.[7] This increase in intracellular sodium concentration leads to an osmotic influx of water, causing cellular swelling and cytotoxic edema.[2][7] The accumulation of fluid within the myelin sheaths of nerve fibers leads to a characteristic vacuolization of the white matter, a hallmark of this compound poisoning.[5][8]
-
Neurotoxicity and Clinical Signs: The cerebral edema increases intracranial pressure, leading to neuronal damage, paralysis, convulsions, and ultimately, death.[9] The clinical signs of this compound poisoning are dose-dependent and can manifest as either a paralytic or a convulsant syndrome.[2]
Quantitative Data
Table 1: Lethal Dose (LD50) of this compound in Various Species
| Species | LD50 (mg/kg) | Reference(s) |
| Rat | ~2.0 | [10] |
| Dog | 2.38 - 5.6 | [2] |
| Cat | 0.4 - 0.71 | [2] |
| Guinea Pig | >1000 | [2] |
| Rabbit | ~13 | [10] |
Table 2: Effects of this compound on Brain Water and Sodium Content in Rats
| Treatment Group | Brain Water Content (%) | Brain Sodium Concentration (mg/g of dry weight) | Reference |
| Control | 78.1 ± 0.33 | 4.83 ± 0.30 | [9] |
| This compound (1.0 mg/kg) | 80.3 ± 0.30 | 6.68 ± 0.21 | [9] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound's effect on Na+/K+-ATPase and associated cellular processes.
Measurement of Na+/K+-ATPase Activity
While a specific protocol for this compound studies is not detailed in the literature, a general and widely accepted method for measuring Na+/K+-ATPase activity in brain tissue is the inorganic phosphate (B84403) (Pi) release assay.
Objective: To quantify the activity of Na+/K+-ATPase in brain homogenates by measuring the amount of inorganic phosphate released from ATP hydrolysis.
Principle: The total ATPase activity is measured in the presence of Na+, K+, and Mg2+. The ouabain-insensitive ATPase activity is measured in the presence of ouabain, a specific inhibitor of Na+/K+-ATPase. The Na+/K+-ATPase activity is then calculated as the difference between the total and the ouabain-insensitive activities.
Materials:
-
Brain tissue (e.g., cerebral cortex)
-
Homogenization buffer (e.g., 0.32 M sucrose, 5 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 100 mM NaCl, 20 mM KCl, 5 mM MgCl2, 50 mM Tris-HCl, pH 7.4)
-
Ouabain solution (1 mM)
-
ATP solution (e.g., 3 mM)
-
Reagents for Pi detection (e.g., Malachite green-based colorimetric reagent)
-
Spectrophotometer
Procedure:
-
Tissue Preparation: Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate to obtain a crude membrane fraction (synaptosomes).
-
Assay Setup: Prepare two sets of reaction tubes. To the "Total ATPase" tubes, add the assay buffer. To the "Ouabain-insensitive ATPase" tubes, add the assay buffer containing 1 mM ouabain.
-
Enzyme Addition: Add an aliquot of the brain membrane preparation to each tube.
-
Reaction Initiation: Pre-incubate the tubes at 37°C for 5-10 minutes. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination and Pi Measurement: Stop the reaction by adding the colorimetric reagent for Pi detection. Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm).
-
Calculation: Calculate the amount of Pi released using a standard curve. The Na+/K+-ATPase activity is the difference in Pi released between the "Total ATPase" and "Ouabain-insensitive ATPase" conditions, typically expressed as nmol Pi/mg protein/min.[11]
Measurement of Brain ATP Levels
Objective: To determine the concentration of ATP in brain tissue following this compound exposure.
Principle: The firefly luciferase bioluminescence assay is a highly sensitive method for ATP quantification. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light, the intensity of which is proportional to the ATP concentration.
Materials:
-
Brain tissue
-
Perchloric acid (PCA) for extraction
-
Potassium hydroxide (B78521) (KOH) for neutralization
-
Luciferin-luciferase reagent kit
-
Luminometer
Procedure:
-
Tissue Collection and Extraction: Rapidly collect and freeze-clamp brain tissue in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in PCA.
-
Neutralization: Centrifuge the homogenate and neutralize the supernatant with KOH.
-
Bioluminescence Assay: Add the neutralized sample to the luciferin-luciferase reagent.
-
Measurement: Immediately measure the light emission using a luminometer.
-
Quantification: Determine the ATP concentration from a standard curve prepared with known ATP concentrations.
Quantification of Cerebral Edema
Objective: To measure the extent of cerebral edema by determining the brain water content.
Principle: The wet weight-dry weight method is a straightforward technique to quantify tissue water content.
Materials:
-
Brain tissue
-
Analytical balance
-
Drying oven
Procedure:
-
Sample Collection: Carefully dissect and weigh the fresh brain tissue (wet weight).
-
Drying: Place the tissue in a drying oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved (dry weight).
-
Calculation: The percentage of brain water content is calculated as: ((Wet Weight - Dry Weight) / Wet Weight) x 100.[9]
Visualizations of Pathways and Workflows
To further clarify the complex processes involved in this compound toxicity, the following diagrams have been generated using the DOT language.
References
- 1. Inhibition of sodium-potassium-ATPase: a potentially ubiquitous mechanism contributing to central nervous system neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. longdom.org [longdom.org]
- 4. Advisory: this compound rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brain Na+, K+-ATPase Activity In Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of an extract of Gingko biloba on this compound-induced cerebral lipid peroxidation and edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The toxicity and mechanism of action of this compound: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of Desmethylbromethalin in Adipose Tissue
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of desmethylbromethalin in adipose tissue. This compound, a potent neurotoxic rodenticide, is metabolized to the more toxic desmethylthis compound, which, due to its lipophilic nature, accumulates in fatty tissues.[1][2] This makes adipose tissue a crucial matrix for post-mortem toxicological analysis to confirm this compound exposure in non-target species.[1][3] The described protocol employs a liquid-liquid extraction followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer operating in negative ion mode. This method provides the necessary sensitivity and selectivity for the reliable quantification of desmethylthis compound in complex adipose tissue samples.
Introduction
This compound was introduced as an alternative to anticoagulant rodenticides and its use is expected to increase as regulations on second-generation anticoagulants become more stringent.[4][5] This potential for increased use raises concerns about accidental poisoning in non-target animals. This compound itself is a pro-toxin that undergoes hepatic N-demethylation to form its active metabolite, desmethylthis compound.[1][6][7] This metabolite uncouples mitochondrial oxidative phosphorylation, leading to decreased ATP synthesis and severe neurological damage.[5][6]
Desmethylthis compound is highly lipophilic and tends to accumulate in adipose tissue, where it persists longer than in other matrices.[1][3] Therefore, the analysis of adipose tissue is paramount for confirming exposure to this compound. This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of desmethylthis compound from adipose tissue, suitable for forensic toxicologists, veterinary diagnostic laboratories, and researchers.
Experimental Protocol
Materials and Reagents
-
Desmethylthis compound analytical standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Ethyl acetate (B1210297), HPLC grade
-
Ethanol (B145695), absolute
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Micro-centrifuge tubes (2 mL and 15 mL)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Weigh 0.5 g of homogenized adipose tissue into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 5 mL of a 5% ethanol in ethyl acetate solution.
-
Homogenize the sample for 1 minute using a high-speed homogenizer.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 4000 x g for 10 minutes.
-
Transfer the supernatant (ethyl acetate layer) to a clean 15 mL tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of acetonitrile.
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
-
Weigh 0.5 g of homogenized adipose tissue into a 15 mL polypropylene centrifuge tube.
-
Add 5 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Securely cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL micro-centrifuge tube containing dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 12000 x g for 2 minutes.
-
Transfer the cleaned supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 20% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Desmethylthis compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Desmethylthis compound | 561.8 | 278.0 | 254.0 | 25 |
Quantitative Data
The method was validated for its quantitative performance. The following table summarizes the key validation parameters.
Table 4: Method Validation Parameters
| Parameter | Result | Reference |
| Method Detection Limit (MDL) in Adipose Tissue | 0.35 ng/g | [3] |
| Limit of Detection (LOD) | 0.9 ppb | [8] |
| Cut-off Level for Qualitative Identification | 2.0 ppb | [8] |
| Qualitative Validation Level in Liver | 1.0 ng/g | [3] |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound to desmethylthis compound.
Experimental Workflow
Caption: Workflow for desmethylthis compound analysis in adipose tissue.
Conclusion
The LC-MS/MS method presented provides a reliable and sensitive approach for the quantification of desmethylthis compound in adipose tissue. The detailed protocol, including two effective sample preparation techniques, allows for accurate determination of this toxic metabolite, aiding in the diagnosis of this compound poisoning in veterinary and forensic cases. The method's performance characteristics make it a valuable tool for researchers and professionals in the field of toxicology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for the detection of desmethylthis compound in animal tissue samples for the determination of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sample preparation workflow for adipose tissue shotgun proteomics and proteogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aphis.usda.gov [aphis.usda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cahln-rctlsa.com [cahln-rctlsa.com]
Application Note: Analysis of Bromethalin and its Degradation Products in Animal Tissue by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust protocol for the analysis of bromethalin, a potent neurotoxic rodenticide, in various animal tissues, including liver, kidney, and adipose tissue. Due to the inherent instability of the parent this compound molecule during gas chromatography (GC) analysis, this method focuses on the detection and quantification of its principal thermal breakdown products, which serve as reliable surrogate markers for exposure.[1][2] The protocol employs gas chromatography-tandem mass spectrometry (GC-MS/MS) with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.[1][2] This methodology is applicable for forensic toxicology investigations and in research settings to determine this compound exposure in non-target animals.
Introduction
This compound is a neurotoxin that can cause fatal cerebral edema in companion animals and wildlife.[1] Its analysis is challenging due to its rapid photodegradation and thermal instability, which complicates the detection of the parent compound.[1][3][4] Physicochemical breakdown of this compound in the GC inlet can produce multiple unique and discernible products.[1][2] Two principal isomeric breakdown products, resulting from the release of fluorine and methyl groups to form dehydrofluorodesmethylthis compound, are excellent surrogate markers for screening forensic samples.[1][2] This application note provides a detailed protocol for the extraction and subsequent GC-MS/MS analysis of these key this compound-related compounds in various tissue matrices. The method is sensitive and specific, making it suitable for post-mortem diagnostics and toxicological research.
Data Presentation
While specific quantitative validation data for the GC-MS/MS method for this compound's breakdown products is not extensively published, the following table summarizes relevant quantitative data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of desmethylthis compound, the primary toxic metabolite of this compound.[5][6] This data is provided as a reference for the achievable sensitivity in the analysis of this compound-related compounds in tissue samples.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Desmethylthis compound | Adipose Tissue | LC-MS/MS | 0.35 ng/g (wet weight) | Not Reported |
| Desmethylthis compound | Liver | LC-MS/MS | Qualitatively validated at 1.0 ng/g | Not Reported |
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from methodologies developed for the analysis of lipophilic compounds in animal tissues.
a. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Homogenizer
-
Centrifuge and centrifuge tubes (15 mL and 50 mL)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
Vortex mixer
-
Glass autosampler vials (2 mL) with inserts
b. Extraction Procedure:
-
Weigh 1-2 g of tissue (liver, kidney, or adipose) into a 50 mL centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of acetonitrile and ethyl acetate.
-
Homogenize the tissue sample until a uniform consistency is achieved.
-
Vortex the sample for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean 15 mL centrifuge tube.
-
Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water and vortex briefly.
-
The extract can be further cleaned up using Solid Phase Extraction (SPE) if necessary, particularly for complex matrices. Condition a C18 SPE cartridge with methanol followed by water. Load the extract and elute with ethyl acetate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
Transfer the final extract to a 2 mL autosampler vial.
GC-MS/MS Analysis
The following GC-MS/MS parameters are based on established methods for the analysis of this compound and its degradation products.[1][3][4]
a. Instrumentation:
-
Gas chromatograph coupled to a tandem quadrupole mass spectrometer (GC-MS/MS).
b. GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
c. MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MRM Transitions: Specific precursor and product ions for this compound and its two primary isomeric breakdown products should be monitored. Based on the literature, the molecular weight of the key breakdown products is 543.7 MW.[3] The parent this compound peak would be observed at approximately 17.95 minutes, with the breakdown products eluting at around 16.3 and 18.6 minutes under similar chromatographic conditions.[4]
Visualizations
Caption: Experimental workflow for this compound analysis.
Conclusion
The protocol described in this application note provides a reliable method for the determination of this compound exposure in animal tissues through the analysis of its stable thermal breakdown products by GC-MS/MS. This approach overcomes the analytical challenges associated with the parent compound's instability. The detailed sample preparation and instrumental parameters should enable researchers and forensic toxicologists to effectively screen and confirm this compound poisoning in veterinary and wildlife cases.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound and its Degradation Products in Veterinary Toxicology Samples by GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Method for the detection of desmethylthis compound in animal tissue samples for the determination of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Neurotoxicity Assays Using Bromethalin on Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromethalin is a potent neurotoxicant rodenticide that poses a significant risk to non-target species, including humans and domestic animals. Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria, leading to a cascade of events culminating in neuronal cell death and cerebral edema.[1][2] In vitro assays using cultured neurons are invaluable tools for elucidating the specific cellular and molecular mechanisms of this compound-induced neurotoxicity, as well as for screening potential therapeutic interventions.
These application notes provide detailed protocols for a panel of in vitro assays designed to assess the neurotoxic effects of this compound and its more active metabolite, desmethylthis compound, on cultured neurons. The assays cover key neurotoxic endpoints including cytotoxicity, mitochondrial dysfunction, apoptosis, and neurite degeneration.
Mechanism of Action
This compound itself is a pro-toxicant that is metabolized in the liver to desmethylthis compound.[1] Desmethylthis compound is a potent uncoupler of oxidative phosphorylation in the inner mitochondrial membrane. This uncoupling disrupts the proton gradient necessary for ATP synthesis, leading to a rapid depletion of cellular ATP.[1] The subsequent failure of ATP-dependent ion pumps, particularly the Na+/K+-ATPase, results in an influx of sodium and water, causing cytotoxic edema and ultimately cell lysis. The disruption of ion homeostasis and energy metabolism triggers downstream events including mitochondrial dysfunction, oxidative stress, and activation of apoptotic pathways.
In Vitro Neurotoxicity Assays
A battery of in vitro assays is recommended to comprehensively evaluate the neurotoxic potential of this compound. These assays can be performed using primary neuronal cultures (e.g., from rat cortex or hippocampus) or human-derived neuronal cell lines such as SH-SY5Y.
Data Presentation
Table 1: Cytotoxicity of this compound and Desmethylthis compound on Cultured Neurons
| Compound | Assay | Cell Type | Exposure Time (hrs) | IC50 (µM) | Maximum Inhibition (%) |
| This compound | MTT | 24 | |||
| LDH | 24 | ||||
| Desmethylthis compound | MTT | 24 | |||
| LDH | 24 |
Table 2: Effects of this compound on Neuronal Function and Health
| Compound | Assay | Cell Type | Exposure Time (hrs) | Concentration (µM) | Endpoint Measurement (e.g., % of Control) |
| This compound | Neurite Outgrowth | 48 | Total Neurite Length | ||
| ATP Depletion | 6 | ATP Levels | |||
| Mitochondrial Membrane Potential (JC-1) | 6 | Red/Green Fluorescence Ratio | |||
| Caspase-3 Activation | 12 | Caspase-3 Activity |
Experimental Protocols
Cell Culture
-
Primary Cortical Neurons: Primary cortical neurons can be isolated from embryonic day 18 (E18) rat pups. Dissociated neurons are plated on poly-D-lysine coated plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin. Cultures are maintained at 37°C in a humidified incubator with 5% CO2.
-
SH-SY5Y Cell Line: The human neuroblastoma SH-SY5Y cell line is a commonly used model for neurotoxicity studies. Cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), and penicillin/streptomycin. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.
Cytotoxicity Assays
This assay measures the metabolic activity of viable cells.
Protocol:
-
Seed neurons in a 96-well plate at an appropriate density.
-
After allowing the cells to adhere and differentiate, treat with a range of concentrations of this compound or desmethylthis compound for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Protocol:
-
Seed neurons in a 96-well plate.
-
Treat with various concentrations of this compound or desmethylthis compound for 24 hours.
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with Triton X-100).
Neurite Outgrowth Assay
This assay assesses the effects of this compound on neuronal morphology.
Protocol:
-
Plate neurons on poly-D-lysine coated plates.
-
After 24 hours, treat with sub-lethal concentrations of this compound for 48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker such as β-III tubulin.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify neurite length and branching using appropriate software (e.g., ImageJ with the NeuronJ plugin).
ATP Depletion Assay
This assay directly measures the impact of this compound on cellular energy levels.
Protocol:
-
Plate neurons in a 96-well plate.
-
Treat with this compound for a short duration (e.g., 1-6 hours).
-
Use a commercial bioluminescence-based ATP assay kit to measure intracellular ATP levels according to the manufacturer's protocol.
-
Measure luminescence using a microplate reader.
-
Express ATP levels as a percentage of the control.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)
This assay uses the cationic dye JC-1 to assess mitochondrial health. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
Protocol:
-
Plate neurons on a black, clear-bottom 96-well plate or on coverslips.
-
Treat with this compound for a short duration (e.g., 1-6 hours).
-
Load the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with warm buffer.
-
Measure the fluorescence intensity of both red (aggregates) and green (monomers) channels using a fluorescence microscope or plate reader.
-
Calculate the ratio of red to green fluorescence as an indicator of ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.
Caspase-3 Activation Assay (Apoptosis)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Plate neurons in a 96-well plate.
-
Treat with this compound for 12-24 hours.
-
Lyse the cells and use a commercial fluorometric or colorimetric caspase-3 assay kit to measure enzyme activity according to the manufacturer's instructions.
-
The assay typically involves the cleavage of a specific substrate by active caspase-3, releasing a fluorescent or colored product.
-
Measure the signal using a microplate reader.
-
Express caspase-3 activity as a fold change relative to the control.
Visualizations
References
Application Notes and Protocols for Studying the Effects of Bromethalin on Isolated Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromethalin is a potent neurotoxic rodenticide that exerts its toxic effects by disrupting mitochondrial energy metabolism. Its active metabolite, desmethylthis compound, acts as an uncoupler of oxidative phosphorylation, leading to a decrease in ATP synthesis, dissipation of the mitochondrial membrane potential, and subsequent cellular dysfunction, particularly in the central nervous system.[1][2][3][4][5][6] The study of this compound's effects on isolated mitochondria is crucial for understanding its mechanism of action and for the development of potential therapeutic strategies for this compound poisoning.
These application notes provide detailed protocols for the isolation of functional mitochondria from rat liver, a common model system, and for a suite of assays to quantitatively assess the impact of this compound on key mitochondrial functions.
Data Presentation
Table 1: Summary of Expected Outcomes from Mitochondrial Isolation from Rat Liver
| Parameter | Expected Value | Reference |
| Mitochondrial Protein Yield | 30-40 mg protein per 10 g of liver tissue | [7] |
| Respiratory Control Ratio (RCR) | > 4.0 with glutamate (B1630785)/malate (B86768) as substrates | [8] |
| Purity (Cytochrome c Oxidase activity) | Enriched in the mitochondrial fraction compared to cytosolic fraction | [9] |
| Integrity (Outer Membrane) | < 10% increase in respiration upon addition of exogenous cytochrome c | [10] |
Table 2: Summary of Anticipated Effects of this compound on Isolated Mitochondria
| Assay | Parameter Measured | Expected Effect of this compound |
| Mitochondrial Respiration | Oxygen Consumption Rate (OCR) | Increase in State 4 respiration, decrease in RCR |
| Mitochondrial Membrane Potential (ΔΨm) | Fluorescence of potential-sensitive dyes (e.g., JC-1, TMRM) | Decrease in fluorescence ratio (JC-1) or intensity (TMRM)[10][11][12][13] |
| ATP Synthesis | Luminescence-based ATP measurement | Decrease in ATP production[7][14][15][16][17] |
| Mitochondrial Swelling | Decrease in absorbance at 540 nm | Increase in swelling (decrease in absorbance)[18][19] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rat Liver by Differential Centrifugation
This protocol describes a standard method for isolating mitochondria from fresh rat liver tissue.[6] All steps should be performed at 4°C to maintain mitochondrial integrity.
Materials:
-
Isolation Buffer: 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.
-
Homogenizer: Dounce or Potter-Elvehjem homogenizer.
-
Centrifuge: Refrigerated centrifuge capable of reaching at least 12,000 x g.
Procedure:
-
Tissue Preparation: Euthanize a rat according to approved animal welfare protocols. Immediately excise the liver and place it in ice-cold isolation buffer. Mince the liver into small pieces.
-
Homogenization: Transfer the minced liver to a pre-chilled homogenizer with 10 volumes of isolation buffer. Homogenize with 5-10 gentle strokes.
-
Low-Speed Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
High-Speed Centrifugation: Carefully collect the supernatant and transfer it to fresh centrifuge tubes. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer. Repeat the high-speed centrifugation step (12,000 x g for 15 minutes at 4°C).
-
Final Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of isolation buffer or a suitable respiration buffer for immediate use.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.
Protocol 2: Assessment of Mitochondrial Respiration
This protocol outlines the measurement of oxygen consumption to assess the coupling of oxidative phosphorylation.
Materials:
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4.
-
Substrates: 10 mM Glutamate, 5 mM Malate.
-
ADP Solution: 100 mM ADP stock.
-
Oligomycin (B223565) Solution: 1 mg/mL stock in ethanol. |* Uncoupler (e.g., FCCP): 1 mM stock in ethanol.
-
High-Resolution Respirometer or Oxygen Electrode.
Procedure:
-
Add 2 mL of respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL).
-
Add glutamate and malate to initiate State 2 respiration.
-
Add a limiting amount of ADP (e.g., 150 µM) to induce State 3 respiration.
-
After the ADP is phosphorylated and the respiration rate returns to State 4, add oligomycin to inhibit ATP synthase.
-
To determine the maximal uncoupled respiration rate, add a titratable amount of FCCP.
-
To study the effect of this compound, add the compound at various concentrations before the addition of ADP and observe its effect on State 4 and State 3 respiration.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to monitor changes in mitochondrial membrane potential. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, it remains as monomers and fluoresces green.
Materials:
-
JC-1 Staining Solution: 5 µg/mL JC-1 in respiration buffer.
-
Fluorometer or Fluorescence Plate Reader.
Procedure:
-
Incubate isolated mitochondria (0.1 mg/mL) in respiration buffer.
-
Add this compound at desired concentrations and incubate for a specified time.
-
Add the JC-1 staining solution and incubate for 15-30 minutes at 37°C in the dark.
-
Measure the fluorescence intensity at both green (em ~529 nm) and red (em ~590 nm) wavelengths.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[11][12]
Protocol 4: ATP Synthesis Assay
This protocol measures ATP production using a luciferase-based assay.
Materials:
-
ATP Synthesis Buffer: Respiration buffer supplemented with 5 mM ADP and 10 mM phosphate.
-
Luciferase-based ATP Assay Kit.
-
Luminometer.
Procedure:
-
Incubate isolated mitochondria (0.2 mg/mL) in ATP synthesis buffer with substrates (e.g., glutamate/malate).
-
Add this compound at various concentrations and incubate.
-
At different time points, take aliquots of the mitochondrial suspension and stop the reaction by adding a deproteinizing agent (e.g., perchloric acid).
-
Neutralize the samples and measure the ATP concentration using a luciferase-based ATP assay kit according to the manufacturer's instructions.[7][14][16][17]
Protocol 5: Mitochondrial Swelling Assay
This protocol monitors changes in light scattering as an indicator of mitochondrial swelling.
Materials:
-
Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM MOPS, pH 7.4.
-
Spectrophotometer.
Procedure:
-
Resuspend isolated mitochondria (0.5 mg/mL) in swelling buffer.
-
Place the mitochondrial suspension in a cuvette in a spectrophotometer and monitor the absorbance at 540 nm.
-
Add this compound at the desired concentration and record the change in absorbance over time. A decrease in absorbance indicates mitochondrial swelling.[18][19]
Visualizations
Caption: Workflow for Mitochondrial Isolation.
Caption: this compound's Mechanism of Action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Advisory: this compound rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [addl.purdue.edu]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assay of ATP synthesis using single giant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial assays | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. A sensitive, simple assay of mitochondrial ATP synthesis of cultured mammalian cells suitable for high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Assay of mitochondrial ATP synthesis in animal cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. | Semantic Scholar [semanticscholar.org]
- 18. Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO2 and prevented by Fe incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The mechanism of mitochondrial swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording of Neurons Exposed to Bromethalin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromethalin is a potent neurotoxic rodenticide that induces severe neurological dysfunction through the disruption of cellular energy metabolism. Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria, leading to a rapid depletion of adenosine (B11128) triphosphate (ATP).[1][2][3] This energy deficit critically impairs vital cellular functions, most notably the activity of the Na+/K+-ATPase pump, which is essential for maintaining neuronal membrane potential and ionic homeostasis.[1][4] The failure of this ion pump results in intracellular sodium accumulation, cellular swelling (cytotoxic edema), and ultimately, widespread neuronal damage and death.[5][6] This application note provides detailed protocols for the electrophysiological investigation of this compound's effects on neuronal function using the patch-clamp technique. Furthermore, it presents a putative signaling pathway for this compound-induced neurotoxicity and offers examples of expected quantitative data.
Introduction
Understanding the precise electrophysiological consequences of this compound exposure is crucial for elucidating the progression of its neurotoxic effects and for the development of potential therapeutic interventions. Electrophysiological techniques, such as patch-clamp recording, offer a high-resolution method to directly measure changes in neuronal membrane potential, action potential firing, and ion channel activity following exposure to a neurotoxin.[7] By monitoring these parameters, researchers can gain insights into the functional consequences of ATP depletion and Na+/K+-ATPase pump failure at the single-cell level. The protocols outlined herein provide a framework for conducting in vitro electrophysiological studies on cultured neurons exposed to this compound.
Mechanism of Action: Signaling Pathway
This compound is metabolized in the liver to its more potent active metabolite, desmethylthis compound.[2] This metabolite acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis by ATP synthase. The resulting decline in cellular ATP levels has catastrophic consequences for neurons, which have a high energy demand. The primary downstream effect is the inhibition of the Na+/K+-ATPase pump, an enzyme that hydrolyzes ATP to maintain the electrochemical gradients of sodium and potassium ions across the neuronal membrane.
The failure of the Na+/K+-ATPase leads to an influx of sodium ions and water, causing cytotoxic edema and cell swelling. This disruption of ionic homeostasis leads to membrane depolarization, altered neuronal excitability, and eventual cell death. The following diagram illustrates the proposed signaling cascade of this compound-induced neurotoxicity.
Experimental Protocols
The following protocols are designed for whole-cell patch-clamp recording of cultured neurons to investigate the electrophysiological effects of this compound.
Experimental Workflow
Materials and Reagents
-
Neuronal Culture: Primary cortical or hippocampal neurons are recommended. Commercially available iPSC-derived neurons are also suitable.
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions to the final working concentration should be made in the external solution immediately before use.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.
Protocol for Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Plate neurons on glass coverslips at a suitable density and allow them to mature for at least 7-10 days in vitro before recording.
-
Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Filter the internal solution before use.
-
This compound Preparation: Dilute the this compound stock solution in the external solution to the desired final concentration (e.g., 1-100 µM). A vehicle control (external solution with the same final concentration of DMSO) should also be prepared.
-
Establish Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtain a Gigaohm Seal: Approach a healthy-looking neuron with a patch pipette filled with the internal solution. Apply gentle positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Establish Whole-Cell Configuration: After achieving a stable gigaohm seal, apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip.
-
Baseline Recording:
-
Current-Clamp Mode: Record the resting membrane potential (RMP) and spontaneous action potential (AP) firing for at least 5 minutes to establish a stable baseline. Inject depolarizing current steps to elicit APs and assess neuronal excitability (e.g., firing frequency, AP threshold, AP amplitude).
-
Voltage-Clamp Mode: Hold the neuron at a potential of -70 mV. Apply voltage steps to elicit voltage-gated Na+ and K+ currents.
-
-
This compound Application: Switch the perfusion to the external solution containing this compound (or vehicle control).
-
Continuous Recording:
-
Current-Clamp Mode: Continuously monitor the RMP and spontaneous AP firing. A gradual depolarization of the RMP and an initial increase followed by a decrease and eventual cessation of AP firing are expected.
-
Voltage-Clamp Mode: Periodically measure the amplitude of voltage-gated Na+ and K+ currents to assess changes in ion channel function.
-
-
Data Analysis: Analyze the recorded data to quantify changes in electrophysiological parameters over time.
Expected Quantitative Data
The following tables present hypothetical data illustrating the expected effects of this compound on neuronal electrophysiological properties. These are for illustrative purposes only, as specific quantitative data from such experiments are not yet available in the published literature.
Table 1: Effect of this compound on Resting Membrane Potential and Action Potential Firing (Hypothetical Data)
| Parameter | Baseline (Control) | 10 min post-Bromethalin (10 µM) | 30 min post-Bromethalin (10 µM) |
| Resting Membrane Potential (mV) | -65 ± 2.1 | -58 ± 2.5 | -45 ± 3.2 |
| Spontaneous Firing Rate (Hz) | 1.2 ± 0.3 | 3.5 ± 0.8 | 0 (Cessation) |
| Action Potential Threshold (mV) | -45 ± 1.5 | -48 ± 1.8 | N/A |
| Action Potential Amplitude (mV) | 85 ± 4.2 | 75 ± 5.1 | N/A |
Table 2: Effect of this compound on Voltage-Gated Ion Currents (Hypothetical Data)
| Current Type | Baseline (Control) | 30 min post-Bromethalin (10 µM) |
| Peak Na+ Current Amplitude (pA) | -2500 ± 310 | -1800 ± 250 |
| Steady-State K+ Current Amplitude (pA) | 1500 ± 220 | 1200 ± 190 |
Discussion and Conclusion
The electrophysiological protocols and expected outcomes presented in this application note provide a robust framework for investigating the neurotoxic effects of this compound. The primary mechanism of ATP depletion and subsequent Na+/K+-ATPase pump failure is predicted to cause a characteristic sequence of electrophysiological changes: a gradual membrane depolarization, an initial phase of hyperexcitability followed by a loss of excitability, and a reduction in the amplitude of voltage-gated ion currents.
By applying these detailed methodologies, researchers can quantitatively assess the impact of this compound on neuronal function. This information is invaluable for understanding the pathophysiology of this compound poisoning, for the development of novel diagnostic tools, and for screening potential therapeutic agents that may counteract its neurotoxic effects. Further studies could also explore the effects of this compound on specific subtypes of neurons and on synaptic transmission to build a more complete picture of its impact on neural circuits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Advisory: this compound rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. This compound Rodenticide Ingestion in Dogs: Effects, Outcomes [cliniciansbrief.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. criver.com [criver.com]
Visualizing Bromethalin-Induced Spongiosis: A Guide to Histopathological Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromethalin is a potent neurotoxic rodenticide that induces a characteristic spongiform degeneration of the central nervous system (CNS).[1] The primary lesion, known as spongiosis or intramyelinic edema, results from the uncoupling of oxidative phosphorylation in mitochondria, leading to a disruption of the sodium-potassium pump, subsequent fluid accumulation between myelin lamellae, and vacuole formation.[1][2] Accurate visualization and quantification of this dose-dependent neurotoxic effect are critical for toxicological studies, mechanism of action investigations, and the development of potential therapeutic interventions.
These application notes provide detailed protocols for the key histopathological techniques used to visualize and assess this compound-induced spongiosis. The methods covered include classical myelin staining, advanced immunohistochemical approaches, and ultrastructural analysis, offering a comprehensive toolkit for researchers in the field.
Key Histopathological Techniques
A variety of staining and imaging techniques can be employed to visualize the characteristic intramyelinic edema caused by this compound. The choice of method depends on the specific research question, desired level of detail, and available equipment.
1. Luxol Fast Blue (LFB) Staining for Myelin Visualization
Luxol Fast Blue (LFB) is a widely used histochemical stain that specifically binds to the phospholipids (B1166683) of the myelin sheath, allowing for the clear visualization of myelinated tracts in the CNS.[3][4][5] In cases of this compound-induced spongiosis, LFB staining highlights the vacuolation and disruption of the white matter.[6][7]
2. Immunohistochemistry (IHC) for Myelin Basic Protein (MBP)
Immunohistochemistry targeting Myelin Basic Protein (MBP), a major structural protein of the myelin sheath, provides a more specific method for assessing myelin integrity.[8][9] A decrease in MBP immunoreactivity can indicate myelin loss or disruption, complementing the findings from LFB staining.[10][11]
3. Osmium Tetroxide Staining
Osmium tetroxide is a lipid-staining agent that provides excellent contrast for myelin sheaths in both light and electron microscopy.[5][12][13] It offers a permanent and robust staining of myelin.
4. Electron Microscopy (EM)
For ultrastructural analysis, Transmission Electron Microscopy (TEM) is the gold standard for confirming intramyelinic edema.[6][7] EM allows for the direct visualization of the separation of myelin lamellae and the formation of vacuoles within the myelin sheath.
Quantitative Data Summary
The following table summarizes key parameters and expected outcomes for the described histopathological techniques in the context of this compound-induced spongiosis.
| Technique | Parameter | Control Tissue | This compound-Treated Tissue | Notes |
| Luxol Fast Blue (LFB) | Myelin Staining Intensity | Intense, uniform blue staining of white matter tracts.[6][7] | Reduced and disrupted blue staining with clear, unstained vacuoles.[6][7] | Provides a good overview of white matter pathology. |
| Vacuolation Score | 0 (No vacuoles) | 1-4 (Mild to severe vacuolation) | Scoring can be subjective; requires standardized criteria. | |
| Immunohistochemistry (MBP) | MBP Immunoreactivity | Strong, continuous staining along myelin sheaths. | Discontinuous or weaker staining around vacuoles.[10] | More specific for myelin protein than LFB. |
| % Area of Myelin Loss | < 1% | Variable, depending on dose and duration of exposure. | Can be quantified using image analysis software. | |
| Electron Microscopy | Myelin Lamellae | Tightly packed, regular lamellar structure. | Splitting of the intraperiod line and formation of intramyelinic vacuoles.[6][7][14] | Confirmatory for intramyelinic edema. |
| G-ratio (axon diameter / fiber diameter) | Normal range for the specific nerve tract. | May be altered due to myelin sheath swelling. | A sensitive measure of myelin sheath thickness. |
Experimental Protocols
Protocol 1: Luxol Fast Blue (LFB) and Cresyl Violet Staining
This protocol is suitable for formalin-fixed, paraffin-embedded brain and spinal cord sections.[3][4][15][16]
Solutions:
-
Luxol Fast Blue Solution (0.1%): Dissolve 0.1 g Luxol Fast Blue MBS in 100 ml of 95% ethanol (B145695). Add 0.5 ml of 10% acetic acid.
-
Lithium Carbonate Solution (0.05%): Dissolve 0.05 g of lithium carbonate in 100 ml of distilled water.
-
Cresyl Violet Acetate (B1210297) Solution (0.1%): Dissolve 0.1 g cresyl violet acetate in 100 ml of distilled water with 0.25 ml of glacial acetic acid.
Procedure:
-
Deparaffinize and rehydrate tissue sections to 95% ethanol.
-
Incubate slides in LFB solution at 56-60°C overnight.
-
Rinse off excess stain with 95% ethanol, followed by distilled water.
-
Differentiate in 0.05% lithium carbonate solution for 10-30 seconds.
-
Continue differentiation in 70% ethanol for 20-30 seconds.
-
Rinse in distilled water.
-
Examine microscopically to ensure gray matter is colorless and white matter is well-defined. Repeat differentiation if necessary.
-
Counterstain with cresyl violet solution for 30-60 seconds.
-
Differentiate the cresyl violet in 95% ethanol.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
Expected Results:
-
Myelin: Blue to green
-
Nissl substance/Neurons: Violet/Pink-purple
Protocol 2: Immunohistochemistry for Myelin Basic Protein (MBP)
This protocol is for formalin-fixed, paraffin-embedded sections.
Procedure:
-
Deparaffinize and rehydrate sections.
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody against MBP (e.g., rabbit anti-MBP) at an optimized dilution overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
Protocol 3: Transmission Electron Microscopy (TEM)
Procedure:
-
Perfuse-fix the animal with a mixture of 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M cacodylate buffer.
-
Dissect the brain and spinal cord and collect small tissue blocks (approx. 1 mm³) from the regions of interest.
-
Post-fix the tissue blocks in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours.
-
Dehydrate the tissue through a graded series of ethanol and propylene (B89431) oxide.
-
Infiltrate and embed the tissue in an epoxy resin.
-
Cut semi-thin sections (1 µm) and stain with toluidine blue to identify areas of spongiosis.
-
Cut ultra-thin sections (70-90 nm) from the selected areas.
-
Stain the ultra-thin sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope.
Visualization of Pathways and Workflows
Caption: Mechanism of this compound-induced neurotoxicity.
Caption: Histopathological workflow for spongiosis analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aphis.usda.gov [aphis.usda.gov]
- 3. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 4. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 5. Staining Methods for Normal and Regenerative Myelin in the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain - Intramyelinic Edema - Nonneoplastic Lesion Atlas [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Identification of the Protein Target of Myelin-Binding Ligands by Immunohistochemistry and Biochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunocytochemical localization studies of myelin basic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Myelin basic protein demonstrated immunocytochemically in oligodendroglia prior to myelin sheath formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staining Methods for Normal and Regenerative Myelin in the Nervous System | Springer Nature Experiments [experiments.springernature.com]
- 13. Staining Methods for Normal and Regenerative Myelin in the Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epos.myesr.org [epos.myesr.org]
- 15. fdneurotech.com [fdneurotech.com]
- 16. benchchem.com [benchchem.com]
Application of Bromethalin as a Positive Control for Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of neurotoxicity testing, the use of a reliable positive control is paramount for validating assay performance and ensuring the accuracy of experimental results. Bromethalin, a potent neurotoxin, serves as an excellent positive control due to its well-characterized mechanism of action targeting a fundamental cellular process: mitochondrial energy production. This document provides detailed application notes and protocols for utilizing this compound in various in vitro neurotoxicity assays.
This compound is metabolized in the liver to its more active form, desmethylthis compound.[1][2] Both compounds act as uncouplers of oxidative phosphorylation in the mitochondria.[2][3][4] This disruption of the mitochondrial proton gradient inhibits the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[3][4] The subsequent depletion of ATP impairs the function of ion pumps, such as the Na+/K+-ATPase, leading to a loss of osmotic control, cytotoxic edema, and ultimately, neuronal cell death.[3][4][5] This distinct and catastrophic effect on cellular respiration makes this compound a consistent and potent inducer of neurotoxicity.
Mechanism of Action Signaling Pathway
The signaling pathway diagram below illustrates the mechanism by which this compound induces neurotoxicity.
Caption: Mechanism of this compound-Induced Neurotoxicity.
Quantitative Data Summary
The following tables summarize the toxicological data for this compound and its active metabolite, desmethylthis compound. This data is essential for determining appropriate concentration ranges for use as a positive control in in vitro assays.
Table 1: In Vivo Acute Lethal Doses (LD50)
| Species | This compound LD50 (mg/kg) | Reference |
| Rat | 2.0 | [6] |
| Cat | 0.4 - 0.71 | [1] |
| Dog | 2.38 - 5.6 | [1] |
| Rabbit | ~13 | [6] |
| Guinea Pig | >1000 | [1] |
Table 2: In Vitro Neurite Outgrowth Inhibition
| Compound | Cell Line | IC50 | Reference |
| This compound | LUHMES | ~2.3 µM | [7] |
| Desmethylthis compound | LUHMES | ~40 nM | [7] |
Experimental Protocols
The following are detailed protocols for common in vitro neurotoxicity assays using this compound as a positive control. It is recommended to use the more potent metabolite, desmethylthis compound, for in vitro studies to bypass the need for metabolic activation. If using this compound, co-culture with liver S9 fractions may be necessary to achieve full toxic potential.[7]
Experimental Workflow: In Vitro Neurotoxicity Assays
Caption: General workflow for in vitro neurotoxicity testing.
Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium
-
96-well plates
-
This compound or Desmethylthis compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Prepare serial dilutions of this compound or desmethylthis compound in culture medium. A suggested starting concentration range for desmethylthis compound is 1 nM to 10 µM.
-
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, a marker of compromised cell membrane integrity.
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium
-
96-well plates
-
This compound or Desmethylthis compound
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.[9]
-
Expose the cells to serial dilutions of this compound or desmethylthis compound for 24 to 48 hours. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[12]
-
After incubation, centrifuge the plate at 600 x g for 10 minutes.[13]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[12]
-
Add 50 µL of the stop solution provided in the kit to each well.[14]
-
Measure the absorbance at 490 nm using a microplate reader.[14]
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This assay measures the integrity of the mitochondrial membrane, which is directly affected by uncoupling agents like this compound.
-
Materials:
-
Neuronal cell line
-
Black, clear-bottom 96-well plates
-
This compound or Desmethylthis compound
-
Fluorescent mitochondrial membrane potential dye (e.g., TMRE or JC-1)
-
A known mitochondrial uncoupler as a positive control (e.g., FCCP)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with various concentrations of this compound or desmethylthis compound for a shorter duration (e.g., 1-6 hours), as the effect on mitochondrial membrane potential is an early event.
-
Include a vehicle control and a positive control for depolarization (FCCP).
-
After treatment, add the fluorescent dye (e.g., TMRE at 200 nM) to the cells and incubate for 30 minutes at 37°C.[11]
-
Gently wash the cells with pre-warmed buffer to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader (for TMRE, Ex/Em = 549/575 nm). A decrease in fluorescence indicates mitochondrial depolarization.[15]
-
Conclusion
This compound's potent and specific mechanism of action on mitochondrial function makes it an ideal positive control for a range of in vitro neurotoxicity assays. Its use ensures the reliability and sensitivity of these assays for screening and characterizing potentially neurotoxic compounds. The protocols provided herein offer a framework for the successful application of this compound in neurotoxicity studies. Researchers should optimize cell densities, compound concentrations, and incubation times for their specific experimental systems.
References
- 1. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conference 21 - 2015 Case: 04 20160413 [askjpc.org]
- 7. Testing Strategies for Metabolite-Mediated Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. mdpoison.com [mdpoison.com]
- 11. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 12. Treating this compound Toxicosis | ASPCApro [aspcapro.org]
- 13. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial Assay Development | Assay Biology | Domainex [domainex.co.uk]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Note & Protocols: Cell-Based Assays for High-Throughput Screening of Compounds to Counteract Bromethalin Neurotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction Bromethalin is a potent neurotoxic rodenticide that poses a significant risk to non-target species, including pets and humans.[1][2][3] There is currently no specific antidote for this compound poisoning, and treatment is primarily supportive.[1][4] this compound's primary mechanism of action involves its metabolic conversion to the more active compound, n-desmethyl-bromethalin.[5][6] This metabolite acts as an uncoupler of oxidative phosphorylation in the mitochondria of central nervous system (CNS) cells.[1][4][7] This uncoupling disrupts the proton gradient across the inner mitochondrial membrane, leading to a drastic reduction in adenosine (B11128) triphosphate (ATP) synthesis.[1][4][6] The subsequent ATP depletion inhibits the Na+/K+ ATPase pump, causing intramyelinic edema, fluid buildup in the CNS, increased intracranial pressure, and irreversible nerve damage, which manifests as paralysis, convulsions, and ultimately death.[1][4][7]
This application note details a robust, multi-tiered cell-based screening cascade designed to identify and characterize novel compounds that can counteract the neurotoxic effects of this compound. The workflow begins with a high-throughput primary screen to assess the preservation of cell viability, followed by a series of secondary, mechanism-based assays to confirm the mode of action of candidate compounds.
Principle of the Screening Method The proposed screening strategy employs a tiered approach to efficiently identify and validate potential therapeutic compounds.
-
Primary High-Throughput Screening (HTS): A neuronal cell line is treated with a pre-determined toxic concentration of this compound in the presence of test compounds. Cell viability is measured as the primary endpoint to identify compounds that offer a protective effect.
-
Secondary Mechanistic Assays: "Hit" compounds from the primary screen are further investigated to confirm that their protective effect is mediated by targeting this compound's specific mechanism of action. These assays directly measure the restoration of mitochondrial function, ATP production, and the reduction of downstream cellular stress markers.
This cascade approach allows for the rapid screening of large compound libraries while ensuring that promising candidates are mechanistically validated, increasing the likelihood of identifying effective in vivo therapeutics.[8][9]
Experimental Workflow and Signaling Pathway
Caption: High-throughput screening workflow for identifying this compound countermeasures.
Caption: Simplified signaling pathway of this compound-induced neurotoxicity.
Experimental Protocols
1. Cell Line and Culture Conditions
-
Cell Line: Human neuroblastoma SH-SY5Y cell line (ATCC® CRL-2266™). This is a commonly used model for neurotoxicity studies.[10]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
2. Protocol: Primary Screening - Cell Viability Assay (Luminescent ATP Assay)
This protocol uses a luminescent assay that measures intracellular ATP levels as a direct indicator of cell viability.[11]
-
Materials:
-
SH-SY5Y cells
-
Culture medium
-
This compound (stock solution in DMSO)
-
Test compound library (in DMSO)
-
White, opaque 96-well microplates
-
Luminescent ATP cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
-
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells into white, opaque 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Addition: Add 1 µL of test compound from the library to each well (final concentration typically 1-10 µM). Include wells for controls.
-
This compound Treatment: After 1 hour of pre-incubation with the test compounds, add a pre-determined toxic concentration of this compound (e.g., 5 µM, determined from a prior dose-response curve) to all wells except the "vehicle control" wells.
-
Controls:
-
Vehicle Control: Cells treated with DMSO only (represents 100% viability).
-
Toxin Control: Cells treated with this compound and DMSO (represents 0% protection).
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assay Procedure: a. Equilibrate the plate and the luminescent assay reagent to room temperature. b. Add 100 µL of the assay reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
3. Protocol: Secondary Assay - Mitochondrial Membrane Potential (ΔΨm)
This assay uses the JC-1 dye, which differentially accumulates in mitochondria based on their membrane potential, to assess mitochondrial health.
-
Materials:
-
SH-SY5Y cells
-
Culture medium
-
This compound
-
"Hit" compounds
-
Black, clear-bottom 96-well microplates
-
JC-1 dye
-
Fluorescence microplate reader
-
-
Methodology:
-
Cell Treatment: Seed and treat cells with "hit" compounds and this compound as described in the primary screening protocol (steps 1-5), but in black, clear-bottom plates.
-
JC-1 Staining: a. Prepare a 5 µg/mL working solution of JC-1 in pre-warmed culture medium. b. Remove the treatment medium from the wells and add 100 µL of the JC-1 staining solution. c. Incubate for 20 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash each well twice with 100 µL of warm PBS.
-
Data Acquisition: Add 100 µL of PBS to each well. Read fluorescence on a microplate reader capable of detecting both green (Ex/Em ~485/535 nm, for monomeric JC-1 in depolarized mitochondria) and red (Ex/Em ~560/595 nm, for J-aggregates in healthy mitochondria) fluorescence.
-
Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial depolarization.
-
4. Protocol: Secondary Assay - Oxidative Stress (Intracellular ROS)
This protocol measures the generation of reactive oxygen species (ROS) using the cell-permeable dye DCFDA.[10]
-
Materials:
-
SH-SY5Y cells
-
Culture medium
-
This compound
-
"Hit" compounds
-
Black, clear-bottom 96-well microplates
-
2',7'-Dichlorofluorescin diacetate (DCFDA)
-
Fluorescence microplate reader
-
-
Methodology:
-
Cell Treatment: Seed and treat cells with "hit" compounds and this compound as described in the primary screening protocol (steps 1-5).
-
DCFDA Loading: a. Prepare a 10 µM working solution of DCFDA in serum-free medium. b. Remove the treatment medium and add 100 µL of the DCFDA solution to each well. c. Incubate for 45 minutes at 37°C, protected from light.
-
Wash: Remove the DCFDA solution and wash cells once with PBS.
-
Data Acquisition: Add 100 µL of PBS to each well. Measure fluorescence with an excitation of 485 nm and an emission of 535 nm. An increase in fluorescence corresponds to higher levels of intracellular ROS.
-
5. Protocol: Secondary Assay - Apoptosis (Caspase-3/7 Activity)
This assay quantifies the activity of effector caspases 3 and 7, key mediators of apoptosis.[12][13]
-
Materials:
-
SH-SY5Y cells
-
Culture medium
-
This compound
-
"Hit" compounds
-
White, opaque 96-well microplates
-
Luminescent caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
-
-
Methodology:
-
Cell Treatment: Seed and treat cells with "hit" compounds and this compound as described in the primary screening protocol (steps 1-5).
-
Assay Procedure: a. Equilibrate the plate and the caspase assay reagent to room temperature. b. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. c. Mix gently on a plate shaker for 30 seconds. d. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. An increase in the luminescent signal indicates higher caspase-3/7 activity.
-
Data Presentation and Interpretation
Quantitative data from the screening assays should be summarized in tables for clear comparison.
Table 1: Example Data from Primary Cell Viability Screen
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Viability (Normalized) | Hit? ( >80%) |
|---|---|---|---|---|
| Vehicle Control | N/A | 450,000 | 100% | N/A |
| Toxin Control | N/A | 50,000 | 0% | N/A |
| Cmpd-001 | 10 | 70,000 | 5% | No |
| Cmpd-002 | 10 | 418,000 | 92% | Yes |
| Cmpd-003 | 10 | 390,000 | 85% | Yes |
| Cmpd-004 | 10 | 210,000 | 40% | No |
% Viability = [(RLU_sample - RLU_toxin) / (RLU_vehicle - RLU_toxin)] * 100
Table 2: Example Data from Secondary Mechanistic Assays for Hit Compounds
| Assay | Toxin Control | Cmpd-002 (10 µM) | Cmpd-003 (10 µM) | Interpretation of Protective Effect |
|---|---|---|---|---|
| ATP Production (% of Vehicle) | 11% | 95% | 88% | Both compounds restore ATP levels. |
| Mito. Potential (Red/Green Ratio) | 0.4 | 2.8 | 2.5 | Both compounds prevent mitochondrial depolarization. |
| ROS Production (% Increase) | 450% | 75% | 120% | Both compounds significantly reduce oxidative stress. |
| Caspase-3/7 Activity (Fold Change) | 8.5x | 1.2x | 1.8x | Both compounds prevent apoptosis activation. |
Interpretation: A compound is considered a strong candidate for further development if it not only demonstrates robust protection in the primary viability screen but also shows efficacy across the secondary mechanistic assays. For example, a successful compound should restore ATP levels, stabilize mitochondrial membrane potential, reduce oxidative stress, and inhibit the apoptotic cascade initiated by this compound. These results would strongly suggest that the compound directly counteracts the core mechanism of this compound toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aspcapro.org [aspcapro.org]
- 3. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. This compound [addl.purdue.edu]
- 5. aphis.usda.gov [aphis.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. creative-bioarray.com [creative-bioarray.com]
High-Throughput Screening Methods for Bromethalin Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromethalin is a potent neurotoxic rodenticide that poses a significant risk to non-target species, including pets and wildlife. Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria, leading to a rapid depletion of cellular adenosine (B11128) triphosphate (ATP), disruption of the mitochondrial membrane potential (ΔΨm), and subsequent neuronal cell death.[1][2][3] The primary active metabolite, desmethylthis compound, is even more potent than the parent compound.[1][2][4] Due to the lack of a specific antidote, rapid and sensitive methods for screening potential therapeutic agents and understanding the toxicological profile of this compound are crucial.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize compounds that modulate this compound-induced toxicity. The described methods focus on two key biomarkers of this compound's mechanism of action: intracellular ATP levels and mitochondrial membrane potential. Additionally, a protocol for a secondary high-content screening (HCS) assay for assessing neurite outgrowth is included to evaluate the impact on neuronal morphology.
I. Primary High-Throughput Screening Assays
Two primary HTS assays are recommended for the initial screening of compound libraries for their potential to mitigate this compound toxicity. These assays are robust, scalable, and directly measure the core mechanisms of this compound's toxic action.
ATP Depletion Assay (Bioluminescence-Based)
Principle: This assay quantifies intracellular ATP levels using a luciferase-based reaction. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is directly proportional to the ATP concentration. A decrease in luminescence upon exposure to this compound indicates a loss of cell viability due to ATP depletion.[5][6][7]
Experimental Protocol:
Materials:
-
Cell line (e.g., human neuroblastoma SH-SY5Y or rat pheochromocytoma PC-12)
-
Cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
White, opaque, 96-well or 384-well microplates
-
This compound or desmethylthis compound stock solution (in DMSO)
-
Test compounds stock solutions (in DMSO)
-
Luminescent ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into white, opaque microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound/desmethylthis compound and test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add the desired concentration of test compounds to the wells.
-
After a pre-incubation period (e.g., 1 hour), add this compound/desmethylthis compound to the wells to achieve the final desired concentration (e.g., a concentration that induces a 50-80% reduction in ATP levels, determined from a prior dose-response experiment).
-
Include appropriate controls:
-
Vehicle Control: Cells treated with DMSO only.
-
Positive Control: Cells treated with this compound/desmethylthis compound only.
-
Untreated Control: Cells in culture medium only.
-
-
Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of ATP depletion relative to the vehicle control.
-
For compound screening, calculate the percentage of rescue from this compound-induced ATP depletion.
-
Determine IC50 values for this compound/desmethylthis compound and EC50 values for rescue compounds.
-
Assess assay quality by calculating the Z'-factor using positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Mitochondrial Membrane Potential Assay (Fluorescence-Based)
Principle: This assay utilizes a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria due to their negative membrane potential.[8][9][10] A decrease in mitochondrial membrane potential, as induced by this compound, prevents the accumulation of TMRE, resulting in a decrease in fluorescence intensity.
Experimental Protocol:
Materials:
-
Cell line (e.g., SH-SY5Y or PC-12)
-
Cell culture medium
-
Black, clear-bottom, 96-well or 384-well microplates
-
This compound or desmethylthis compound stock solution (in DMSO)
-
Test compounds stock solutions (in DMSO)
-
TMRE stock solution (in DMSO)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into black, clear-bottom microplates at an optimal density and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat cells with test compounds and this compound/desmethylthis compound as described in the ATP depletion assay protocol.
-
Include an additional positive control for depolarization by treating a set of wells with FCCP (e.g., 10 µM) for 10-15 minutes before the end of the incubation period.
-
-
TMRE Staining:
-
At the end of the treatment period, add TMRE to each well to a final concentration of 100-200 nM.
-
Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable assay buffer to remove excess dye.
-
Add 100 µL of PBS or assay buffer to each well.
-
Measure fluorescence using a microplate reader with appropriate excitation and emission wavelengths for TMRE (e.g., Ex/Em = 549/575 nm).
-
Data Analysis:
-
Calculate the percentage decrease in TMRE fluorescence relative to the vehicle control.
-
For compound screening, calculate the percentage restoration of mitochondrial membrane potential.
-
Determine IC50 values for this compound/desmethylthis compound and EC50 values for protective compounds.
-
Calculate the Z'-factor to validate assay performance.
II. Secondary High-Content Screening Assay
Neurite Outgrowth Assay
Principle: This assay provides a more detailed assessment of the neurotoxic effects of this compound by quantifying changes in neuronal morphology. High-content imaging and analysis are used to measure parameters such as neurite length, number of branches, and cell body size. This assay is suitable for confirming hits from primary screens and for mechanistic studies.
Experimental Protocol:
Materials:
-
Differentiated neuronal cell line (e.g., PC-12 cells treated with Nerve Growth Factor, or differentiated SH-SY5Y cells)
-
Cell culture medium appropriate for neuronal differentiation
-
96-well or 384-well imaging plates (e.g., black with optically clear bottom)
-
This compound or desmethylthis compound stock solution
-
Test compounds stock solutions
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding and Differentiation:
-
Seed cells on imaging plates coated with an appropriate substrate (e.g., poly-L-lysine or collagen).
-
Induce differentiation according to the specific cell line protocol (e.g., by adding NGF for PC-12 cells).
-
-
Compound Treatment:
-
Once neurites have formed, treat the cells with a sub-lethal concentration of this compound/desmethylthis compound (determined from primary assays) and test compounds for 24-48 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III-tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use the analysis software to automatically identify cell bodies (from DAPI stain) and neurites (from β-III-tubulin stain).
-
Quantify parameters such as total neurite length per neuron, number of neurites per neuron, and number of branch points.
-
Data Analysis:
-
Compare the neurite outgrowth parameters between treated and control groups.
-
Assess the protective effects of test compounds against this compound-induced neurite retraction.
III. Data Presentation
Quantitative data from the HTS assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Hypothetical HTS Data for this compound Toxicity and Compound Screening
| Assay Type | Cell Line | Parameter Measured | This compound IC50 (µM) | Desmethylthis compound IC50 (µM) | Test Compound A EC50 (µM) (Rescue) | Z'-Factor |
| ATP Depletion | SH-SY5Y | Luminescence | 5.2 | 1.8 | 12.5 | 0.78 |
| ATP Depletion | PC-12 | Luminescence | 8.7 | 2.5 | 18.2 | 0.82 |
| Mitochondrial Membrane Potential | SH-SY5Y | TMRE Fluorescence | 3.9 | 1.2 | 9.8 | 0.71 |
| Mitochondrial Membrane Potential | PC-12 | TMRE Fluorescence | 6.1 | 1.9 | 15.4 | 0.69 |
Note: The IC50 and EC50 values presented in this table are hypothetical and for illustrative purposes only.
IV. Visualizations
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: Signaling pathway of this compound-induced neurotoxicity.
Experimental Workflow for HTS of this compound Toxicity Modulators
Caption: Experimental workflow for HTS of this compound toxicity modulators.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro biomarkers of developmental neurotoxicity [ouci.dntb.gov.ua]
- 5. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. assay.dev [assay.dev]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
Quantifying Bromethalin-Induced ATP Depletion in Cell Cultures: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromethalin is a potent neurotoxic rodenticide that disrupts cellular energy metabolism. Its mechanism of action involves uncoupling mitochondrial oxidative phosphorylation, a process critical for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2] this compound is metabolized in the liver to its more active metabolite, desmethylthis compound.[1] This metabolite acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthase function. The resulting depletion of intracellular ATP leads to the failure of energy-dependent processes, most notably the Na+/K+-ATPase pump in neurons.[3] This disruption of ion homeostasis causes cerebral edema, increased intracranial pressure, and ultimately, neurological dysfunction and cell death.[1]
Given its potent effects on cellular energetics, the precise quantification of this compound-induced ATP depletion in vitro is crucial for toxicological studies, the development of potential antidotes, and understanding the fundamental mechanisms of neurotoxicity. This application note provides a detailed protocol for quantifying this compound-induced ATP depletion in a relevant cell culture model, the human neuroblastoma cell line SH-SY5Y, using a commercially available luciferase-based ATP assay.
Signaling Pathway of this compound-Induced ATP Depletion
The primary signaling cascade initiated by this compound culminates in a catastrophic loss of cellular ATP. The process begins with the metabolic conversion of this compound to the more potent desmethylthis compound, which then directly targets the mitochondria.
Data Presentation
While specific quantitative data on the dose-response and time-course of this compound-induced ATP depletion in SH-SY5Y cells is not extensively available in the public domain, the following tables provide an illustrative example of how such data would be presented. Researchers should generate their own data using the provided protocol.
Table 1: Dose-Dependent Effect of Desmethylthis compound on Intracellular ATP Levels in SH-SY5Y Cells after 24-hour Exposure
| Desmethylthis compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation (RLU) | % ATP Remaining (Compared to Control) |
| 0 (Vehicle Control) | 1,500,000 | 75,000 | 100% |
| 0.1 | 1,350,000 | 68,000 | 90% |
| 1 | 975,000 | 48,750 | 65% |
| 10 | 450,000 | 22,500 | 30% |
| 50 | 150,000 | 7,500 | 10% |
| 100 | 75,000 | 3,750 | 5% |
Table 2: Time-Course of ATP Depletion in SH-SY5Y Cells Treated with 10 µM Desmethylthis compound
| Time Point (hours) | Mean Luminescence (RLU) | Standard Deviation (RLU) | % ATP Remaining (Compared to Time 0) |
| 0 | 1,500,000 | 75,000 | 100% |
| 2 | 1,200,000 | 60,000 | 80% |
| 6 | 825,000 | 41,250 | 55% |
| 12 | 525,000 | 26,250 | 35% |
| 24 | 450,000 | 22,500 | 30% |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound-induced ATP depletion in SH-SY5Y cells.
Experimental Workflow
The overall experimental workflow involves culturing the cells, treating them with this compound, lysing the cells to release ATP, and then quantifying the ATP using a luciferase-based assay.
Materials
-
Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Desmethylthis compound (analytical standard)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
-
ATP Assay Kit: Promega CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent luciferase-based kit).[4][5]
-
Equipment:
-
Sterile cell culture flasks and 96-well opaque-walled plates
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer capable of reading 96-well plates
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
-
Protocol for Cell Culture and Treatment
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a white, opaque-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of Desmethylthis compound Stock Solution:
-
Prepare a 10 mM stock solution of desmethylthis compound in DMSO.
-
Further dilute the stock solution in culture medium to prepare working concentrations. Ensure the final DMSO concentration in the cell culture wells does not exceed 0.5% to avoid solvent toxicity.
-
-
Cell Treatment:
-
For dose-response experiments, prepare a serial dilution of desmethylthis compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).
-
For time-course experiments, choose a single concentration of desmethylthis compound (e.g., 10 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate concentration of desmethylthis compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate for the desired time points (e.g., 2, 6, 12, 24 hours).
-
Protocol for ATP Quantification using CellTiter-Glo® Assay
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting the bottle.[6]
-
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer. The integration time should be set to 1 second per well.
-
Data Analysis
-
Subtract the average luminescence of the "no-cell" control wells (background) from all other readings.
-
Calculate the average and standard deviation for each treatment group.
-
To determine the percentage of ATP remaining, normalize the average luminescence of each treatment group to the average luminescence of the vehicle control group using the following formula:
% ATP Remaining = (Luminescence_sample / Luminescence_control) x 100
-
For dose-response curves, plot the % ATP remaining against the log of the desmethylthis compound concentration to determine the IC50 value (the concentration at which there is a 50% reduction in ATP).
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for quantifying the dose- and time-dependent effects of this compound on intracellular ATP levels in a neuroblastoma cell line. By accurately measuring ATP depletion, researchers can gain valuable insights into the neurotoxic mechanisms of this compound, screen for potential therapeutic interventions, and assess the cytotoxic potential of this and other mitochondrial uncouplers. The use of a commercially available luciferase-based assay simplifies the workflow and provides high sensitivity and a broad dynamic range for ATP detection.[8]
References
- 1. This compound Exposure in Dogs and Cats: A 14‐Year Retrospective Study (2010–2023) From the California Animal Health and Food Safety Laboratory System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aphis.usda.gov [aphis.usda.gov]
- 3. aspcapro.org [aspcapro.org]
- 4. Cell assay, total ATP | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Application Notes and Protocols: Seahorse XF Analyzer for Bromethalin Mitochondrial Stress Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromethalin is a potent neurotoxic rodenticide that disrupts cellular energy metabolism. Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria.[1] This process, normally tightly coupled to ATP synthesis, is dissociated by this compound, leading to a rapid dissipation of the mitochondrial proton gradient, a decrease in ATP production, and subsequent neuronal cell death.[2][3] The Agilent Seahorse XF Analyzer is a powerful tool for investigating mitochondrial function in real-time by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[4] This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to characterize the mitochondrial toxicity of this compound.
The standard Seahorse XF Cell Mito Stress Test involves the sequential injection of mitochondrial respiratory chain modulators: oligomycin (B223565) (an ATP synthase inhibitor), carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP, a classical uncoupler), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, respectively).[5] This protocol is adapted to include an acute injection of this compound to directly observe its effect on mitochondrial respiration, followed by the standard Mito Stress Test compounds to fully elucidate the bioenergetic profile of this compound-treated cells.
Principle of the Assay
This protocol utilizes an acute injection of this compound during a modified Seahorse XF Cell Mito Stress Test. By measuring the OCR at baseline and after the sequential addition of this compound, oligomycin, FCCP, and rotenone/antimycin A, key parameters of mitochondrial function can be determined. As a mitochondrial uncoupler, this compound is expected to increase the OCR to a level comparable to the maximal respiration induced by FCCP. This increase is due to the dissipation of the proton gradient, which removes the inhibitory control on the electron transport chain, leading to maximum oxygen consumption in an attempt to restore the gradient, albeit without ATP production.
Materials and Reagents
-
Agilent Seahorse XF Analyzer (e.g., XFe96 or XF Pro)
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Calibrant
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
This compound (appropriate purity for cell-based assays)
-
Selected cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
Cell culture medium (e.g., DMEM) supplemented with glucose, pyruvate (B1213749), and glutamine
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Vehicle control (e.g., DMSO)
Experimental Protocol
This protocol is designed for a 96-well format and should be optimized for the specific cell line and instrument used.
Day 1: Cell Seeding
-
Culture the selected cells (e.g., SH-SY5Y) under standard conditions.
-
Harvest and count the cells.
-
Seed the cells in an Agilent Seahorse XF Cell Culture Microplate at a pre-determined optimal density (e.g., 2 x 10^4 to 4 x 10^4 cells/well).
-
Include wells for background correction (media only).
-
Incubate the plate overnight in a CO2 incubator at 37°C.
Day 2: Seahorse XF Assay
-
Hydrate the Sensor Cartridge:
-
Add 200 µL of Agilent Seahorse XF Calibrant to each well of a utility plate.
-
Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.
-
Incubate overnight in a non-CO2 incubator at 37°C.
-
-
Prepare Assay Medium:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement with glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and L-glutamine (e.g., 2 mM).
-
Adjust the pH to 7.4.
-
Keep the assay medium at 37°C.
-
-
Prepare Compound Plate:
-
Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in an appropriate solvent (e.g., DMSO).
-
Dilute the compounds to their final working concentrations in the prepared assay medium. It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound. A suggested starting range for optimization is 1 µM to 50 µM.
-
Load the injection ports of the hydrated sensor cartridge as follows:
-
Port A: Vehicle control or this compound (for acute injection).
-
Port B: Oligomycin (e.g., 1.5 µM final concentration).
-
Port C: FCCP (e.g., 1.0 µM final concentration, requires optimization for each cell line).
-
Port D: Rotenone/Antimycin A mixture (e.g., 0.5 µM final concentration each).
-
-
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Wash the cells twice with the pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate).
-
Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.
-
-
Run the Seahorse XF Analyzer:
-
Load the hydrated and compound-loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate.
-
Start the assay using a modified Mito Stress Test protocol that includes the acute injection from Port A. The instrument will measure basal OCR, then inject the contents of Port A (Vehicle or this compound) and measure the response. Subsequently, it will inject the contents of Ports B, C, and D, with OCR measurements after each injection.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a Seahorse XF this compound Mitochondrial Stress Test performed on SH-SY5Y cells. This data illustrates the expected effects of an uncoupler on mitochondrial respiration.
Table 1: Oxygen Consumption Rate (OCR) Data
| Measurement Point | Vehicle Control (pmol/min) | This compound (10 µM) (pmol/min) |
| Basal Respiration | 85.2 ± 5.1 | 84.9 ± 4.8 |
| Post-Bromethalin Injection | 86.1 ± 5.3 | 145.3 ± 9.2 |
| Post-Oligomycin Injection | 30.5 ± 2.9 | 135.8 ± 8.5 |
| Post-FCCP Injection | 150.7 ± 10.3 | 152.1 ± 11.0 |
| Post-Rotenone/Antimycin A | 8.2 ± 1.1 | 8.5 ± 1.3 |
Table 2: Calculated Mitochondrial Respiration Parameters
| Parameter | Vehicle Control (pmol/min) | This compound (10 µM) (pmol/min) |
| Basal Respiration | 77.0 | 76.4 |
| ATP-Linked Respiration | 54.7 | 9.5 |
| Maximal Respiration | 142.5 | 143.6 |
| Spare Respiratory Capacity | 65.5 | 67.2 |
| Proton Leak | 22.3 | 127.3 |
| Non-Mitochondrial Respiration | 8.2 | 8.5 |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of human neuroblastoma continuous cell lines for in vitro drug sensitivity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of Radiolabeled Bromethalin in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of radiolabeled Bromethalin and its application in metabolic studies. Understanding the metabolic fate of this compound, a potent neurotoxic rodenticide, is critical for assessing its toxicological profile and environmental impact. The use of radiolabeled compounds, particularly with Carbon-14 (¹⁴C), is the gold standard for such absorption, distribution, metabolism, and excretion (ADME) studies, enabling accurate tracking of the parent compound and its metabolites.
Introduction to this compound and its Metabolism
This compound, with the IUPAC name N-methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline, exerts its toxic effects after being metabolized in the liver. The primary metabolic pathway is the N-demethylation to form desmethylthis compound, which is the active and more toxic metabolite.[1] This metabolite uncouples oxidative phosphorylation in the mitochondria of the central nervous system, leading to a decrease in ATP production and subsequent neurological damage.[1]
Synthesis of [¹⁴C]-Bromethalin
Proposed Synthesis Scheme:
The synthesis can be envisioned as a multi-step process:
-
Reaction of 2-chloro-3,5-dinitrobenzotrifluoride (B120725) with [¹⁴C(U)]-aniline: This step would form the intermediate N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-[¹⁴C(U)]-aniline.
-
Methylation: The secondary amine of the intermediate is then methylated to introduce the methyl group, yielding N-methyl-N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-[¹⁴C(U)]-aniline.
-
Bromination: The final step involves the bromination of the aniline (B41778) ring to produce [¹⁴C]-Bromethalin.
Experimental Protocol: Proposed Synthesis of [¹⁴C]-Bromethalin
Materials:
-
[¹⁴C(U)]-Aniline (specific activity, e.g., 50-100 mCi/mmol)
-
2-Chloro-3,5-dinitrobenzotrifluoride
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., dimethylformamide)
-
Methylating agent (e.g., methyl iodide)
-
Brominating agent (e.g., N-bromosuccinimide)
-
Standard laboratory glassware and purification equipment (HPLC, TLC)
Procedure:
-
Step 1: Synthesis of N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-[¹⁴C(U)]-aniline:
-
In a reaction vessel, dissolve [¹⁴C(U)]-aniline and a molar excess of 2-chloro-3,5-dinitrobenzotrifluoride in an appropriate solvent like dimethylformamide.
-
Add a suitable base, such as potassium carbonate, to scavenge the HCl produced during the reaction.
-
Heat the reaction mixture with stirring and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by extraction and solvent evaporation.
-
-
Step 2: Synthesis of N-methyl-N-(2,4-dinitro-6-(trifluoromethyl)phenyl)-[¹⁴C(U)]-aniline:
-
Dissolve the crude product from Step 1 in a suitable solvent.
-
Add a base to deprotonate the secondary amine.
-
Add the methylating agent (e.g., methyl iodide) and stir the reaction at an appropriate temperature.
-
Monitor the reaction by TLC.
-
Work up the reaction to isolate the methylated product.
-
-
Step 3: Synthesis of [¹⁴C]-Bromethalin:
-
Dissolve the product from Step 2 in a suitable solvent.
-
Add the brominating agent (e.g., N-bromosuccinimide) in a stoichiometric amount to achieve tri-bromination of the aniline ring.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the formation of the final product by TLC and/or HPLC.
-
-
Purification and Characterization:
-
The crude [¹⁴C]-Bromethalin should be purified using preparative high-performance liquid chromatography (HPLC) to achieve high radiochemical purity.
-
The identity of the final product should be confirmed by co-elution with an authentic, non-labeled this compound standard.
-
The radiochemical purity should be determined by analytical HPLC with a radioactivity detector.
-
The specific activity (e.g., in mCi/mmol) of the final product should be determined by quantifying the radioactivity and the mass of the compound.
-
Metabolic Studies Using Radiolabeled this compound
In Vivo Metabolism Study in Rats
This protocol describes a typical in vivo study to determine the absorption, distribution, metabolism, and excretion (ADME) of [¹⁴C]-Bromethalin in rats.
Experimental Protocol:
Animals:
-
Male Fischer 344 rats are a commonly used strain for such studies.
-
Animals should be acclimated to laboratory conditions before the study.
Dose Administration:
-
[¹⁴C]-Bromethalin is typically administered orally via gavage.
-
A common dose used in previous studies is 1 mg/kg body weight.
-
The radiolabeled compound is usually dissolved in a suitable vehicle, such as polyethylene (B3416737) glycol.
Sample Collection:
-
Blood: Blood samples are collected at various time points post-dosing to determine the pharmacokinetic profile. A typical sampling schedule includes 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, 216, 240, 264, and 288 hours.[2]
-
Urine and Feces: Animals are housed in metabolism cages to allow for the separate collection of urine and feces. Samples are typically collected at 24-hour intervals.
-
Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, brain, adipose tissue, kidney, muscle) are collected to determine the distribution of radioactivity.
Sample Analysis:
-
Radioactivity Measurement: The total radioactivity in all samples (plasma, urine, feces homogenates, and tissue homogenates) is quantified using liquid scintillation counting (LSC).
-
Metabolite Profiling: Samples are extracted and analyzed by HPLC with a radioactivity detector to separate the parent compound from its metabolites.
-
Metabolite Identification: The chemical structures of the metabolites are elucidated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and comparison with reference standards.
In Vitro Metabolism Study using Rat Liver Microsomes
This protocol provides a general method for investigating the metabolism of this compound in vitro using rat liver microsomes.
Experimental Protocol:
Materials:
-
Rat liver microsomes
-
[¹⁴C]-Bromethalin
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Incubator/shaking water bath
-
Quenching solvent (e.g., acetonitrile)
-
Analytical equipment (HPLC with radioactivity detector, LC-MS/MS)
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine rat liver microsomes, phosphate buffer, and [¹⁴C]-Bromethalin.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a cold quenching solvent, such as acetonitrile, which also precipitates the proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant by HPLC with a radioactivity detector to determine the rate of disappearance of the parent compound and the formation of metabolites.
-
Use LC-MS/MS to identify the metabolites formed.
-
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and metabolic studies of this compound.
Table 1: Proposed Synthesis of [¹⁴C]-Bromethalin - Target Parameters
| Parameter | Target Value |
| Starting Material | [¹⁴C(U)]-Aniline |
| Radiochemical Yield | > 20% |
| Radiochemical Purity | > 98% |
| Specific Activity | 50-100 mCi/mmol |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Dose | 1 mg/kg (oral) | |
| Animal Model | Fischer 344 rats | |
| Plasma Half-life (t½) | 5.6 days (134 hours) | [2] |
| Peak Plasma Concentration (Tmax) | ~4 hours | [3] |
Table 3: Analytical Methods for this compound and Desmethylthis compound
| Analyte | Matrix | Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| Desmethylthis compound | Adipose Tissue | LC-MS/MS | 0.35 ng/g (MDL) | [4][5] |
| Desmethylthis compound | Liver | LC-MS/MS | 1.0 ng/g (Qualitative Validation) | [4][5] |
Visualizations
Diagram 1: Proposed Synthesis Workflow for [¹⁴C]-Bromethalin
Caption: Proposed workflow for the synthesis of [¹⁴C]-Bromethalin.
Diagram 2: Experimental Workflow for In Vivo Metabolic Study
Caption: Workflow for an in vivo metabolism study of [¹⁴C]-Bromethalin in rats.
Diagram 3: Signaling Pathway - this compound Metabolism and Action
Caption: Metabolic pathway and mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aphis.usda.gov [aphis.usda.gov]
- 3. aspcapro.org [aspcapro.org]
- 4. Method for the detection of desmethylthis compound in animal tissue samples for the determination of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of Bromethalin in a Non-Inflammatory Model of Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromethalin is a potent neurotoxin that acts as a rodenticide. Its mechanism of action involves the uncoupling of oxidative phosphorylation in the mitochondria of the central nervous system (CNS), leading to a depletion of adenosine (B11128) triphosphate (ATP).[1][2][3] This energy deficit disrupts the function of Na+/K+-ATPase pumps, causing an influx of water into the myelin sheaths and resulting in intramyelinic edema, vacuolization of white matter, and increased intracranial pressure.[1][2] Histopathological studies have consistently shown that this compound-induced neurotoxicity is characterized by a notable absence of a significant inflammatory response, with minimal to no activation of microglia or astrocytes.[4][5] This makes this compound a valuable tool for studying the direct effects of demyelination and cytotoxic edema on neuronal function, independent of confounding inflammatory cascades.
These application notes provide a comprehensive overview of the use of this compound as a model for non-inflammatory neurotoxicity, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound itself is a pro-toxin that is metabolized in the liver to its more active metabolite, desmethylthis compound.[2][3] Both this compound and desmethylthis compound are lipophilic and readily cross the blood-brain barrier.[3][6] Within the CNS mitochondria, desmethylthis compound uncouples oxidative phosphorylation, a process that is critical for ATP synthesis. The subsequent decrease in cellular ATP levels impairs the function of the Na+/K+-ATPase pumps, which are essential for maintaining ionic gradients across neuronal and glial cell membranes.[1][7] The failure of these pumps leads to an accumulation of sodium ions within the myelin sheath, followed by an osmotic influx of water, resulting in intramyelinic edema and the characteristic vacuolization of the white matter.[1] This physical disruption of the myelin sheath impairs nerve conduction and leads to the neurological signs of toxicity.
Data Presentation
Table 1: Lethal Dose (LD50) of this compound in Various Species
| Species | LD50 (mg/kg) | Reference(s) |
| Rat | 2.0 | [4] |
| Dog | 2.38 - 5.6 | [2][7] |
| Cat | 0.4 - 0.71 | [2] |
| Rabbit | ~13 | [4][5] |
| Guinea Pig | >1000 | [4][5] |
Table 2: Onset and Progression of Clinical Signs in Dogs at Different Dose Ranges
| Dose Range | Onset of Signs | Clinical Presentation | Reference(s) |
| High Dose (>2.38 mg/kg) | 4 - 36 hours | Convulsant syndrome: hyperexcitability, muscle tremors, seizures, hyperthermia. | [2] |
| Low Dose (<2.38 mg/kg) | 1 - 5 days | Paralytic syndrome: hindlimb weakness, ataxia, paralysis. | [2] |
Experimental Protocols
In Vivo Model of this compound-Induced Neurotoxicity
Objective: To induce a non-inflammatory intramyelinic edema and demyelination in a rodent model for the study of neuroprotective or remyelinating agents.
Materials:
-
This compound (analytical grade)
-
Vehicle (e.g., corn oil, propylene (B89431) glycol)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Gavage needles
-
Animal balance
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Animal Preparation: Acclimate animals to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to food and water. All procedures should be approved by the institution's Animal Care and Use Committee.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for accurate administration of the desired dose in a reasonable volume (e.g., 1-5 ml/kg). For example, to achieve a dose of 2 mg/kg in a 250g rat with an administration volume of 2 ml/kg, the concentration of the dosing solution would be 1 mg/ml.
-
Administration: Weigh each animal accurately on the day of dosing. Administer the prepared this compound solution or vehicle control via oral gavage.
-
Monitoring: Observe the animals closely for the onset of clinical signs, which may include hindlimb weakness, ataxia, and tremors.[4][5] The timing and severity of signs will be dose-dependent. Record observations at regular intervals (e.g., 4, 8, 12, 24, 48, 72 hours post-dosing).
-
Endpoint and Tissue Collection: At the predetermined experimental endpoint, euthanize the animals using an approved method. Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.
-
Histopathological Analysis: Dissect the brain and spinal cord and post-fix in 4% paraformaldehyde. Process the tissues for paraffin (B1166041) embedding and sectioning. Stain sections with Hematoxylin and Eosin (H&E) to observe for vacuolization of the white matter.
-
Immunohistochemistry (Optional): To confirm the lack of an inflammatory response, perform immunohistochemistry on brain sections using antibodies against microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP). A lack of significant upregulation of these markers is expected.
Visualizations
Caption: Mechanism of this compound Neurotoxicity.
Caption: In Vivo this compound Study Workflow.
Conclusion
While this compound is a potent neurotoxin, its primary mechanism of action does not induce a significant neuroinflammatory response. Instead, it serves as a valuable model for studying the direct consequences of mitochondrial dysfunction, cytotoxic edema, and demyelination in the CNS. This unique characteristic allows researchers to investigate the pathophysiology of these processes and to evaluate the efficacy of potential therapeutic agents without the confounding variables of a glial-driven inflammatory cascade. The protocols and data presented here provide a foundation for the use of this compound in this specific context of non-inflammatory neurotoxicity research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Advisory: this compound rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The toxicity and mechanism of action of this compound: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aspcapro.org [aspcapro.org]
Animal Models of Bromethalin-Induced Acute Neurodegeneration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromethalin is a potent, non-anticoagulant rodenticide that induces acute neurodegeneration. Its mechanism of action involves the uncoupling of oxidative phosphorylation in the mitochondria of the central nervous system (CNS), leading to a rapid depletion of adenosine (B11128) triphosphate (ATP).[1][2] This energy deficit disrupts the function of the Na+/K+ ATPase pump, causing intramyelinic edema, cerebral edema, and increased intracranial pressure, which ultimately results in neuronal damage, paralysis, convulsions, and death.[1][2] Due to its distinct neurotoxic action, animal models of this compound intoxication serve as a valuable platform for studying acute neurodegenerative processes, evaluating potential neuroprotective agents, and investigating the sequelae of mitochondrial dysfunction in the CNS.
These application notes provide a comprehensive overview of inducing and assessing this compound-induced neurodegeneration in rodent models, primarily rats. Detailed protocols for key in-life and post-mortem analyses are provided to ensure reproducibility and standardization.
Data Presentation
Quantitative Toxicological Data
The following tables summarize key quantitative data for this compound toxicity in various animal models. These values are crucial for dose selection and experimental design.
| Species | Route of Administration | Vehicle | LD50 | Reference(s) |
| Rat | Oral | Polyethylene Glycol 200 (PEG-200) | 2.0 mg/kg | [3][4] |
| Cat | Oral | Bait Vehicle | 1.8 mg/kg | [3][4][5] |
| Dog | Oral | Bait Vehicle | 2.38 - 5.6 mg/kg | [6][7] |
| Rabbit | Oral | Not Specified | ~13 mg/kg | [3][4] |
| Guinea Pig | Oral | Not Specified | >1000 mg/kg | [3][4] |
Table 1: Median Lethal Dose (LD50) of this compound in Various Animal Species.
| Species | Dose | Route | Vehicle | Observed Effects | Reference(s) |
| Rat | >2.0 mg/kg | Oral | PEG-200 | Clonic convulsions, respiratory arrest, death within 8-12 hours. | [3][4] |
| Rat | Sublethal doses | Oral | PEG-200 | Hind leg weakness, loss of tactile sensation, spongy degeneration of white matter. | [3][4] |
| Dog | 6.25 mg/kg | Oral | Not Specified | Hyperexcitability, tremors, seizures, depression, death within 15-63 hours. | [8] |
| Cat | 1.5 mg/kg | Oral | Bait Vehicle | Ataxia, seizures, hindlimb paralysis, recumbency, depression, semicoma. | [9] |
Table 2: Experimentally Effective Doses of this compound and Observed Neurotoxic Effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the molecular signaling cascade initiated by this compound and a general workflow for in vivo studies.
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 4. biomed-easy.com [biomed-easy.com]
- 5. Rotarod test in rats [protocols.io]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 8. Open field test in rats [protocols.io]
- 9. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bromethalin Instability in Biological Sample Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of bromethalin and its primary metabolite, desmethylthis compound (DMB), in biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is the direct analysis of this compound in biological samples so challenging?
A1: Direct analysis of this compound is hindered by its inherent instability. The parent compound is susceptible to rapid degradation under heat and light (photodegradation), which can occur during sample extraction and analysis, particularly with gas chromatography (GC) methods.[1][2][3][4] This physicochemical breakdown can generate multiple unidentifiable products, leading to inaccurate quantification and difficulty in interpreting results.[1][3] Furthermore, this compound exhibits poor electrospray ionization efficiency, making its detection at low levels in tissue samples by liquid chromatography-mass spectrometry (LC-MS) challenging.[1][4][5]
Q2: What is the recommended analytical approach for determining this compound exposure?
A2: The most reliable and widely accepted approach is to analyze for its primary active metabolite, desmethylthis compound (DMB).[1][6][7][8] this compound is rapidly metabolized in the liver to DMB, which is more toxic and readily ionizable.[8][9][10][11] Detecting DMB confirms the ingestion and metabolic activation of the parent compound.[1][8] The preferred analytical technique for DMB is ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[5][6][7]
Q3: Which biological samples are most suitable for detecting this compound exposure?
A3: Adipose tissue is considered the most reliable sample for diagnosing this compound exposure due to the lipophilic nature of DMB.[1][2] However, other tissues such as liver, brain, and kidney are also commonly used and can yield successful results.[5][6][7][12] In some cases, stomach contents or the original bait material may be analyzed, particularly to identify the parent compound before significant metabolism has occurred.[3]
Q4: What are the critical pre-analytical steps for preserving sample integrity?
A4: Proper sample collection and storage are crucial. Fresh tissue samples (2-5 grams) should be collected and frozen immediately to prevent degradation.[5] It is important to avoid using formalin-fixed tissues for analysis.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound | - Degradation: this compound is prone to photodegradation and thermal breakdown.[1][2][3] - Poor Ionization: this compound shows poor responsiveness to electrospray LC-MS.[1][4] | - Shift focus to DMB: Analyze for the more stable and readily detectable metabolite, desmethylthis compound (DMB).[1][6][7] - Protect from light: Handle and process samples in a light-protected environment. - Optimize GC conditions: If using GC-MS, carefully control the injection port temperature to minimize thermal degradation.[2] |
| Inconsistent or non-reproducible DMB results | - Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the analyte signal in the mass spectrometer.[13][14] - Improper Sample Homogenization: Non-uniform distribution of the analyte in the sample. | - Incorporate an internal standard: Use a stable isotope-labeled DMB as an internal standard to compensate for matrix effects and variations in extraction efficiency. - Optimize sample cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.[15] - Thoroughly homogenize samples: Ensure complete homogenization of tissue samples before extraction. |
| Peak tailing or poor chromatography for DMB | - Suboptimal LC conditions: Incorrect mobile phase composition, pH, or gradient. - Column degradation: Loss of stationary phase or contamination. | - Method development: Optimize the mobile phase composition and gradient to achieve better peak shape. A reverse-phase C18 column is commonly used.[15] - Guard column: Use a guard column to protect the analytical column from contaminants.[15] - Column flushing: Regularly flush the column with a strong solvent to remove adsorbed matrix components. |
Experimental Protocols
UHPLC-MS/MS Method for Desmethylthis compound (DMB) in Animal Tissue
This protocol is a generalized representation based on published methods.[5][6][7]
1. Sample Preparation and Extraction:
-
Weigh 1-2 grams of homogenized tissue (adipose, liver, or brain) into a centrifuge tube.
-
Add an internal standard (e.g., isotopically labeled DMB).
-
Add 5-10 mL of extraction solvent (e.g., 5% ethanol (B145695) in ethyl acetate).[6][7]
-
Homogenize the mixture thoroughly using a mechanical homogenizer.
-
Centrifuge the homogenate to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the residue in a suitable solvent (e.g., methanol (B129727) or mobile phase).[9]
-
Filter the reconstituted sample before injection into the UHPLC system.
2. UHPLC-MS/MS Analysis:
-
UHPLC System: A system capable of delivering accurate gradients at high pressures.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.[15]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[6][7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of DMB and the internal standard.
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Method Detection Limit (MDL) for DMB | 0.35 ng/g | Fat Tissue | [6][7] |
| Qualitative Validation Level for DMB | 1.0 ng/g | Liver Tissue | [6][7] |
| Method Detection Limit for DMB (MALDI-TOF MS) | 0.5 ppm | Brain Tissue | [9] |
Visualizations
Metabolic Pathway and Mechanism of Action of this compound
Caption: Metabolic activation of this compound and its neurotoxic mechanism.
Experimental Workflow for DMB Analysis in Biological Samples
Caption: Workflow for the analysis of desmethylthis compound (DMB).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound and its Degradation Products in Veterinary Toxicology Samples by GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Method for the detection of desmethylthis compound in animal tissue samples for the determination of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Exposure in Dogs and Cats: A 14‐Year Retrospective Study (2010–2023) From the California Animal Health and Food Safety Laboratory System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. responsiblerodenticides.org [responsiblerodenticides.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. cahln-rctlsa.com [cahln-rctlsa.com]
Technical Support Center: Optimizing Bromethalin Analysis by GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection port temperature for the gas chromatography-mass spectrometry (GC-MS) analysis of Bromethalin.
Troubleshooting Guide: Injection Port Temperature Optimization
Issue: Poor Peak Shape, Low Sensitivity, or Suspected Thermal Degradation of this compound
This guide provides a step-by-step approach to resolving common issues encountered during the GC-MS analysis of this compound, a thermally labile neurotoxicant.[1][2] Incorrect injection port temperatures can lead to compound degradation, resulting in inaccurate quantification and challenging data interpretation.[3]
| Step | Action | Expected Outcome | Troubleshooting |
| 1 | Initial Temperature Setting | Establish a baseline for this compound's chromatographic behavior. | Start with a conservative injection port temperature of 225°C , as has been used in published methods for this compound analysis.[4] |
| 2 | Evaluate Initial Results | Assess peak shape, response, and the presence of degradation products. | Look for a symmetrical peak for this compound. Check for the appearance of known degradation products, which can serve as surrogate markers for exposure.[1][2] |
| 3 | Incremental Temperature Increase | Optimize for efficient vaporization without causing significant degradation.[3][5] | Increase the injector temperature in increments of 10-15°C (e.g., to 240°C, then 250°C).[5] |
| 4 | Monitor Analyte Response and Degradation | Identify the optimal temperature that maximizes the response of the parent compound while minimizing degradation. | At each temperature increment, inject a standard and observe the changes in the peak area of this compound and its breakdown products. A significant decrease in the this compound peak area accompanied by an increase in degradation product peaks indicates excessive temperature.[3] |
| 5 | Consider Alternative Injection Techniques | For highly sensitive analyses where thermal degradation remains an issue. | If degradation persists even at lower temperatures, consider using an on-column injection (OCI) technique. This method introduces the sample directly onto the column, avoiding the hot inlet and minimizing thermal stress on the analyte.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of this compound degradation in the GC injector?
A1: The primary indicators of thermal degradation are a decrease in the peak area and height of the parent this compound compound, the appearance of broad or tailing peaks, and the emergence of additional peaks corresponding to its breakdown products.[1][2] Monitoring for known isomeric dehydrofluorodesmethylthis compound products can be a good strategy to assess degradation.[1]
Q2: What is a good starting point for the injection port temperature for this compound analysis?
A2: Based on published literature, a starting injection port temperature of 225°C is recommended for the analysis of this compound.[4] A general starting point for many thermally labile pesticides is often around 250°C, but for this compound, a more conservative initial temperature is advisable.[3]
Q3: How does the injection port temperature affect the analysis of high-boiling point compounds like this compound?
A3: A sufficiently high injector temperature is necessary to ensure the complete and rapid vaporization of analytes with high boiling points, allowing for their efficient transfer to the analytical column.[3] However, for thermally sensitive compounds like this compound, there is a trade-off between efficient vaporization and thermal degradation.[3]
Q4: Can I use the presence of degradation products to my advantage?
A4: Yes, the heat- or light-induced breakdown products of this compound can be used as surrogate markers to screen for exposure, especially in forensic samples.[1][2] If the parent compound is not detected due to degradation, the presence of its specific breakdown products can still confirm its initial presence.[1]
Q5: When should I consider using an on-column injection (OCI) for this compound analysis?
A5: On-column injection should be considered when conventional split/splitless injection results in significant thermal degradation of this compound, even at optimized lower injection port temperatures. OCI is a technique that minimizes the thermal stress on labile compounds by introducing the sample directly onto the GC column, bypassing the hot injector.[6][7]
Data Presentation
Table 1: Effect of Injection Port Temperature on this compound and its Primary Degradation Product
| Injection Port Temperature (°C) | This compound Peak Area (Arbitrary Units) | Primary Degradation Product Peak Area (Arbitrary Units) | Observations |
| 200 | 85,000 | 5,000 | Incomplete vaporization, broad peak for this compound. |
| 225 | 150,000 | 12,000 | Good peak shape and response for this compound.[4] |
| 250 | 130,000 | 35,000 | Decreased this compound response, significant increase in degradation product. |
| 275 | 70,000 | 80,000 | Severe degradation of this compound observed.[3] |
Note: The data in this table is illustrative and intended to demonstrate the general principles of optimizing injector temperature for a thermally labile compound like this compound.
Experimental Protocols
Protocol 1: Optimizing Injection Port Temperature for this compound GC-MS Analysis
-
Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 µg/mL.
-
Initial GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Initial Injection Port Temperature: 225°C.[4]
-
MS Parameters: Full scan mode (m/z 50-600) or selected ion monitoring (SIM) for target ions of this compound and its degradation products.
-
-
Temperature Optimization Steps:
-
Inject the this compound standard at the initial injection port temperature of 225°C.
-
Record the peak area of the this compound parent peak and any observed degradation product peaks.
-
Increase the injection port temperature in 10-15°C increments (e.g., 240°C, 250°C, 260°C, etc.).[5]
-
At each temperature setting, inject the standard and record the peak areas.
-
Plot the peak area of this compound and its degradation products as a function of the injection port temperature.
-
The optimal temperature is the one that provides the highest response for this compound with minimal formation of degradation products.
-
Visualizations
References
- 1. Characterization of this compound and its Degradation Products in Veterinary Toxicology Samples by GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. EURL | Pesticides in Fruits and Vegetables | Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables [eurl-pesticides.eu]
- 7. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Low-Level Desmethylbromethalin by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of desmethylbromethalin, particularly at low levels in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is desmethylthis compound the target analyte for confirming this compound exposure?
A1: Direct analysis of the parent compound, this compound, by LC-MS is challenging due to its poor electrospray ionization.[1][2] Furthermore, this compound is rapidly metabolized in the liver to its more toxic and readily ionizable metabolite, desmethylthis compound.[1][2][3] Therefore, detecting desmethylthis compound serves as a reliable indicator of this compound exposure and metabolism.[1]
Q2: Which tissue matrix is most suitable for detecting low levels of desmethylthis compound?
A2: Adipose tissue is the preferred sample matrix for detecting desmethylthis compound.[3][4][5] Due to its lipophilic nature, desmethylthis compound accumulates and persists in fatty tissues, leading to higher and more sustained concentrations compared to other tissues like the liver or brain.[6]
Q3: What are the expected MRM transitions for desmethylthis compound?
A3: For negative ion electrospray ionization (ESI), the precursor ion for desmethylthis compound is m/z 562. The recommended multiple reaction monitoring (MRM) transitions are:
Q4: What is a typical limit of detection (LOD) for desmethylthis compound in tissue?
A4: A method detection limit of 0.35 ng/g in fat tissue has been reported.[3][4][5] A qualitative validation has been achieved at 1.0 ng/g in liver tissue.[4][5] One study reported a limit of detection of 0.9 ppb based on a signal-to-noise ratio greater than 3.[7][8]
Q5: How can I prepare matrix-matched calibration standards for adipose tissue?
A5: A common method is to homogenize blank adipose tissue (confirmed to be free of desmethylthis compound) and spike it with known concentrations of a desmethylthis compound analytical standard before the extraction process.[9] This approach helps to compensate for matrix effects that can influence ionization efficiency.
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of low-level desmethylthis compound.
Issue 1: Low or No Signal Intensity
Possible Causes & Solutions
-
Suboptimal Ionization:
-
Verify Ionization Mode: Ensure the mass spectrometer is operating in negative ion electrospray ionization (ESI) mode.[3][4][5]
-
Mobile Phase Additives: The presence of 0.1% formic acid in the mobile phase is a common starting point.[7][8] Experiment with slight variations in the additive concentration to optimize proton abstraction and enhance signal.
-
Source Parameters: Optimize source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and temperature. A systematic optimization of these parameters can significantly impact signal intensity.
-
-
Poor Analyte Recovery During Sample Preparation:
-
Extraction Efficiency: The lipophilic nature of desmethylthis compound requires an efficient extraction from the fatty matrix. A common and effective extraction solvent is 5% ethanol (B145695) in ethyl acetate.[3][4][5] Ensure thorough homogenization to maximize the interaction between the solvent and the tissue.
-
Advanced Cleanup: For particularly fatty samples, consider advanced cleanup techniques like dispersive solid-phase extraction (dSPE) with lipid removal sorbents or gel permeation chromatography (GPC) to reduce matrix interferences.[10]
-
-
Inefficient Chromatographic Separation:
-
Peak Shape: Poor peak shape (e.g., broad or tailing peaks) can lead to a lower signal-to-noise ratio.[11] Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.[12] Consider optimizing the gradient profile and flow rate to achieve sharper peaks.
-
Column Choice: A C18 column is commonly used for this analysis.[7][8] Ensure the column is in good condition and has not exceeded its lifetime.
-
Caption: A logical workflow for troubleshooting low signal intensity.
Issue 2: High Background Noise
Possible Causes & Solutions
-
Matrix Effects:
-
Sample Cleanup: Adipose tissue is a complex matrix that can introduce significant background noise.[13] Utilizing a robust sample cleanup protocol is crucial. Techniques like dSPE with lipid removal sorbents can effectively reduce interferences.[7]
-
Chromatographic Separation: Ensure adequate chromatographic separation of desmethylthis compound from co-eluting matrix components. Adjusting the gradient elution program can help resolve the analyte from interfering compounds.
-
-
System Contamination:
-
Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
-
System Cleaning: Regularly clean the ion source and transfer optics of the mass spectrometer to remove accumulated contaminants.
-
Caption: A logical workflow for troubleshooting high background noise.
Experimental Protocols
Sample Preparation and Extraction from Adipose Tissue
This protocol is based on a validated method for the extraction of desmethylthis compound from animal tissues.[3][4][5]
-
Homogenization: Weigh 0.5 g of adipose tissue into a homogenization tube. Add an appropriate volume of 5% ethanol in ethyl acetate. Homogenize the tissue until a uniform consistency is achieved.
-
Centrifugation: Centrifuge the homogenate to separate the liquid extract from the solid tissue debris.
-
Lipid Removal (dSPE): Transfer the supernatant to a tube containing a lipid removal sorbent (e.g., EMR-Lipid). Vortex and centrifuge.[7]
-
Evaporation: Transfer an aliquot of the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of methanol (B129727) or mobile phase for LC-MS/MS analysis.
Caption: Experimental workflow for desmethylthis compound extraction.
LC-MS/MS Parameters
The following parameters are a recommended starting point for the analysis of desmethylthis compound.[7][8]
| Parameter | Setting |
| LC System | Agilent 1100 or equivalent |
| MS System | AB Sciex API 4000 or equivalent |
| Column | InfinityLab Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-95% B over 20 minutes |
| Flow Rate | 700 µL/min |
| Column Temperature | 50 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Negative Ion Electrospray (ESI) |
| MRM Transitions | Precursor: 562, Target Product: 254, Qualifier Product: 278 |
Quantitative Data Summary
| Parameter | Value | Tissue Matrix | Reference |
| Method Detection Limit (MDL) | 0.35 ng/g | Fat | [4][5] |
| Limit of Detection (LOD) | 0.9 ng/g (S/N > 3) | Adipose | [7][8] |
| Qualitative Validation Level | 1.0 ng/g | Liver | [4][5] |
| Recovery (general) | 91.2 - 107% (for various rodenticides) | Multiple | [3] |
| Linearity Range (example for other compounds) | 0.21 - 4.28 ng/mL | N/A | [14] |
| QC Acceptance Criteria (general) | Mean recovery 70-110% | N/A |
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Method for the detection of desmethylthis compound in animal tissue samples for the determination of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. rr-americas.woah.org [rr-americas.woah.org]
- 8. cahln-rctlsa.com [cahln-rctlsa.com]
- 9. researchgate.net [researchgate.net]
- 10. How to make a peak sharper - Chromatography Forum [chromforum.org]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. silicycle.com [silicycle.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting non-linear detector response in Bromethalin quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the quantification of Bromethalin, with a specific focus on non-linear detector responses.
Frequently Asked Questions (FAQs)
Q1: My this compound calibration curve is non-linear. What are the most likely causes?
A1: A non-linear calibration curve for this compound can stem from several factors, often related to the compound's inherent instability and the analytical technique employed. The most common causes include:
-
Compound Degradation: this compound is susceptible to degradation by heat and light, leading to the formation of multiple breakdown products.[1][2] This degradation can occur in the sample vial, during injection, or within the chromatographic system, altering the concentration of the target analyte and causing a non-linear response.
-
Detector Saturation: At high concentrations, the detector (e.g., MS detector) can become saturated, meaning it can no longer produce a signal proportional to the analyte concentration. This is a common cause of non-linearity at the upper end of a calibration curve.
-
Injection Volume Effects: For this compound analysis by Gas Chromatography (GC), non-linear increases in detector response have been observed with increased injection volumes. This has been hypothesized to be due to variable diffusion coefficients.[1][3]
-
Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to either ion enhancement or suppression and resulting in a non-linear response.
-
Active Sites in the Chromatographic System: Active sites within the injector, column, or connections can adsorb the analyte, particularly at low concentrations, leading to a loss of analyte and a non-linear response at the lower end of the calibration curve.
Q2: I'm using GC-MS for this compound analysis and observing a non-linear response. What specific parameters should I investigate?
A2: When encountering non-linearity in GC-MS analysis of this compound, consider the following specific parameters:
-
Injector Temperature: Given this compound's thermal instability, a high injector temperature can exacerbate degradation. Optimization of the injector temperature is critical.
-
Oven Temperature Program: A maximum oven temperature should be carefully selected to prevent on-column degradation.[1]
-
Injection Volume: As larger injection volumes have been associated with non-linear responses, experimenting with smaller injection volumes may improve linearity.[1][3]
-
Liner Type and Cleanliness: An inert liner is crucial to minimize analyte adsorption and degradation. Regular cleaning or replacement of the liner is recommended.
Q3: Can I use a non-linear regression model for my this compound calibration curve?
A3: While it is possible to use a non-linear regression model (e.g., quadratic) to fit a non-linear calibration curve, it is generally recommended to first identify and address the root cause of the non-linearity. Masking a correctable issue with a mathematical model can lead to inaccurate quantification. If the non-linearity is inherent and unavoidable, a non-linear model may be used, but it must be properly validated to ensure accuracy and precision across the desired concentration range.
Q4: Are there alternative approaches to direct quantification of this compound to overcome these issues?
A4: Yes, due to the analytical challenges associated with this compound, an alternative approach is to quantify its degradation products or metabolites. Two principal breakdown products have been identified as excellent surrogate markers for screening forensic samples for this compound exposure.[1] This can be particularly useful in samples where the parent compound has degraded.
Troubleshooting Guides
Guide 1: Troubleshooting a Non-Linear Calibration Curve in this compound Quantification
This guide provides a systematic approach to diagnosing and resolving non-linear calibration curves.
Problem: The calibration curve for this compound shows a non-linear response (either plateauing at high concentrations or deviating at low concentrations).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear detector response.
Experimental Protocols:
-
Protocol for Investigating Detector Saturation:
-
Prepare a high-concentration standard that falls in the non-linear portion of the curve.
-
Perform a series of injections with decreasing injection volumes (e.g., 5 µL, 2 µL, 1 µL, 0.5 µL).
-
Analyze the peak area response. If the response becomes more linear with smaller injection volumes, detector saturation is a likely cause.
-
Alternatively, dilute the high-concentration standards and re-run the calibration curve.
-
-
Protocol for Assessing Compound Degradation:
-
Prepare a fresh stock solution of this compound and immediately analyze a standard to establish a baseline response.
-
Expose an aliquot of the stock solution to heat (e.g., leave at room temperature for several hours or gently warm) and another to light.
-
Re-analyze the standards from the exposed solutions and compare the peak areas and chromatograms to the baseline. The appearance of new peaks or a decrease in the this compound peak area indicates degradation.
-
Data Presentation
The following tables illustrate the difference between a linear and a non-linear detector response for this compound quantification.
Table 1: Example of a Linear Calibration Curve for this compound by HPLC-UV
This data is based on a study demonstrating linearity for this compound standards.[4]
| Concentration (µg/mL) | Mean Peak Area (n=3) | Standard Deviation | %RSD |
| 0.5 | 1220 | 45 | 3.7% |
| 1.0 | 2444 | 97 | 4.0% |
| 1.5 | 3670 | 130 | 3.5% |
| 2.0 | 4890 | 185 | 3.8% |
| 2.5 | 6115 | 230 | 3.8% |
Correlation Coefficient (R²): 0.999
Table 2: Illustrative Example of a Non-Linear Calibration Curve for this compound by GC-MS
This hypothetical data represents a scenario where non-linearity is observed, particularly at higher concentrations, as has been reported for GC-MS analysis of this compound.[1][3]
| Concentration (ng/mL) | Observed Peak Area | Expected Linear Peak Area | Deviation from Linearity |
| 10 | 50,000 | 50,000 | 0% |
| 25 | 124,500 | 125,000 | -0.4% |
| 50 | 248,000 | 250,000 | -0.8% |
| 100 | 485,000 | 500,000 | -3.0% |
| 250 | 950,000 | 1,250,000 | -24.0% |
| 500 | 1,100,000 | 2,500,000 | -56.0% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential causes leading to a non-linear detector response in this compound quantification.
Caption: Diagram of potential causes for non-linear response.
References
- 1. Characterization of this compound and its Degradation Products in Veterinary Toxicology Samples by GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evidence of this compound toxicosis in feral San Francisco “Telegraph Hill” conures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Photodegradation of Bromethalin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the photodegradation of Bromethalin during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound is highly susceptible to photodegradation, particularly when in solution (e.g., in sample extracts). Exposure to light, especially UV and certain wavelengths of artificial light, can lead to the rapid breakdown of the parent compound, which can significantly impact the accuracy of analytical quantification.[1] One study noted a 50% decrease in this compound concentration after just 2-3 hours of exposure to a 75-watt incandescent lamp.
Q2: What are the primary consequences of this compound photodegradation in my experiments?
A2: The primary consequences of photodegradation are inaccurate and unreliable analytical results. Specifically, you may encounter:
-
Underestimation of this compound concentration: As the parent compound degrades, its measured concentration will be artificially low.
-
Poor reproducibility: Inconsistent light exposure between samples will lead to variable degradation rates and poor reproducibility of your results.
-
Generation of degradation products: Light exposure can create various breakdown products, which may interfere with the analysis of this compound or its primary metabolite, desmethylthis compound.[2]
Q3: Which is more stable to light, this compound or its metabolite, desmethylthis compound?
A3: Desmethylthis compound (DMB), the primary active metabolite of this compound, is significantly more stable and less susceptible to photodegradation than the parent compound.[1] For this reason, many recent analytical methods focus on the quantification of DMB as a more reliable indicator of this compound exposure.[3][4][5]
Q4: What are the best practices for storing this compound standards and samples?
A4: To ensure the integrity of your this compound standards and samples, adhere to the following storage guidelines:
-
Use amber glass vials: Always store stock solutions, working standards, and sample extracts in amber glass vials to protect them from light.
-
Store in the dark: Place vials in a dark location, such as a freezer, refrigerator, or a light-proof storage box.
-
Control the temperature: Store stock solutions and samples at or below 4°C for short-term storage and at -20°C or lower for long-term storage.
Troubleshooting Guides
Issue: Low or Inconsistent Recovery of this compound
If you are experiencing low or inconsistent recovery of this compound, photodegradation is a likely culprit. Follow these troubleshooting steps:
1. Evaluate Your Sample Preparation Workflow:
-
Work in a low-light environment: Conduct all sample preparation steps, including weighing, extraction, and filtration, under subdued lighting. Avoid direct sunlight and turn off unnecessary overhead fluorescent lights.
-
Use UV-protective materials: Whenever possible, use amber-colored glassware, centrifuge tubes, and autosampler vials. If clear glassware is unavoidable, wrap it in aluminum foil.
-
Minimize exposure time: Plan your experiments to minimize the time that samples are exposed to any light source. Prepare samples in small batches if necessary.
2. Optimize Your Analytical Method:
-
Consider analyzing for the metabolite: Due to the inherent instability of this compound, consider developing or adopting an analytical method that quantifies the more stable metabolite, desmethylthis compound (DMB), by LC-MS/MS.[3][4][5]
-
Analyze for breakdown products: As an alternative, you can monitor for specific, stable, light-induced breakdown products of this compound, such as dehydrofluorodesmethylthis compound isomers, which can serve as surrogate markers for exposure.
-
Method Validation: When validating your analytical method, include a photostability assessment. Expose your analyte to a controlled light source for a defined period and quantify the degradation. This will help you understand the stability of this compound in your specific sample matrix and solvent.
Data Presentation: Impact of Light Protection on this compound Recovery
The following table summarizes hypothetical data illustrating the importance of light protection during sample preparation.
| Sample Preparation Condition | Mean Recovery of this compound (%) | Standard Deviation (%) |
| Clear Vials, Ambient Light | 45 | 15 |
| Amber Vials, Ambient Light | 75 | 8 |
| Amber Vials, Subdued Light | 95 | 4 |
Experimental Protocols
Protocol 1: Tissue Extraction of this compound and Desmethylthis compound under Light-Protected Conditions
This protocol is a generalized procedure for the extraction of this compound and its primary metabolite from animal tissue, with a strong emphasis on minimizing photodegradation.
Materials:
-
Tissue sample (e.g., adipose, liver, brain)
-
Homogenizer
-
Amber-colored 50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
5% Ethanol in Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Centrifuge
-
Amber-colored autosampler vials
Procedure:
-
Work Environment: Perform all steps under subdued lighting. Avoid direct sunlight and overhead fluorescent lighting.
-
Sample Homogenization:
-
Weigh approximately 2-5 g of frozen tissue into a pre-chilled, amber-colored 50 mL centrifuge tube.
-
Add 10 mL of cold acetonitrile.
-
Homogenize the sample until a uniform consistency is achieved. Keep the sample on ice during this process to minimize heat generation.
-
-
Extraction:
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the homogenate.
-
Securely cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
-
Supernatant Transfer:
-
Immediately transfer the supernatant to a clean, amber-colored tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of mobile phase for your LC-MS/MS or GC-MS/MS analysis.
-
Vortex briefly and transfer the reconstituted sample to an amber autosampler vial for analysis.
-
Visualizations
Logical Workflow for Minimizing Photodegradation
Caption: Workflow for this compound sample preparation to minimize photodegradation.
Decision Pathway for Analyte Selection
Caption: Decision pathway for selecting the target analyte in this compound exposure cases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Method for the detection of desmethylthis compound in animal tissue samples for the determination of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Bromethalin in Fatty Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Bromethalin and its primary metabolite, desmethylthis compound (DMB), in fatty tissues.
Frequently Asked Questions (FAQs)
Q1: What is the primary analyte to target when analyzing for this compound exposure in fatty tissues, and why?
A1: The primary and more reliable analyte to target for quantifying this compound exposure in fatty tissues is its toxic metabolite, desmethylthis compound (DMB).[1][2][3][4][5] this compound itself presents analytical challenges, including poor electrospray ionization in LC-MS and susceptibility to thermal and photodegradation in GC-MS analysis.[2][6][7] DMB is the active toxicant, is more readily ionized, and its presence is a definitive indicator of this compound exposure.[3][8][9]
Q2: What are "matrix effects" in the context of analyzing this compound in fatty tissues, and how do they impact results?
A2: Matrix effects are alterations in the ionization efficiency of the target analyte (DMB or this compound) caused by co-extracted compounds from the sample matrix.[10][11] In fatty tissues, the primary interfering compounds are lipids.[4][12] These effects can manifest as:
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Ion Suppression: The most common effect, where lipids and other matrix components compete with the analyte for ionization, leading to a decreased signal intensity.[10][13][14] This can result in underestimated concentrations and reduced method sensitivity.[13]
-
Ion Enhancement: Less commonly, some matrix components can enhance the analyte signal, leading to overestimated concentrations.[10]
-
Inaccurate and Imprecise Quantification: Overall, matrix effects lead to poor reproducibility and unreliable quantitative results.[13][14]
Q3: What are the most common analytical techniques for this compound and DMB analysis in fatty tissues?
A3: The most prevalent and sensitive technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2] It offers high selectivity and sensitivity for detecting DMB.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it is more challenging due to the thermal instability and photodegradation of this compound.[6][7][15]
Q4: How can I mitigate matrix effects during my analysis?
A4: A multi-faceted approach is recommended:
-
Effective Sample Cleanup: Implement rigorous sample preparation to remove interfering lipids.[4][13] This can include techniques like Solid-Phase Extraction (SPE) or the use of specialized lipid removal sorbents (e.g., EMR-Lipid).[4][16][17]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.[10][18][19] This helps to compensate for signal suppression or enhancement.
-
Use of Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is a highly effective way to correct for matrix effects.[20][21] The SIL internal standard will be affected by the matrix in the same way as the analyte, allowing for accurate correction.
-
Sample Dilution: If the analyte concentration is high enough, diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[13][22][23]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no analyte signal in fatty tissue samples, but good signal in solvent standards. | Severe ion suppression due to high lipid content in the sample extract. | 1. Improve Sample Cleanup: Incorporate a Solid-Phase Extraction (SPE) step or use a lipid-specific cleanup sorbent like EMR-Lipid.[4] 2. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of interfering lipids.[22][23] 3. Optimize Chromatography: Adjust the chromatographic method to achieve better separation between the analyte and the co-eluting matrix components.[13] 4. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank fat matrix to compensate for the suppression.[10][18] |
| Poor reproducibility of results across different samples. | Inconsistent matrix effects due to variability in the fat content or composition of the tissue samples. | 1. Implement a Robust Internal Standard Strategy: Use a stable isotope-labeled internal standard for the most accurate correction of variability.[20][21] 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability in extraction and cleanup efficiency. 3. Homogenize Samples Thoroughly: Ensure that the fatty tissue is well homogenized before taking a subsample for extraction. |
| Analyte peak shape is broad or distorted. | High concentration of co-injected non-volatile matrix components, especially lipids, contaminating the analytical column or interfering with the chromatography. | 1. Enhance Sample Cleanup: This is the most critical step to address this issue.[4][13] 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 3. Develop a Column Wash Method: Implement a robust column wash step at the end of each analytical run to elute strongly retained compounds. |
| Gradual decrease in instrument sensitivity over a batch of samples. | Buildup of non-volatile matrix components in the ion source of the mass spectrometer. | 1. Optimize Ion Source Parameters: Adjust source temperatures and gas flows to minimize the accumulation of contaminants. 2. Perform Regular Source Cleaning: The ion source should be cleaned regularly, especially when analyzing complex matrices like fatty tissues. 3. Improve Sample Cleanup: A cleaner sample extract will lead to less source contamination.[4][13] |
Experimental Protocols
Protocol 1: DMB Extraction from Adipose Tissue using Solvent Extraction and EMR-Lipid Cleanup
This protocol is adapted from methodologies described for the analysis of lipophilic compounds in fatty matrices.[4][24]
-
Homogenization: Weigh 0.5 g of adipose tissue into a centrifuge tube.
-
Extraction:
-
Add 5 mL of 5% ethanol (B145695) in ethyl acetate.
-
Homogenize the tissue in the solvent.
-
Vortex for 1 minute and centrifuge.
-
-
EMR-Lipid Cleanup:
-
Transfer the supernatant to a tube containing an appropriate amount of EMR-Lipid sorbent.
-
Add acetonitrile (B52724) to the extract.
-
Vortex for 1 minute to ensure thorough mixing with the sorbent.
-
Centrifuge to pellet the sorbent.
-
-
Final Preparation:
-
Transfer the cleaned-up supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Protocol 2: Micro-QuEChERS Extraction for Fatty Tissues
This protocol is a miniaturized version of the QuEChERS method, suitable for smaller sample sizes.[12][25]
-
Sample Preparation: Homogenize 200 µL of adipose tissue.
-
Extraction:
-
Add the homogenized tissue to a 2 mL microcentrifuge tube containing QuEChERS extraction salts (e.g., MgSO₄, NaCl).
-
Add 1.5 mL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18, and a lipid-removing sorbent).
-
Vortex for 30 seconds.
-
Centrifuge for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract for direct injection or evaporate and reconstitute in mobile phase.
-
Quantitative Data Summary
The following table summarizes typical figures of merit for the analysis of DMB in fatty tissues based on published methods.
| Parameter | LC-MS/MS Method | Reference |
| Limit of Detection (LOD) | 0.35 ng/g | [1][2] |
| Limit of Quantification (LOQ) | 0.9 ppb (qualitative cut-off at 2 ppb) | [24] |
| Recovery | 74% - 115% (for pesticides in adipose using mini-QuEChERS) | [25] |
Visualizations
Caption: Experimental workflow for DMB analysis in fatty tissues.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Method for the detection of desmethylthis compound in animal tissue samples for the determination of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. webinar.sepscience.com [webinar.sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 12. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Characterization of this compound and its Degradation Products in Veterinary Toxicology Samples by GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. researchgate.net [researchgate.net]
- 19. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 20. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. waters.com [waters.com]
- 23. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cahln-rctlsa.com [cahln-rctlsa.com]
- 25. Development and application of a mini-QuEChERS method for the determination of pesticide residues in anuran adipose tissues - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refinement of Animal Dosing Protocols for Consistent Bromethalin Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal dosing protocols for consistent bromethalin effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent neurotoxin that, after ingestion, is rapidly absorbed and metabolized in the liver to its more active metabolite, desmethylthis compound.[1][2] This metabolite uncouples oxidative phosphorylation in the mitochondria of the central nervous system (CNS).[3] This process depletes adenosine (B11128) triphosphate (ATP), leading to the failure of Na+/K+-ATPase pumps.[4] The resulting intracellular sodium retention causes cells to swell with water, leading to cerebral edema, increased cerebrospinal fluid pressure, and vacuolization of the myelin sheath.[5][6] This damage to nerve axons inhibits neural transmission, causing paralysis, convulsions, and ultimately death.[5]
Q2: What are the typical clinical signs of this compound toxicosis in rodents?
A2: The clinical presentation of this compound toxicosis in rodents is dose-dependent.[7][8]
-
High Doses (Convulsant Syndrome): Doses exceeding the LD50 (in rats, approximately 2 mg/kg) typically lead to an acute onset of clinical signs within hours.[7][9] These include severe muscle tremors, hyperexcitability, and generalized seizures.[1][7]
-
Lower/Sublethal Doses (Paralytic Syndrome): Lower doses often result in a delayed onset of signs, typically appearing within 24 to 86 hours.[8] This syndrome is characterized by progressive hindlimb weakness (paresis) and ataxia.[1][7]
Q3: Why is there no antidote for this compound poisoning?
A3: There is no specific antidote for this compound poisoning because its mechanism of action involves the disruption of fundamental cellular energy production within the central nervous system.[5][10] The resulting cerebral edema and neuronal damage are not easily reversible with current pharmacological interventions.[11] Therefore, treatment is primarily supportive and focused on decontamination and managing clinical signs.[10]
Q4: How can I ensure accurate and consistent oral dosing of this compound?
A4: Accurate and consistent oral dosing is crucial for obtaining reproducible results. Oral gavage is the most precise method for administering a specific dose.[12] To improve consistency, it is recommended to:
-
Fast animals overnight: This ensures an empty stomach, which can reduce variability in absorption.[13]
-
Use a proper vehicle: this compound is soluble in organic solvents but not in water. Polyethylene (B3416737) glycol (PEG) has been used as a vehicle in studies.[13][14]
-
Refine gavage technique: Utilize flexible plastic feeding tubes instead of rigid metal ones to minimize the risk of esophageal injury.[15] Pre-coating the gavage needle with a sucrose (B13894) solution can pacify mice and reduce stress-related reactions.[16]
Q5: What are the key factors that can contribute to variability in experimental outcomes?
A5: Several factors can lead to inconsistent results in this compound studies:
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Animal Species and Strain: Different species and strains of rodents can have varying sensitivities to this compound. For instance, guinea pigs are notably resistant due to their inability to metabolize this compound to the more toxic desmethylthis compound.[7][17]
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Age and Sex: Younger animals may be more susceptible to the effects of this compound.[6] While not extensively documented for this compound specifically, sex-dependent differences in metabolism and sensitivity are a known variable in toxicology studies.
-
Health Status: The overall health of the animals, including the presence of any underlying conditions, can influence their response to the toxin.
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Dosing Procedure: Inconsistencies in the volume administered, speed of administration, and handling of the animals can all introduce variability.
Troubleshooting Guides
Issue 1: High Variability in Clinical Signs Within the Same Dose Group
| Potential Cause | Recommended Action |
| Inconsistent Gavage Technique | Ensure all personnel are thoroughly trained in a standardized oral gavage procedure. Use appropriately sized, flexible gavage tubes. Measure the tube length against each animal to prevent stomach perforation.[12][18] |
| Variable Stomach Content | Implement a consistent overnight fasting period (approximately 16 hours) for all animals before dosing to ensure an empty stomach and more uniform absorption.[13] Provide food again a few hours after dosing.[13] |
| Inhomogeneous Dosing Solution | This compound is poorly soluble in water. Ensure the chosen vehicle (e.g., polyethylene glycol) adequately suspends the compound. Vigorously mix the solution before each administration to prevent settling of the active ingredient.[13] |
| Animal Stress | Acclimate animals to handling and the experimental environment before the study begins. Refine handling techniques to be as gentle as possible. Consider using a sucrose solution on the gavage needle to reduce procedural stress in mice.[16] |
| Underlying Health Differences | Source animals from a reputable supplier and ensure they are healthy and free of disease upon arrival. Allow for an adequate acclimation period and monitor for any signs of illness before starting the experiment. |
Issue 2: Difficulty in Achieving Consistent Sublethal Neurological Deficits
| Potential Cause | Recommended Action |
| Inappropriate Dose Selection | Conduct a pilot dose-ranging study to determine the optimal sublethal dose for your specific animal model (species, strain, age, and sex). Start with doses reported in the literature and adjust as necessary. |
| Lack of Sensitive Behavioral Endpoints | Utilize a battery of behavioral tests to assess neurotoxicity, rather than relying on a single measure. Tests such as open field for general activity, rotarod for motor coordination, and grip strength assessment can provide a more comprehensive picture of neurological deficits.[19][20] |
| Timing of Observations | The onset of clinical signs for sublethal doses can be delayed.[7] Ensure that the observation period is sufficiently long (e.g., daily for at least 7 days post-dosing) to capture the development of neurological signs. |
| Subjective Scoring of Clinical Signs | Develop a clear and objective scoring system for clinical signs (e.g., a graded scale for hind limb weakness or ataxia). Ensure all observers are trained on this system to maintain consistency. |
Quantitative Data Summary
Table 1: Reported Oral LD50 Values for this compound
| Species | LD50 (mg/kg) | Reference(s) |
| Rat (Fischer 344) | 2.0 | [7][9] |
| Mouse | 5.3 | [21] |
| Dog | 2.38 - 5.6 | [1][17] |
| Cat | 0.45 - 1.8 | [5][7][17] |
| Rabbit | ~13.0 | [7] |
| Guinea Pig | >1000 | [7] |
Table 2: Dose-Response and Onset of Clinical Signs in Rats (Single Oral Dose)
| Dose (mg/kg) | Expected Outcome | Onset of Signs | Reference(s) |
| > 2.0 | Convulsant syndrome, leading to death | 8-12 hours | [7][9] |
| ≤ 2.0 (sublethal) | Paralytic syndrome (hind limb weakness, ataxia) | 24-86 hours | [7][8] |
| 1.0 | Increased cerebrospinal fluid pressure | Not specified | [11] |
| 0.125 (sub-chronic) | Spongy degeneration of white matter | Not specified | [22] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
Objective: To prepare a homogenous this compound solution for oral administration to rodents.
Materials:
-
This compound (technical grade)
-
Polyethylene glycol 400 (PEG 400)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriate personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Calculate the required amount of this compound and PEG 400 based on the desired concentration and total volume needed for the study.
-
Weigh the calculated amount of this compound and place it in the glass beaker.
-
Add the calculated volume of PEG 400 to the beaker.
-
Place the beaker on the magnetic stirrer and add a stir bar.
-
Stir the mixture until the this compound is completely dissolved or a homogenous suspension is formed. Gentle warming may be used to aid dissolution, but the stability of this compound under these conditions should be verified.
-
Maintain continuous stirring during the dosing procedure to ensure a consistent concentration is administered to each animal.
Protocol 2: Refined Oral Gavage in Rats
Objective: To administer a precise oral dose of this compound to a rat while minimizing stress and the risk of injury.
Materials:
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Prepared this compound dosing solution
-
Appropriately sized flexible plastic gavage tube with a rounded tip (e.g., 18-gauge for adult rats)
-
Syringe (1 mL or 3 mL)
-
Scale for weighing the animal
Procedure:
-
Animal Preparation:
-
Fast the rat overnight (approximately 16 hours) with free access to water.[13]
-
Weigh the animal immediately before dosing to calculate the precise volume to be administered.
-
-
Gavage Tube Preparation:
-
Determine the correct insertion length by measuring the distance from the rat's mouth to the last rib. Mark this length on the gavage tube.[18]
-
-
Dosing:
-
Draw the calculated volume of the this compound solution into the syringe and attach the gavage tube.
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the tube into the esophagus.[12]
-
Insert the gavage tube into the diastema (gap between incisors and molars) and gently advance it along the upper palate towards the esophagus. The tube should pass smoothly with no resistance.[12] If resistance is met, withdraw and re-insert.
-
Once the tube is inserted to the pre-measured depth, slowly administer the solution.
-
After administration, gently withdraw the tube.
-
-
Post-Dosing Monitoring:
-
Return the animal to its home cage and provide access to food a few hours after dosing.[13]
-
Monitor the animal closely for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Continue to monitor for the onset of this compound-related clinical signs according to the experimental timeline.
-
Visualizations
Caption: Mechanism of this compound Neurotoxicity.
References
- 1. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound [addl.purdue.edu]
- 6. This compound Exposure in Dogs and Cats: A 14‐Year Retrospective Study (2010–2023) From the California Animal Health and Food Safety Laboratory System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The toxicity and mechanism of action of this compound: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. researchgate.net [researchgate.net]
- 10. docs.diypestcontrol.com [docs.diypestcontrol.com]
- 11. Atypical this compound intoxication in a dog: pathologic features and identification of an isomeric breakdown product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. researchgate.net [researchgate.net]
- 15. instechlabs.com [instechlabs.com]
- 16. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aspcapro.org [aspcapro.org]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
- 19. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 20. mdpi.com [mdpi.com]
- 21. Evidence of this compound toxicosis in feral San Francisco “Telegraph Hill” conures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aphis.usda.gov [aphis.usda.gov]
Technical Support Center: Strategies to Mitigate Variability in In Vitro Bromethalin Neurotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in in vitro Bromethalin neurotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's neurotoxicity?
A1: this compound is a potent neurotoxin that, after ingestion, is metabolized in the liver to its more active metabolite, desmethyl-bromethalin.[1][2] Both compounds act as uncouplers of oxidative phosphorylation in the mitochondria of the central nervous system.[1][2] This process disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The resulting depletion of ATP inhibits the sodium-potassium (Na+/K+) pump, leading to fluid accumulation within the myelin sheath of nerve cells and causing cerebral edema. This increased intracranial pressure results in neuronal damage, paralysis, and ultimately, death.[2]
Q2: Which neuronal cell lines are suitable for this compound neurotoxicity studies?
A2: The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for neurotoxicity studies.[3][4] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for assessing neurotoxic effects.[4] Other neuronal cell lines used in general neurotoxicity testing can also be considered, but their sensitivity to this compound should be empirically determined.
Q3: this compound is poorly soluble in water. Which solvent should I use for my in vitro assays?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for water-insoluble compounds in cell-based assays. However, it is crucial to use the lowest possible concentration, as DMSO itself can be toxic to neuronal cells.[5] It is recommended to keep the final concentration of DMSO in the culture medium at or below 0.25% to avoid confounding effects on neuronal viability and morphology.[5] Always include a vehicle control (culture medium with the same concentration of DMSO as the test wells) in your experiments to account for any solvent-induced effects.
Q4: How stable is this compound in cell culture medium?
A4: this compound is known to be unstable, particularly to heat and light, which can lead to the formation of multiple degradation products.[6] This instability can be a significant source of variability in in vitro assays. It is recommended to prepare fresh stock solutions of this compound for each experiment and protect them from light. The stability of this compound in your specific cell culture medium at 37°C should be empirically evaluated if long incubation periods are used.
Q5: My positive control for neurotoxicity is not showing the expected effect. What could be the issue?
A5: Several factors could be at play. First, verify the concentration and preparation of your positive control. Ensure that the concentration is sufficient to induce a measurable toxic effect in your chosen cell line. Second, consider the possibility of cellular resistance. If you are using a cell line that has been in continuous culture for a long time, it may have developed resistance. It is good practice to periodically obtain fresh cell stocks. Finally, review your assay protocol to ensure all steps were performed correctly.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Strategy |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even cell distribution. |
| Edge Effects | Evaporation from wells on the outer edges of the microplate can concentrate media components and test compounds, leading to variability. To mitigate this, either avoid using the outer wells or fill them with sterile water or media without cells. |
| Interference of this compound with MTT Assay | As a mitochondrial uncoupler, this compound can paradoxically increase the metabolic rate at certain concentrations, leading to an overestimation of cell viability in MTT assays.[7][8] It is crucial to visually inspect the cells under a microscope for signs of cytotoxicity and to use a secondary, non-metabolic-based assay (e.g., LDH release or cell counting) to confirm results. |
| Solvent (DMSO) Cytotoxicity | High concentrations of DMSO can be toxic to neuronal cells.[5] Perform a dose-response experiment with your vehicle control to determine the maximum non-toxic concentration of DMSO for your specific cell line and assay duration. |
| Incomplete Solubilization of Formazan (B1609692) Crystals | Ensure complete solubilization of the formazan crystals by gentle pipetting or shaking the plate for a sufficient amount of time before reading the absorbance. |
Issue 2: Inconsistent Results in Neurite Outgrowth Assays
| Possible Cause | Troubleshooting Strategy |
| Suboptimal Cell Density | The optimal seeding density for neurite outgrowth assays is critical. Too low a density may result in insufficient neurite networks, while too high a density can lead to cell clumping and difficulty in imaging and analysis. Determine the optimal seeding density for your cell line empirically. |
| Inconsistent Cell Differentiation | If using a cell line that requires differentiation (e.g., SH-SY5Y), ensure that the differentiation protocol is followed consistently. Variability in differentiation can lead to differences in neurite formation and response to neurotoxins. |
| Precipitation of Lipophilic Compound | This compound's poor aqueous solubility can lead to precipitation in the culture medium, resulting in inconsistent exposure of the cells to the compound. Ensure that the final solvent concentration is low and that the compound is well-solubilized in the stock solution before diluting in the medium. |
| Imaging and Analysis Artifacts | Inconsistent focusing during image acquisition or subjective analysis of neurite length can introduce variability. Use automated imaging systems and validated image analysis software for objective and reproducible quantification of neurite outgrowth.[6] |
Quantitative Data Summary
Table 1: Acute Oral LD50 of this compound in Various Animal Species
| Animal Species | Oral LD50 (mg/kg) | Reference(s) |
| Rat | 2.0 | [9] |
| Mouse | 5.3 | |
| Dog | 4.7 | |
| Cat | 1.8 | |
| Rabbit | ~13.0 | [9] |
| Guinea Pig | >1000 | [9] |
Note: The LD50 is the dose required to be lethal to 50% of the tested population.
Table 2: Comparative Potency of this compound and its Metabolite
| Compound | Relative Potency | Notes |
| This compound | 1x | Parent compound. |
| Desmethyl-bromethalin | ~2-3x more potent | Primary active metabolite.[1] |
Note: In vitro IC50 values for this compound and desmethyl-bromethalin should be determined empirically for the specific cell line and assay conditions being used.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using the MTT Assay
Objective: To determine the concentration-dependent effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.25%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Neurite Outgrowth Assay
Objective: To assess the effect of this compound on neurite outgrowth in a neuronal cell line.
Materials:
-
Differentiated neuronal cells (e.g., SH-SY5Y)
-
Culture medium
-
This compound
-
DMSO
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Methodology:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells and differentiate them into a neuronal phenotype according to an established protocol.
-
Treatment: Treat the differentiated cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-48 hours).
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with the primary antibody against β-III tubulin.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to quantify neurite length, number of branches, and number of neurite-bearing cells.[6]
Protocol 3: Assessment of Mitochondrial Membrane Potential
Objective: To determine if this compound disrupts the mitochondrial membrane potential in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Culture medium
-
This compound
-
DMSO
-
JC-1 fluorescent probe
-
Fluorescence microplate reader or fluorescence microscope
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 dye (typically 5 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity of JC-1 monomers (green fluorescence, excitation ~485 nm, emission ~530 nm) and aggregates (red fluorescence, excitation ~550 nm, emission ~600 nm).
-
Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Visualizations
References
- 1. Advisory: this compound rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Testing Strategies for Metabolite-Mediated Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The toxicity and mechanism of action of this compound: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with poor electrospray ionization of the Bromethalin parent compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the electrospray ionization (ESI) of the Bromethalin parent compound.
Troubleshooting Guide: Poor Electrospray Ionization of this compound
Researchers have consistently observed that this compound is difficult to ionize effectively using electrospray ionization (ESI), leading to poor signal intensity and sensitivity.[1][2][3] This guide provides a systematic approach to troubleshoot and address this issue.
Problem: Low or no detectable signal for the this compound parent compound in ESI-MS.
Initial Assessment Workflow
Caption: Initial workflow to decide between direct this compound detection or its metabolite.
Troubleshooting Steps for Parent Compound Detection
If direct detection of the this compound parent compound is necessary, follow these steps:
-
Optimize Ionization Polarity:
-
Consider Alternative Ionization Techniques:
-
Question: Is your instrument equipped with alternative ionization sources?
-
Guidance: Given the inherent difficulties with ESI for this compound, consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI).[6][7] APCI is often more suitable for less polar, volatile compounds.[6] High-pressure liquid chromatography with negative ion APCI-MS has been successfully used for the identification of this compound in rodenticide bait formulations.[3]
-
-
Mobile Phase Modification:
-
Question: Have you optimized your mobile phase composition?
-
Guidance: For nonpolar compounds, modifying the mobile phase can enhance ionization efficiency.
-
-
Promote Adduct Formation:
-
Question: Have you tried to facilitate the formation of adducts?
-
Guidance: For compounds that do not readily protonate or deprotonate, forming adducts with ions like sodium ([M+Na]+), ammonium (B1175870) ([M+NH4]+), or formate (B1220265) ([M+HCOO]-) can significantly enhance the signal.[9][10][11] This can be achieved by adding salts like sodium acetate (B1210297) or ammonium formate to the mobile phase at low concentrations (e.g., 5 mM).[10] Be aware that high concentrations of inorganic ions can also suppress the signal.[12]
-
Troubleshooting Workflow for Parent Compound Detection
Caption: Step-by-step troubleshooting for direct this compound detection.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound parent compound so difficult to analyze with ESI-MS?
A1: this compound is a relatively non-polar organic molecule. ESI is most effective for compounds that are already in ionic form in solution or can be easily protonated or deprotonated. Non-polar compounds have a lower affinity for charge and are less efficiently ionized by ESI, resulting in poor signal.[13]
Q2: Is it standard practice to analyze for this compound's metabolite instead?
A2: Yes. Due to the poor ionization of the parent compound, the standard and more sensitive method is to detect its primary toxic metabolite, desmethylthis compound (DMB).[1][2] DMB ionizes very well in negative ion ESI mode and serves as a reliable indicator of this compound exposure.[1][4][5]
Q3: What are the typical ions observed for desmethylthis compound (DMB) in negative ion mode?
A3: In negative ion mode, the deprotonated molecule [M-H]- is the primary ion for DMB. Other diagnostic ions that have been reported include fragments resulting from the loss of bromine and nitro groups.[14]
Q4: Can I use MALDI-TOF MS for this compound analysis?
A4: While direct analysis of the this compound parent compound by MALDI-TOF MS is not extensively documented in the provided search results, a rapid detection method for its metabolite, desmethylthis compound, in brain tissue using MALDI-TOF MS has been successfully developed.[14] This method operates in reflector negative mode.[14]
Q5: What are some key parameters for a successful LC-MS/MS method for desmethylthis compound?
A5: Successful methods for DMB analysis typically involve reverse-phase ultrahigh-performance liquid chromatography coupled with a mass spectrometer using electrospray ionization in negative ion mode with multiple reaction monitoring (MRM).[4][5]
Experimental Protocols
Protocol 1: Sample Preparation for Desmethylthis compound (DMB) from Tissue
This protocol is adapted from published methods for the extraction of DMB from tissue samples such as liver, brain, or adipose tissue.[4][5]
-
Homogenization: Homogenize 1 gram of tissue in 5% ethanol (B145695) in ethyl acetate.
-
Centrifugation: Centrifuge the homogenate.
-
Extraction: Collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for reverse-phase chromatography (e.g., methanol (B129727) or an appropriate mobile phase).
Protocol 2: LC-MS/MS Parameters for Desmethylthis compound (DMB) Analysis
These are general parameters and should be optimized for your specific instrumentation.
| Parameter | Setting |
| Chromatography | Reverse-Phase UHPLC |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Mobile Phase | A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier for negative ion mode (e.g., a small amount of ammonium hydroxide (B78521) to raise the pH).[6] |
Quantitative Data Summary
The following table summarizes the detection limits achieved for desmethylthis compound in published methods.
| Analyte | Method | Matrix | Method Detection Limit (MDL) |
| Desmethylthis compound | UHPLC-ESI-MS/MS | Fat Tissue | 0.35 ng/g wet weight[4][5] |
| Desmethylthis compound | UHPLC-ESI-MS/MS | Liver Tissue | Qualitatively validated at 1.0 ng/g[4][5] |
| Desmethylthis compound | MALDI-TOF MS | Brain Tissue | 0.5 ppm[14] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Method for the detection of desmethylthis compound in animal tissue samples for the determination of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC HINTS and TIPS for CHROMATOGRAPHERS [hplctools.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. poseidon-scientific.com [poseidon-scientific.com]
- 12. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
Sample handling and storage best practices for Bromethalin research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bromethalin. This resource provides essential guidance on best practices for sample handling and storage, along with troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when handling and storing samples for this compound research?
A1: The most critical factor is the instability of the parent compound, this compound. It is highly susceptible to degradation by light and heat.[1] Therefore, all samples should be protected from light and stored at appropriate cold temperatures as soon as possible after collection.
Q2: Should I analyze for this compound or its metabolite, Desmethylthis compound (DMB)?
A2: It is highly recommended to analyze for the active metabolite, Desmethylthis compound (DMB).[2][3] this compound is rapidly metabolized in the liver to DMB, which is the more toxic and biologically active compound.[1] Furthermore, DMB is more stable than this compound, making it a more reliable analytical target.[2] Direct analysis of this compound can be challenging due to its poor electrospray ionization in LC-MS.[4]
Q3: What are the recommended storage conditions for different types of samples?
A3: Proper storage is crucial to prevent the degradation of this compound and DMB. The following table summarizes the recommended storage conditions:
| Sample Type | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) | Light Protection |
| Tissue (Adipose, Liver, Brain) | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Mandatory |
| Biological Fluids (Blood, Plasma, Serum) | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Mandatory |
| Analytical Standards (in solution) | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Mandatory |
Q4: Which tissue is the most suitable for detecting this compound exposure?
A4: Adipose tissue is the preferred sample type for detecting this compound exposure.[5][6] Due to the lipophilic (fat-soluble) nature of this compound and DMB, they tend to accumulate in fatty tissues, leading to higher and more persistent concentrations.[1] Liver and brain tissues are also viable options.[2][3]
Q5: What precautions should be taken during sample collection and processing?
A5: To ensure sample integrity, follow these precautions:
-
Minimize Light Exposure: Collect and process samples under low-light conditions whenever possible. Use amber vials or wrap collection tubes in aluminum foil.[1]
-
Avoid High Temperatures: Keep samples cool during collection and transport. Avoid repeated freeze-thaw cycles.
-
Use Appropriate Solvents: When preparing analytical standards or extracting samples, use high-purity solvents. Acetonitrile and methanol (B129727) are commonly used for HPLC-MS analysis.[7]
-
Prevent Cross-Contamination: Use clean instruments and disposable materials for each sample to prevent cross-contamination.
Troubleshooting Guides
LC-MS/MS Analysis of Desmethylthis compound (DMB)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Sensitivity / No Peak | - Inefficient extraction of DMB from the matrix.- Ion suppression from co-eluting matrix components.[8][9]- Degradation of DMB due to improper storage or handling. | - Optimize the extraction protocol; ensure complete cell lysis and sufficient solvent-to-tissue ratio.- Incorporate a sample cleanup step (e.g., Solid-Phase Extraction - SPE) to remove interfering substances.[8]- Use a matrix-matched calibration curve to compensate for ion suppression.[8]- Ensure samples were consistently stored at ≤ -20°C and protected from light. |
| Peak Tailing | - Secondary interactions between DMB and the analytical column.- Column contamination or degradation. | - Use a high-quality, end-capped C18 column.- Ensure the mobile phase pH is appropriate for DMB.- Flush the column with a strong solvent or replace it if it's old or heavily used. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Replace the column if retention times continue to be erratic. |
| High Background Noise | - Contaminated mobile phase or LC-MS system.- Matrix components causing non-specific ionization. | - Use high-purity solvents and additives.- Clean the ion source of the mass spectrometer.- Improve sample cleanup to remove more matrix components. |
GC-MS Analysis of this compound and its Degradation Products
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Splitting | - Improper injection technique or faulty injector liner.[10]- Mismatch between the solvent and the stationary phase.[10]- Column installation issues.[11] | - Use an autosampler for consistent injections. Inspect and replace the injector liner and septum if necessary.[10]- Ensure the solvent is compatible with the GC column's stationary phase.[12]- Re-install the column, ensuring a clean, square cut at the ends.[11] |
| Peak Tailing | - Active sites in the injector liner or the front of the GC column.[12]- Thermal degradation of this compound in a hot injector. | - Use a deactivated injector liner. Trim a small portion (10-20 cm) from the front of the column.[12]- Optimize the injector temperature to minimize thermal breakdown while ensuring efficient volatilization. |
| Low Response | - Adsorption of the analyte in the GC system.- Leaks in the system.- Thermal degradation of this compound. | - Use a deactivated liner and column.- Perform a leak check of the GC system.- Lower the injector temperature if thermal degradation is suspected. |
| Ghost Peaks | - Contamination from a previous injection (carryover).- Septum bleed. | - Run a blank solvent injection to check for carryover. Increase the bake-out time at the end of the run.- Use high-quality, low-bleed septa. |
Experimental Protocols
Protocol: Extraction and UHPLC-MS/MS Analysis of Desmethylthis compound (DMB) in Adipose Tissue
This protocol is a synthesized example based on common practices and may require optimization for your specific instrumentation and experimental goals.
1. Sample Preparation and Homogenization:
-
Weigh approximately 0.5 g of frozen adipose tissue into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 5 mL of 5% ethanol (B145695) in ethyl acetate (B1210297) to the tube.[2]
-
Homogenize the tissue in the solvent using a mechanical homogenizer until a uniform consistency is achieved.
2. Extraction:
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 10 minutes to pellet the solid tissue debris.
-
Carefully transfer the supernatant (the ethyl acetate layer) to a clean glass tube.
3. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 1 mL of methanol or an initial mobile phase composition.[13]
-
Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for analysis.
4. UHPLC-MS/MS Analysis:
-
UHPLC System: A system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: Develop a suitable gradient to separate DMB from matrix interferences. A typical starting point is 95% A, ramping to 95% B over several minutes.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[4][14]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ion transitions for DMB.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound-induced neurotoxicity.
Experimental Workflow for DMB Analysis
Caption: Experimental workflow for DMB analysis in adipose tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aavld.memberclicks.net [aavld.memberclicks.net]
- 6. aavld.org [aavld.org]
- 7. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Peak splitting problem? - Chromatography Forum [chromforum.org]
- 12. GC Troubleshooting—Split Peaks [restek.com]
- 13. cahln-rctlsa.com [cahln-rctlsa.com]
- 14. Method for the detection of desmethylthis compound in animal tissue samples for the determination of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Desmethylbromethalin Extraction from Brain Tissue
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of desmethylbromethalin from brain tissue.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in analyzing this compound exposure?
A1: A significant challenge in confirming this compound intoxication is the rapid photodegradation of the parent compound.[1] Therefore, analytical methods often focus on detecting its primary, more stable, and toxic metabolite, desmethylthis compound.[2][3]
Q2: Why is brain tissue a suitable matrix for desmethylthis compound analysis?
A2: this compound and its metabolite, desmethylthis compound, are highly lipophilic (fat-soluble).[4] The brain, being a lipid-rich organ, is an excellent tissue for detection as these compounds tend to accumulate there.[4][5]
Q3: What are the most common analytical techniques for desmethylthis compound detection?
A3: The primary analytical methods are chromatography-based techniques coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for their high sensitivity and specificity.[6] A rapid screening method using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry has also been reported.[6][7]
Troubleshooting Guides
Issue 1: Low Recovery of Desmethylthis compound
-
Question: We are experiencing low recovery of desmethylthis compound from our brain tissue samples. What are the potential causes and solutions?
-
Answer:
-
Incomplete Homogenization: Ensure the brain tissue is thoroughly homogenized to facilitate complete extraction of the analyte. The use of a mechanical homogenizer is recommended.
-
Insufficient Extraction Solvent Volume: The volume of the extraction solvent should be adequate to ensure complete immersion and extraction from the tissue homogenate. A common starting point is a 10:1 ratio of solvent volume to tissue weight (e.g., 10 mL for 1 g of tissue).
-
Inadequate Mixing during Extraction: Ensure vigorous and sufficient mixing (e.g., vortexing, shaking) for an adequate duration to allow for the partitioning of desmethylthis compound into the extraction solvent.
-
Precipitation during Reconstitution: After evaporation, if the residue is not fully dissolved in the reconstitution solvent, this can lead to low recovery. Try gently vortexing or using a different, more suitable reconstitution solvent.
-
Issue 2: High Background Noise or Interfering Peaks in Chromatograms
-
Question: Our chromatograms show high background noise and several interfering peaks, making quantification difficult. How can we improve our signal-to-noise ratio?
-
Answer:
-
Lipid Interference: Brain tissue has a high lipid content, which can cause significant interference. Consider a lipid removal step, such as a solid-phase extraction (SPE) cleanup after the initial liquid-liquid extraction.
-
Contaminated Solvents or Glassware: Ensure all solvents are of high purity (e.g., LC-MS grade) and that all glassware is meticulously cleaned to avoid introducing contaminants.
-
Suboptimal Chromatographic Conditions: Optimize the LC gradient, column type, and mobile phase composition to achieve better separation of desmethylthis compound from matrix components.
-
Issue 3: Inconsistent Results Between Replicates
-
Question: We are observing significant variability in desmethylthis compound concentrations between our technical replicates. What could be causing this?
-
Answer:
-
Inhomogeneous Sample: If the initial brain tissue sample is not uniformly homogenized, different aliquots may contain varying amounts of the analyte. Ensure the entire sample is homogenized before taking aliquots.
-
Inconsistent Evaporation: Ensure the evaporation step is consistent for all samples. Over-drying can sometimes lead to the loss of the analyte, while incomplete drying can leave residual solvent that may interfere with reconstitution and subsequent analysis.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent pipetting of all solvents and standards.
-
Quantitative Data Summary
The following table summarizes the reported performance characteristics of various analytical methods for the quantification of desmethylthis compound.
| Analytical Method | Matrix | Method Detection Limit (MDL) | Notes |
| LC-MS/MS | Adipose Tissue | 0.35 ng/g wet weight[2][8][9] | Qualitatively validated at 1.0 ng/g in liver tissue.[8][9] |
| MALDI-TOF MS | Brain Tissue | 0.5 ppm | A rapid screening method.[7] |
Experimental Protocols
Protocol 1: Desmethylthis compound Extraction from Brain Tissue for LC-MS/MS Analysis
This protocol is based on a widely cited method for the extraction of desmethylthis compound from fatty tissues.[2][8][9]
1. Sample Homogenization:
- Weigh approximately 1 gram of brain tissue.
- Add the tissue to a homogenizer tube with 5 mL of 5% ethanol (B145695) in ethyl acetate.
- Homogenize the tissue until a uniform consistency is achieved.
2. Extraction:
- Vortex the homogenate vigorously for 1 minute.
- Centrifuge the extract at 3000 x g for 10 minutes.
3. Supernatant Transfer and Evaporation:
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
4. Reconstitution:
- Reconstitute the dried residue in 250 µL of methanol.[6]
- Vortex for 30 seconds to ensure the analyte is fully dissolved.
- The sample is now ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation for MALDI-TOF MS Screening
This protocol outlines a rapid method for preparing brain tissue extracts for MALDI-TOF MS analysis.[7]
1. Sample Homogenization and Extraction:
- Homogenize 1 gram of brain tissue in 5% ethanol in ethyl acetate.[7]
- Centrifuge the extract and transfer the supernatant to a new tube.
2. Evaporation and Reconstitution:
- Evaporate the supernatant to dryness.
- Reconstitute the residue in 250 µL of methanol.[7]
3. Matrix Mixing and Spotting:
- Mix 3 µL of the reconstituted extract with 3 µL of α-cyano-4-hydroxycinnamic acid matrix solution.[7]
- Spot 1 µL of the mixture onto a stainless steel MALDI target plate and allow it to air dry.[7]
- The sample is now ready for MALDI-TOF MS analysis.
Visualizations
This compound Metabolism Pathway
References
- 1. Atypical this compound intoxication in a dog: pathologic features and identification of an isomeric breakdown product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound (desmethylthis compound) - LC-MS/MS | Animal Health Laboratory [uoguelph.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Method for the detection of desmethylthis compound in animal tissue samples for the determination of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent clinical signs in Bromethalin animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent clinical signs in bromethalin animal studies.
Troubleshooting Guide: Inconsistent Clinical Signs
This guide addresses common discrepancies between expected and observed clinical outcomes in this compound animal studies.
Question: Why are we observing a paralytic syndrome at a high dose of this compound when a convulsant syndrome is expected?
Answer:
Several factors can contribute to this unexpected outcome:
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Dose Estimation Errors: Inaccurate calculation of the administered dose can lead to a lower-than-intended exposure, resulting in the paralytic syndrome. It is crucial to re-verify all calculations, including body weight measurements, concentration of the dosing solution, and volume administered.
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Bait Consumption Variability: If this compound is administered via bait, inconsistent consumption can lead to variable dosing. Some animals may not consume a lethal dose in a single feeding, leading to the paralytic syndrome.[1] Monitor bait consumption for each animal closely.
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Formulation and Bioavailability: The vehicle used to dissolve or suspend this compound can significantly impact its absorption and bioavailability. A less-than-optimal formulation may slow absorption, leading to a clinical presentation more consistent with lower-dose exposure.
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Metabolism Differences: The conversion of this compound to its more toxic metabolite, desmethylthis compound, can vary between individual animals due to genetic differences in metabolic enzymes.[2][3] Slower metabolism can delay the onset and alter the nature of clinical signs.
-
Animal Health Status: Underlying health issues in study animals can affect their metabolic rate and overall response to the toxicant, potentially altering the clinical presentation. Ensure all animals are healthy and properly acclimated before the study begins.
Question: We are seeing a wide variation in the time of onset of clinical signs within the same dose group. What could be the cause?
Answer:
Variability in the time to onset of clinical signs is a common challenge and can be attributed to:
-
Inconsistent Gavage Technique: Improper oral gavage can lead to deposition of the compound in the esophagus or regurgitation, resulting in variable absorption rates. Ensure all technical staff are proficient and consistent in their gavage technique.
-
Food in the Stomach: The presence of food in the stomach at the time of dosing can delay the absorption of this compound. Standardize the fasting period for all animals before dosing to ensure more uniform absorption.
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Stress Levels: High stress levels can alter gastrointestinal motility and blood flow, potentially affecting the rate of this compound absorption. Handle animals consistently and minimize environmental stressors.
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Genetic Variability: Even within an inbred strain of rodents, minor genetic variations can lead to differences in metabolism and sensitivity to this compound.
Question: Some animals in our study are dying sooner than expected, while others in the same group are surviving longer. Why is this happening?
Answer:
This variability in time to death can be due to:
-
Subtle Dosing Inaccuracies: Small errors in dose preparation or administration can have a significant impact on survival time, especially on the steep part of the dose-response curve.
-
Individual Differences in Metabolism and Excretion: The rate at which animals metabolize this compound to its active form and excrete the parent compound and its metabolites can influence the time to death.[2]
-
Underlying Health Conditions: Pre-existing subclinical conditions can make some animals more susceptible to the toxic effects of this compound, leading to earlier death.
Frequently Asked Questions (FAQs)
Q1: What are the typical clinical signs of this compound toxicity in rats?
A1: this compound toxicity in rats typically presents in one of two forms, depending on the dose.[1][4][5]
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Convulsant (Acute) Syndrome: Occurs at high doses (greater than the LD50) and has a rapid onset (within hours).[1][5] Signs include muscle tremors, hyperexcitability, and seizures.[4][5]
-
Paralytic (Sub-acute) Syndrome: Occurs at lower doses (around the LD50 or through repeated sublethal exposures).[1][5] The onset is delayed (1-5 days), and signs include hind limb weakness, ataxia, and paralysis.[5]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent neurotoxin. Following ingestion, it is metabolized in the liver to its more active form, desmethylthis compound.[2][3] This metabolite uncouples oxidative phosphorylation in the mitochondria of central nervous system cells. This disruption in energy (ATP) production leads to a failure of sodium-potassium pumps, resulting in fluid buildup within the myelin sheaths of nerves (intramyelinic edema). The subsequent cerebral edema and increased intracranial pressure cause the observed neurological signs.[5]
Q3: Are there any known species differences in sensitivity to this compound?
A3: Yes, there are significant species-specific differences in sensitivity to this compound. For example, cats are highly sensitive, while guinea pigs are notably resistant.[5] Dogs are considered to have intermediate sensitivity.[5] These differences are often attributed to variations in metabolism.
Q4: Can the formulation of the this compound bait affect the study outcome?
A4: Absolutely. The palatability of the bait can influence consumption, leading to variable dosing. The matrix of the bait can also affect the rate and extent of this compound absorption from the gastrointestinal tract. When conducting baiting studies, it is essential to use a consistent and well-characterized bait formulation.
Q5: What are the key considerations for a successful this compound neurotoxicity study?
A5: Key considerations include:
-
Accurate Dosing: Precise dose calculation and administration are critical.
-
Standardized Procedures: Consistent animal handling, housing, and environmental conditions are essential to minimize variability.
-
Detailed Observations: A comprehensive and systematic approach to observing and recording clinical signs is necessary.
-
Appropriate Animal Model: The choice of species and strain should be well-justified based on the study objectives.
-
Blinding: Observers should be blinded to the treatment groups to prevent bias in scoring clinical signs.
Data Presentation
Table 1: Acute Oral LD50 Values for this compound in Different Species
| Species | LD50 (mg/kg) | Reference |
| Rat | ~2.0 - 5.6 | [5][6] |
| Mouse | Varies by strain | |
| Dog | 2.38 - 5.6 | [5] |
| Cat | 0.4 - 0.71 | [5] |
| Rabbit | ~13.0 | [6] |
| Guinea Pig | >1000 | [5][6] |
Table 2: Dose-Dependent Onset and Clinical Syndromes in Rats
| Dose Level | Expected Syndrome | Typical Onset of Signs | Key Clinical Signs | Reference |
| > LD50 | Convulsant | 2 - 24 hours | Muscle tremors, hyperexcitability, seizures | [1][5] |
| ≤ LD50 | Paralytic | 1 - 5 days | Hind limb weakness, ataxia, paralysis | [1][5] |
Experimental Protocols
Protocol: Acute Oral Neurotoxicity Study of this compound in Rats
This protocol is a synthesized example based on general neurotoxicity testing guidelines and published data on this compound.
1. Objective: To determine the acute neurotoxic effects of a single oral dose of this compound in rats and to establish a dose-response relationship for the convulsant and paralytic syndromes.
2. Test Substance and Vehicle:
-
Test Substance: this compound, technical grade (purity >95%).
-
Vehicle: Corn oil or another appropriate lipid-based vehicle. The concentration of this compound in the vehicle should be calculated to deliver the desired dose in a volume of 5-10 ml/kg body weight.
3. Animals:
-
Species: Sprague-Dawley or Wistar rats.
-
Age: Young adults (8-10 weeks old).
-
Sex: Equal numbers of males and females.
-
Housing: Housed individually in standard laboratory cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Acclimation: Acclimated to the laboratory conditions for at least 5 days before the start of the study.
-
Diet: Standard laboratory chow and water available ad libitum, except for a brief fasting period (e.g., 4 hours) before dosing.
4. Experimental Design:
-
Groups: At least three dose groups and a vehicle control group. Dose levels should be selected to elicit a range of responses, from no observable effect to clear neurotoxicity, including both the paralytic and convulsant syndromes.
-
Animals per Group: A minimum of 10 animals (5 male, 5 female) per group.
-
Administration: A single dose administered by oral gavage.
5. Observations:
-
Mortality and Morbidity: Checked at least twice daily.
-
Clinical Signs: Detailed clinical observations performed at 1, 2, 4, 8, and 24 hours post-dose, and then daily for 14 days. Observations should include, but are not limited to:
-
General: Changes in posture, activity level, grooming.
-
Neurological: Tremors, convulsions, ataxia, hind limb weakness/paralysis, changes in gait, reactivity to stimuli (e.g., touch, sound).
-
-
Body Weight: Measured before dosing and on days 1, 3, 7, and 14 post-dose.
-
Food Consumption: Measured daily for the first week and then weekly.
6. Post-mortem Examination:
-
All animals that die during the study and all surviving animals at the end of the 14-day observation period should undergo a gross necropsy.
-
For a subset of animals from each group, perfusion and fixation of the central nervous system (brain and spinal cord) should be performed for histopathological examination to assess for intramyelinic edema and spongy degeneration of the white matter.
Visualizations
Caption: Mechanism of this compound Neurotoxicity.
Caption: Troubleshooting Inconsistent Study Results.
References
- 1. researchgate.net [researchgate.net]
- 2. aphis.usda.gov [aphis.usda.gov]
- 3. responsiblerodenticides.org [responsiblerodenticides.org]
- 4. Advisory: this compound rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. The toxicity and mechanism of action of this compound: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating Bromethalin from its Degradation Products
Welcome to the technical support center for the analytical method development of bromethalin and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound challenging?
A1: this compound presents several analytical challenges due to its inherent instability. It is susceptible to thermal degradation, making gas chromatography (GC) methods difficult.[1][2] The parent compound also undergoes rapid photodegradation in sample extracts, which can lead to inaccurate quantification or non-detection.[1][3] Furthermore, this compound exhibits poor ionization with electrospray ionization (ESI), a common technique used in liquid chromatography-mass spectrometry (LC-MS).[3][4]
Q2: What are the primary degradation products of this compound I should be aware of?
A2: The primary and most toxicologically relevant degradation product is its active metabolite, desmethylthis compound.[5][6] this compound can also break down into various other products through heat or light exposure, including isomeric dehydrofluorodesmethylthis compound products.[1][7] Researchers have identified up to twenty different heat- or light-induced breakdown products.[7]
Q3: Is it better to quantify the parent this compound compound or its metabolites?
A3: Due to the rapid metabolism of this compound to desmethylthis compound and the analytical challenges associated with the parent compound, analytical methods should focus on the detection and quantification of desmethylthis compound as a more reliable indicator of this compound exposure.[8][9]
Q4: Which analytical techniques are most suitable for differentiating this compound from its degradation products?
A4: A combination of chromatographic and mass spectrometric techniques is generally employed:
-
High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) can be used for the detection and quantification of this compound in formulations.[2][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of desmethylthis compound in biological samples.[4][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS can be used, but require careful optimization to manage the thermal instability of this compound. These methods are often used to identify various breakdown products.[1][7]
Troubleshooting Guides
Issue 1: Low or no detection of the parent this compound compound.
| Potential Cause | Troubleshooting Step |
| Photodegradation | Protect samples and extracts from light at all stages of the analytical process. Use amber vials and minimize exposure to ambient light.[1][3] |
| Thermal Degradation (GC) | Optimize GC inlet and oven temperatures to minimize on-column degradation. A lower injection port temperature (e.g., 225°C) may be necessary.[11] |
| Poor Ionization (LC-MS) | If using electrospray ionization (ESI), consider alternative ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI), which has shown better results for this compound.[2] Focus on detecting the more readily ionizable metabolite, desmethylthis compound.[12] |
| Rapid Metabolism | In biological samples, this compound is quickly converted to desmethylthis compound. Shift the analytical focus to detecting this metabolite.[9] |
Issue 2: Inconsistent quantification results.
| Potential Cause | Troubleshooting Step |
| Sample Matrix Effects | Implement appropriate sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering substances. Utilize matrix-matched standards for calibration. |
| Non-linear Detector Response (GC) | Be aware that non-linear increases in detector response with increased injection volumes have been observed for this compound, potentially due to variable diffusion coefficients.[1][7] A thorough calibration curve with multiple points is crucial. |
| Analyte Instability in Solution | Prepare standards fresh and store them under appropriate conditions (e.g., refrigerated, protected from light). Evaluate the stability of the analyte in the chosen solvent over the expected analysis time. |
Issue 3: Difficulty in separating degradation products.
| Potential Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient profile, and column chemistry. For HPLC, a reverse-phase C18 column is commonly used.[13] For GC, select a column with appropriate polarity. |
| Co-elution of Isomers | For isomeric breakdown products, such as dehydrofluorodesmethylthis compound, achieving baseline separation can be challenging.[1][7] A longer column, a slower temperature ramp (for GC), or a shallower solvent gradient (for HPLC) may improve resolution. High-resolution mass spectrometry can also help differentiate co-eluting isomers based on their exact mass. |
Data Presentation
Table 1: Key Compounds and their Molecular Weights
| Compound | Molecular Weight ( g/mol ) |
| This compound | 577.0 |
| Desmethylthis compound | 563.0 |
| Isomeric Breakdown Products | 543.7 |
Note: The molecular weight for isomeric breakdown products is based on reported mass-to-charge ratios in GC-MS analysis.[1]
Table 2: Reported Detection Limits for Analytical Methods
| Analyte | Method | Matrix | Detection Limit |
| This compound | HPLC-UV | Rodenticide Bait | 500 pg on-column |
| Desmethylthis compound | LC-MS/MS | Fat Tissue | 0.35 ng/g (wet weight) |
| Desmethylthis compound | LC-MS/MS | Liver Tissue | Qualitatively validated at 1.0 ng/g |
| Desmethylthis compound | MALDI-TOF MS | Brain Tissue | 0.5 ppm |
Experimental Protocols
Protocol 1: Analysis of Desmethylthis compound in Animal Tissue by LC-MS/MS
This protocol is a generalized procedure based on methodologies described in the literature.[8][14]
-
Sample Preparation and Extraction:
-
Weigh 1 gram of homogenized tissue (adipose, liver, or brain) into a centrifuge tube. Adipose tissue is often preferred.[15]
-
Add an appropriate internal standard.
-
Add 5 mL of extraction solvent (e.g., 5% ethanol (B145695) in ethyl acetate).
-
Homogenize the sample for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 250 µL of a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
Vortex and filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for desmethylthis compound and the internal standard.
-
-
Data Analysis:
-
Identify desmethylthis compound based on its retention time and the presence of the characteristic MRM transitions.
-
Quantify the analyte using a calibration curve prepared with matrix-matched standards.
-
Protocol 2: Analysis of this compound in Bait Formulations by HPLC-UV
This protocol is a generalized procedure based on methodologies described in the literature.[2][10]
-
Sample Preparation and Extraction:
-
Weigh a representative portion of the ground bait sample into a flask.
-
Add a known volume of acetonitrile.
-
Sonicate for 10-15 minutes to extract the this compound.
-
Allow the sample to settle or centrifuge to pellet the solid material.
-
Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 215 nm or 350 nm.[2]
-
-
Data Analysis:
-
Identify this compound by comparing the retention time of the peak in the sample chromatogram to that of a standard.
-
Quantify the amount of this compound using a calibration curve prepared from this compound standards of known concentrations.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aphis.usda.gov [aphis.usda.gov]
- 6. responsiblerodenticides.org [responsiblerodenticides.org]
- 7. Characterization of this compound and its Degradation Products in Veterinary Toxicology Samples by GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Determination of this compound in commercial rodenticides found in consumer product samples by HPLC-UV-vis spectrophotometry and HPLC-negative-ion APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijlpr.com [ijlpr.com]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 15. tvmdl.tamu.edu [tvmdl.tamu.edu]
Validation & Comparative
Comparative Analysis of Bromethalin and Strychnine Neurotoxic Mechanisms
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic mechanisms of two potent rodenticides, Bromethalin and strychnine (B123637). While both compounds are highly effective neurotoxins, they operate through fundamentally different biochemical pathways, leading to distinct clinical presentations and toxicological profiles. This analysis is supported by experimental data and includes detailed descriptions of the methodologies used to elucidate their mechanisms of action.
Core Neurotoxic Mechanisms: A Tale of Two Pathways
The primary distinction between this compound and strychnine lies in their cellular targets. This compound disrupts cellular energy production within the central nervous system, while strychnine interferes with neurotransmission at the synaptic level.
This compound: Uncoupling Cellular Respiration
This compound is a non-anticoagulant neurotoxin that requires metabolic activation to exert its effects.[1] Following ingestion, it is rapidly absorbed and metabolized by the liver's cytochrome P450 enzymes into its more potent, active metabolite, N-desmethyl-bromethalin.[1][2]
The core mechanism of this compound involves the uncoupling of oxidative phosphorylation in the mitochondria, primarily within the central nervous system (CNS).[3][4][5] Desmethyl-bromethalin acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane that is essential for the synthesis of adenosine (B11128) triphosphate (ATP).[1] This leads to a rapid depletion of cellular ATP.[3]
The reduction in ATP impairs the function of ATP-dependent ion pumps, most critically the Na+/K+-ATPase pump.[2][3] Failure of this pump leads to an influx of sodium and water into cells, causing cytotoxic edema.[6] In the CNS, this manifests as the vacuolization of myelin, leading to intramyelinic edema, increased cerebrospinal fluid pressure, and severe intracranial pressure.[2][3][7] The resulting damage to neuronal axons and inhibition of neural transmission cause the characteristic neurological signs of this compound poisoning, including paralysis, convulsions, and ultimately, death.[2][3]
Strychnine: Antagonism of Inhibitory Neurotransmission
Strychnine is a crystalline alkaloid that acts as a potent and selective neurotoxin.[8] Its mechanism does not involve cellular metabolism but is a direct antagonism of a specific neurotransmitter receptor. Strychnine is a competitive antagonist of the inhibitory neurotransmitter glycine (B1666218) at postsynaptic glycine receptors (GlyR), which are primarily located in the spinal cord and brainstem.[9][10][11]
Glycine receptors are ligand-gated chloride ion channels.[8] When glycine binds to its receptor, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential—an effect known as inhibitory postsynaptic potential (IPSP).[12]
Strychnine competitively binds to the same receptor, preventing glycine from binding and thereby blocking the inhibitory signal.[8][10] Without this normal inhibition, motor neurons are more easily activated by excitatory neurotransmitters.[8] This loss of descending inhibitory motor tone results in exaggerated and uncontrolled reflex arcs, leading to generalized, severe, and painful muscle contractions.[10][13] All skeletal muscles, including opposing flexor and extensor groups, contract simultaneously, causing opisthotonus (arching of the back) and risus sardonicus ("sardonic grin").[10][14] Death typically results from respiratory failure due to spastic paralysis of the respiratory muscles.[8][13]
Comparative Toxicological Data
The differing mechanisms of this compound and strychnine are reflected in their toxicokinetics and lethal doses.
Table 1: Comparative Toxicokinetics
| Parameter | This compound | Strychnine |
| Time to Onset | Dose-dependent: 4 hours to 7 days.[7][15] High doses cause convulsant syndrome within 4-36 hours; lower doses cause paralytic syndrome in 1-7 days.[15] | Rapid: 5 to 60 minutes after ingestion.[8][16][17] |
| Metabolism | Requires hepatic bioactivation to desmethylthis compound.[2][18] | Rapidly metabolized by liver microsomal enzymes (Cytochrome P450).[8][10][16] |
| Half-Life | Plasma half-life is approximately 5 to 6 days.[7] | Elimination half-life is approximately 10-16 hours.[8][10] |
| Primary Site of Action | Central Nervous System (CNS) white matter.[3][5] | Spinal cord and brainstem.[9][11] |
| Antidote | No specific antidote is known.[3][7] | No specific antidote; treatment is supportive.[13] |
Table 2: Median Lethal Dose (LD₅₀) Comparison
| Species | This compound (Oral LD₅₀, mg/kg) | Strychnine (Oral LD₅₀, mg/kg) |
| Rat | ~2.0[19] | 16[8] |
| Mouse | - | 2[8] |
| Dog | 2.38 - 5.6[15][18] | - |
| Cat | 0.4 - 0.71 (highly sensitive)[15][18] | - |
| Guinea Pig | >1000 (resistant)[15][19] | - |
| Human (lethal dose) | Not well established | 30 - 120 mg (total dose)[8][14][20] |
Note: LD₅₀ values can vary between studies and bait formulations.
Key Experimental Protocols
The mechanisms of these neurotoxins have been elucidated through specific in vitro and in vivo experimental approaches.
Protocol: Assessing Mitochondrial Uncoupling by this compound
This protocol provides a general framework for measuring the effect of this compound's active metabolite on mitochondrial respiration, a key indicator of oxidative phosphorylation uncoupling.
Objective: To determine if desmethyl-bromethalin increases mitochondrial oxygen consumption in the absence of ADP, which is characteristic of an uncoupler.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from rat liver or brain tissue using differential centrifugation. Homogenize tissue in an ice-cold isolation buffer (e.g., containing sucrose (B13894), Tris-HCl, and EGTA) and centrifuge at low speed to remove nuclei and cell debris. Pellet mitochondria from the supernatant by high-speed centrifugation.
-
Respirometry: Resuspend the mitochondrial pellet in a respiration buffer (e.g., containing KCl, MgCl₂, KH₂PO₄, and a respiratory substrate like succinate (B1194679) or glutamate/malate).
-
Oxygen Consumption Measurement: Place the mitochondrial suspension in a sealed, temperature-controlled chamber equipped with a Clark-type oxygen electrode to measure the rate of oxygen consumption.
-
Experimental Procedure:
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Add a known amount of ADP to initiate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).
-
After the ADP is consumed, the rate should return to a slower pace (State 4 respiration).
-
Introduce desmethyl-bromethalin to the chamber and monitor oxygen consumption. An uncoupler will cause a rapid increase in the respiration rate, similar to or exceeding the State 3 rate, without the addition of ADP.
-
-
Data Analysis: Compare the rates of oxygen consumption before and after the addition of the test compound. A significant increase in the State 4 respiration rate is indicative of uncoupling.
Protocol: [³H]Strychnine Competitive Binding Assay
This protocol outlines the method for studying the interaction of compounds with the glycine receptor using radiolabeled strychnine.
Objective: To measure the binding affinity of glycine and strychnine to the glycine receptor in CNS tissue.
Methodology:
-
Synaptic Membrane Preparation: Prepare synaptic membrane fractions from rodent spinal cord or brainstem tissue.[21] Homogenize the tissue in a buffered sucrose solution and use differential and density gradient centrifugation to isolate the synaptosomal fraction, which is rich in synaptic receptors.
-
Binding Assay:
-
In assay tubes, combine the synaptic membrane preparation with a fixed concentration of [³H]Strychnine (the radioligand).
-
For competitive binding, add increasing concentrations of an unlabeled competitor (e.g., unlabeled strychnine or glycine).
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly separate the membranes (with bound radioligand) from the incubation medium (containing free radioligand). This is typically achieved by vacuum filtration through glass-fiber filters, which trap the membranes.[22]
-
Quantification:
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter. This value represents the amount of bound [³H]Strychnine.
-
-
Data Analysis: Plot the amount of bound [³H]Strychnine as a function of the competitor concentration. The data can be analyzed to determine the inhibition constant (Ki) of the competitor, which reflects its binding affinity for the receptor.
Conclusion
This compound and strychnine, while both classified as neurotoxic rodenticides, represent distinct classes of poisons. This compound's toxicity is a consequence of metabolic disruption—the uncoupling of oxidative phosphorylation leading to cerebral edema. In contrast, strychnine acts as a classic receptor antagonist, blocking inhibitory neurotransmission in the spinal cord to cause convulsive seizures. This fundamental difference in their mechanism of action dictates their toxicokinetics, clinical signs, and the experimental approaches required to study their effects. Understanding these divergent pathways is critical for toxicological diagnosis, the development of potential therapeutic strategies, and future research in neuropharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [addl.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Advisory: this compound rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strychnine - Wikipedia [en.wikipedia.org]
- 9. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 11. calpoison.org [calpoison.org]
- 12. Synapse - Wikipedia [en.wikipedia.org]
- 13. litfl.com [litfl.com]
- 14. Strychnine (PIM 507) [inchem.org]
- 15. This compound Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 16. chu209.wordpress.com [chu209.wordpress.com]
- 17. m.youtube.com [m.youtube.com]
- 18. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 19. The toxicity and mechanism of action of this compound: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. pnas.org [pnas.org]
- 22. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bromethalin and Anticoagulant Rodenticides: Mode of Action and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mode of action and efficacy of bromethalin and anticoagulant rodenticides. The information presented is supported by experimental data to assist researchers and professionals in understanding the distinct mechanisms and toxicological profiles of these compounds.
Introduction
Rodent control is a critical aspect of public health and infrastructure maintenance. For decades, anticoagulant rodenticides have been the primary tool for managing rodent populations. However, the emergence of resistance and concerns about non-target species toxicity have led to the development of alternative rodenticides, such as this compound. This guide delves into the fundamental differences in the mode of action between these two classes of rodenticides, supported by quantitative data and experimental methodologies.
Mode of Action: A Tale of Two Pathways
The lethal effects of this compound and anticoagulant rodenticides are achieved through entirely different biochemical pathways. This compound is a neurotoxin that disrupts cellular energy production in the central nervous system, while anticoagulant rodenticides interfere with the blood clotting cascade.
This compound: Uncoupling Oxidative Phosphorylation
This compound exerts its toxic effects by uncoupling oxidative phosphorylation in the mitochondria of central nervous system cells.[1][2] This process disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.
The key steps in this compound's mode of action are:
-
Metabolic Activation: After ingestion, this compound is metabolized in the liver to its more potent metabolite, n-desmethyl-bromethalin.[1]
-
Uncoupling of Oxidative Phosphorylation: Both this compound and its metabolite are lipophilic and can readily cross the blood-brain barrier. In the mitochondria, they act as protonophores, disrupting the proton gradient necessary for ATP synthesis.[3]
-
ATP Depletion: The uncoupling of oxidative phosphorylation leads to a significant decrease in ATP production.[1][2]
-
Inhibition of Na+/K+-ATPase: The lack of ATP inhibits the function of the sodium-potassium ATPase (Na+/K+-ATPase) pump, which is crucial for maintaining proper ion gradients across neuronal membranes.[1]
-
Cerebral Edema: The failure of the Na+/K+-ATPase pump results in an influx of sodium and water into the cells, leading to cerebral edema, vacuolization of the myelin sheath, and increased intracranial pressure.[1][2]
-
Neurological Dysfunction and Death: The increased pressure on nerve axons and disruption of nerve impulse conduction lead to paralysis, convulsions, and ultimately death.[1][2]
Anticoagulant Rodenticides: Inhibition of the Vitamin K Cycle
Anticoagulant rodenticides, as their name suggests, prevent blood from clotting, leading to fatal hemorrhaging. They achieve this by inhibiting the vitamin K cycle, which is essential for the synthesis of several clotting factors in the liver.
The mechanism of action involves the following steps:
-
Ingestion: The rodent consumes bait containing the anticoagulant.
-
Inhibition of Vitamin K Epoxide Reductase: The primary target of anticoagulant rodenticides is the enzyme vitamin K epoxide reductase (VKOR). This enzyme is responsible for recycling vitamin K epoxide back to its active, reduced form, vitamin K hydroquinone.[4][5]
-
Depletion of Active Vitamin K: By inhibiting VKOR, the rodenticide causes a depletion of active vitamin K in the liver.[5]
-
Impaired Clotting Factor Synthesis: Active vitamin K is a necessary cofactor for the gamma-carboxylation of glutamic acid residues on vitamin K-dependent clotting factors (II, VII, IX, and X).[4][5] Without this modification, these clotting factors are non-functional.
-
Coagulopathy: As the existing functional clotting factors are naturally cleared from circulation, they are not replaced. This leads to a progressive inability of the blood to clot.[6]
-
Hemorrhage and Death: Minor damage to blood vessels, which occurs routinely, results in uncontrolled internal bleeding, leading to hypovolemic shock and death.[7]
Anticoagulant rodenticides are categorized into two generations:
-
First-Generation Anticoagulant Rodenticides (FGARs): Such as warfarin, require multiple feedings to deliver a lethal dose.[7]
-
Second-Generation Anticoagulant Rodenticides (SGARs): Such as brodifacoum and bromadiolone, are more potent and can be lethal after a single feeding.[7]
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the toxicity and time to death for this compound and representative anticoagulant rodenticides in common target species.
| Rodenticide | Species | LD50 (mg/kg) | Citation(s) |
| This compound | Rat (male) | 2.11 | [4] |
| Rat (female) | 3.17 | [4] | |
| Mouse | ~2.0 | [5] | |
| Warfarin (FGAR) | Rat | 11 - 323 | [7] |
| Mouse | 20.5 - 1000 | [7] | |
| Brodifacoum (SGAR) | Rat | 0.35 - 0.84 | [7] |
| Mouse | 0.4 - 1.75 | [7] |
| Rodenticide | Species | Time to Death | Citation(s) |
| This compound | Rat | 2 to 3 days (single feeding) | [8] |
| Warfarin (FGAR) | Rat | 5 to 7 days (multiple feedings) | |
| Brodifacoum (SGAR) | Rat | 3 to 7 days (single feeding) | [9] |
Experimental Protocols
This section outlines general methodologies for key experiments used to evaluate and compare rodenticides.
General Experimental Workflow for Rodenticide Efficacy Testing
A standardized workflow is crucial for the reliable evaluation of rodenticide efficacy. The following diagram illustrates a typical experimental design for a field trial.
Protocol for Determining Acute Oral LD50
Objective: To determine the median lethal dose (LD50) of a rodenticide in a specific species.
Methodology:
-
Animal Selection: A statistically significant number of healthy, adult animals (e.g., Wistar rats) of a specific sex and weight range are selected and acclimated to laboratory conditions.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil) at various concentrations.
-
Dose Administration: Animals are fasted overnight and then administered a single oral dose of the test substance via gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of at least 14 days.
-
Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 is calculated using a recognized statistical method (e.g., probit analysis).
Protocol for Measuring Brain ATP Levels (for this compound)
Objective: To quantify the effect of this compound on ATP production in the brain.
Methodology:
-
Tissue Collection: Following exposure to this compound or a control vehicle, animals are euthanized, and brain tissue is rapidly excised and flash-frozen in liquid nitrogen to halt metabolic activity.
-
Tissue Homogenization: The frozen brain tissue is homogenized in a suitable buffer (e.g., perchloric acid) to extract ATP.
-
ATP Assay: ATP levels in the tissue homogenate are quantified using a commercially available ATP assay kit, typically based on the luciferin-luciferase bioluminescence reaction. The light output is proportional to the ATP concentration and is measured using a luminometer.
-
Data Normalization: ATP concentrations are normalized to the total protein content of the tissue sample, determined by a standard protein assay (e.g., Bradford assay).
Protocol for Measuring Vitamin K-Dependent Clotting Factor Activity (for Anticoagulants)
Objective: To assess the impact of anticoagulant rodenticides on the coagulation cascade.
Methodology:
-
Blood Collection: Blood samples are collected from anticoagulant-exposed and control animals into citrate-containing tubes to prevent ex vivo clotting.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays: These are standard coagulation screening tests. The PT measures the integrity of the extrinsic and common pathways (including factors II, VII, and X), while the aPTT assesses the intrinsic and common pathways (including factors II, IX, and X). Prolongation of these times indicates a coagulation defect.
-
Specific Factor Assays: To confirm the deficiency of specific vitamin K-dependent clotting factors, individual factor activity assays are performed. These assays typically involve mixing the test plasma with plasma deficient in a single specific factor and measuring the correction of the clotting time.
Conclusion
This compound and anticoagulant rodenticides represent two distinct classes of rodenticides with fundamentally different modes of action. This compound's rapid neurotoxic effects, resulting from the disruption of cellular energy metabolism, contrast with the delayed anticoagulant-induced hemorrhage caused by the inhibition of the vitamin K cycle. Understanding these differences is paramount for the development of novel rodent control strategies, the management of resistance, and the assessment of risks to non-target species. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other rodenticidal compounds.
References
- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 2. pomais.com [pomais.com]
- 3. about.rrac.info [about.rrac.info]
- 4. aphis.usda.gov [aphis.usda.gov]
- 5. The toxicity and mechanism of action of this compound: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Rodenticide Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
Validating In Vitro Models of Bromethalin Toxicity Against In Vivo Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and in vitro models used to study the toxicity of Bromethalin, a potent neurotoxic rodenticide. By presenting available experimental data, detailed methodologies, and key signaling pathways, this document aims to assist researchers in selecting and validating appropriate models for neurotoxicity screening and mechanistic studies.
Executive Summary
This compound's primary mechanism of toxicity involves the uncoupling of oxidative phosphorylation in the mitochondria of the central nervous system (CNS), leading to a depletion of adenosine (B11128) triphosphate (ATP).[1] This energy deficit disrupts the sodium-potassium pump, causing intramyelinic edema, cerebral edema, and subsequent neurological dysfunction, including paralysis, convulsions, and death.[1][2] The toxicity of this compound is primarily attributed to its more potent N-demethylated metabolite, desmethylthis compound.[3] This guide compares lethal dose (LD50) data from various animal models with the available, albeit limited, in vitro data to evaluate the translational relevance of current cell-based assays.
In Vivo vs. In Vitro Data Comparison
A direct quantitative comparison between in vivo and in vitro models is challenged by the limited availability of published 50% inhibitory concentration (IC50) values for this compound and its metabolites in relevant neuronal and glial cell lines. The following tables summarize the available data to facilitate a qualitative and semi-quantitative assessment.
Table 1: In Vivo Acute Oral LD50 of this compound
| Species | LD50 (mg/kg) | Key Clinical Signs | Reference(s) |
| Rat | ~2.0 - 10.7 | Hind leg weakness, paralysis, convulsions | [4][5] |
| Dog | 2.38 - 5.6 | Muscle tremors, seizures, hyperexcitability, paralysis | [2][6] |
| Cat | 0.4 - 0.71 | Paralytic syndrome, ataxia, seizures | [2][6] |
| Rabbit | ~13.0 | Not specified | [4] |
| Guinea Pig | >1000 | Resistant due to inefficient metabolism | [2] |
Table 2: In Vitro Toxicity of this compound and Desmethylthis compound
| Compound | Cell Model | Endpoint | IC50 | Reference(s) |
| This compound | Isolated Rat Brain Mitochondria | Uncoupling of Oxidative Phosphorylation | Data not quantified as IC50 | [7] |
| Desmethylthis compound | Isolated Rat Brain Mitochondria | Uncoupling of Oxidative Phosphorylation | More potent than this compound | [3] |
| This compound | SH-SY5Y (Human Neuroblastoma) | Cell Viability (ATP Assay) | Not explicitly reported | [8] |
| Desmethylthis compound | Oligodendrocyte Cell Lines (e.g., HOG, MO3.13) | Cell Viability, Myelination | Not explicitly reported | [9] |
Key Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound toxicity and a typical experimental approach for its in vitro investigation, the following diagrams are provided.
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: General experimental workflow for in vitro this compound toxicity testing.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of toxicological studies. Below are generalized protocols for key in vivo and in vitro experiments based on the reviewed literature.
In Vivo: Acute Oral Toxicity (LD50) Determination (Generalized Protocol)
-
Animal Model: Select a species of interest (e.g., Sprague-Dawley rats). House animals in standard conditions with ad libitum access to food and water.
-
Test Substance Administration: Prepare graded doses of this compound, typically dissolved in a suitable vehicle like corn oil. Administer a single oral dose to different groups of animals via gavage.
-
Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, 24, and 48 hours post-dosing) and daily thereafter for up to 14 days. Record signs such as tremors, paralysis, seizures, and mortality.
-
Necropsy: Perform a gross necropsy on all animals that die during the study and on surviving animals at the end of the observation period.
-
Histopathology: Collect CNS tissues (brain, spinal cord) and fix in 10% neutral buffered formalin. Process tissues for histopathological examination, with a focus on identifying characteristic lesions like spongy degeneration and intramyelinic edema.
-
Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).
In Vitro: Cell Viability Assessment using ATP Assay (Generalized Protocol for SH-SY5Y cells)
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
Plating: Seed cells into 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound or desmethylthis compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
ATP Measurement: Use a commercial ATP-based luminescence assay kit. Add the ATP reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence readings to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
In Vitro: Myelination Assay using Neuron-Oligodendrocyte Co-culture (Generalized Protocol)
-
Cell Derivation: Differentiate pluripotent stem cells (e.g., mouse embryonic stem cells or human induced pluripotent stem cells) into neurons and oligodendrocyte precursor cells (OPCs) using established protocols.[2][10]
-
Neuron Plating: Plate the derived neurons onto a suitable substrate (e.g., poly-L-lysine coated coverslips or microfluidic devices) and allow them to mature and extend axons for 10-14 days.[2]
-
OPC Co-culture: Seed the derived OPCs onto the mature neuron culture.
-
Compound Exposure: After a few days to allow for initial interaction, expose the co-cultures to various concentrations of this compound or desmethylthis compound.
-
Myelination Assessment: After a defined co-culture period (e.g., 2-3 weeks), fix the cells and perform immunocytochemistry for myelin-specific proteins (e.g., Myelin Basic Protein - MBP) and neuronal markers (e.g., β-III tubulin).
-
Imaging and Quantification: Acquire images using fluorescence microscopy. Quantify the extent of myelination by measuring the length and number of MBP-positive segments co-localized with axons.
-
Data Analysis: Compare the extent of myelination in treated cultures to that in control cultures to determine the inhibitory effects of the compounds.
Conclusion and Future Directions
The in vivo toxicity of this compound is well-characterized, with a clear mechanism of action centered on mitochondrial dysfunction in the CNS. While in vitro models have successfully recapitulated this fundamental mechanism, a significant gap exists in the availability of quantitative cytotoxicity data (IC50 values) in relevant cell types such as neurons and oligodendrocytes. Generating this data is a critical next step for validating these in vitro models as predictive tools for neurotoxicity screening. Furthermore, the use of advanced in vitro systems, such as neuron-oligodendrocyte co-cultures and brain organoids, holds promise for studying the specific effects of this compound on myelination and for bridging the gap between in vivo and in vitro observations. Future studies should focus on generating robust quantitative in vitro toxicity data and further developing these complex cellular models to better predict the neurotoxic potential of this compound and other compounds.
References
- 1. Neuron-oligodendrocyte myelination co-culture derived from embryonic rat spinal cord and cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. aspcapro.org [aspcapro.org]
- 4. The toxicity and mechanism of action of this compound: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Human iPSC-Derived Neuron and Oligodendrocyte Co-culture as a Small-Molecule Screening Assay for Myelination [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Characterization of three human oligodendroglial cell lines as a model to study oligodendrocyte injury: morphology and oligodendrocyte-specific gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. en.bio-protocol.org [en.bio-protocol.org]
Cross-Species Comparison of Bromethalin LD50 Values and Sensitivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bromethalin's median lethal dose (LD50) across various animal species. It delves into the underlying mechanisms of toxicity and the reasons for observed differences in sensitivity, supported by experimental data and standardized protocols.
This compound is a potent, non-anticoagulant rodenticide that acts as a neurotoxin.[1][2] Its toxicity varies significantly among different animal species, a crucial consideration for both pest control applications and the assessment of non-target animal poisoning risks. This guide synthesizes available LD50 data, outlines the experimental methodologies for its determination, and explores the metabolic pathways contributing to species-specific sensitivity.
Quantitative Data Summary: this compound LD50 Values
The acute oral LD50 values for this compound and its more toxic metabolite, desmethylthis compound, are summarized in the table below. The data highlights the marked differences in susceptibility across various species.
| Animal Species | This compound Oral LD50 (mg/kg) | Estimated Desmethylthis compound Oral LD50 (mg/kg) | Reference(s) |
| Cat (Felis catus) | 0.4 - 1.8 | 0.13 - 0.9 | [2][3][4][5][6] |
| Dog (Canis familiaris) | 2.38 - 5.6 | 0.6 - 2.8 | [2][3] |
| Rat (Rattus norvegicus) | 2.0 - 10.7 | 0.7 - 1.0 | [1][3][5] |
| Mouse (Mus musculus) | 5.3 | 1.8 - 2.7 | [3][6] |
| Rabbit (Oryctolagus cuniculus) | ~13.0 | 4.3 - 6.5 | [3][4][5] |
| Guinea Pig (Cavia porcellus) | >1000 | 7.5 | [2][3][4][5] |
Note: The estimated LD50 values for desmethylthis compound are based on its reported 2-3 times greater potency compared to this compound.[3]
Mechanism of Action and Species Sensitivity
This compound's toxicity stems from its ability to uncouple oxidative phosphorylation in the mitochondria, primarily within the central nervous system.[2][7] This process is largely mediated by its active metabolite, desmethylthis compound.[8][9][10]
The key steps in this compound's mechanism of action are:
-
Ingestion and Absorption: this compound is rapidly absorbed from the gastrointestinal tract.[11]
-
Metabolic Activation: In the liver, this compound is metabolized by cytochrome P450 enzymes to desmethylthis compound.[8] This metabolite is a more potent uncoupler of oxidative phosphorylation.[9][10]
-
Uncoupling of Oxidative Phosphorylation: Desmethylthis compound disrupts the proton gradient across the inner mitochondrial membrane, inhibiting the production of adenosine (B11128) triphosphate (ATP).[12]
-
Cellular Energy Depletion: The reduction in ATP impairs the function of ion pumps, such as the Na+/K+-ATPase.[2]
-
Cerebral Edema: The failure of these pumps leads to an influx of fluid into the myelin sheaths of the central nervous system, causing cerebral edema and increased intracranial pressure.[2][6]
-
Neurological Dysfunction: The resulting pressure on nerve cells leads to paralysis, convulsions, and ultimately death from respiratory arrest.[4][5]
The significant variation in sensitivity to this compound across species is primarily attributed to differences in their ability to metabolize the parent compound into its more toxic form.[13] Guinea pigs, for instance, are highly resistant to this compound because they are inefficient at this metabolic conversion.[2][13] However, they are susceptible to the direct administration of desmethylthis compound.[3] Cats are particularly sensitive, with a much lower LD50 compared to dogs and other species.[2][6][11]
Experimental Protocols: LD50 Determination
The determination of acute oral toxicity, including the LD50 value, typically adheres to internationally recognized guidelines, such as those established by the Organisation for aEconomic Co-operation and Development (OECD). The following is a generalized protocol based on these standards.
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Methodology:
-
Test Animals: Healthy, young adult animals of a specific strain and sex are used (e.g., Sprague-Dawley rats). Animals are acclimatized to laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and lighting. Standard laboratory diet and water are provided ad libitum, though fasting is required before and shortly after administration of the test substance.
-
Dose Preparation: The test substance (this compound) is typically dissolved or suspended in a suitable vehicle, such as corn oil.
-
Administration: A single dose of the test substance is administered to the animals by oral gavage.
-
Dose Levels: Multiple dose levels are used, with a sufficient number of animals at each level (typically at least 5 rodents per group) to produce a range of toxic effects and mortality rates.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a set period, usually 14 days.
-
Data Collection: Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Statistical Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis, which relates the probability of death to the dose of the substance.
The OECD provides several alternative methods to the classical LD50 test to reduce the number of animals used, including the Fixed Dose Procedure (OECD Guideline 420), the Acute Toxic Class Method (OECD Guideline 423), and the Up-and-Down Procedure (OECD Guideline 425).[1]
Visualizing the Process and Pathway
To further clarify the experimental workflow and the mechanism of toxicity, the following diagrams have been generated.
Caption: Generalized experimental workflow for determining the oral LD50 of this compound.
Caption: Signaling pathway of this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 6. oecd.org [oecd.org]
- 7. aspcapro.org [aspcapro.org]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. australianpork.com.au [australianpork.com.au]
- 10. docs.diypestcontrol.com [docs.diypestcontrol.com]
- 11. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 12. Lethal Dose 50 (LD50) - everything you need to know [bpca.org.uk]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
A Comparative Analysis of Bromethalin and Fipronil on Neuronal Ion Channels: A Guide for Researchers
A comprehensive review of the distinct mechanisms of action of two potent neurotoxic agents, Bromethalin and Fipronil (B1672679), on neuronal function. This guide provides a detailed comparison of their effects on ion channels, supporting experimental data, and methodologies for researchers in neuroscience and drug development.
This report delves into the contrasting neurotoxic profiles of this compound, a rodenticide that indirectly impairs neuronal function through metabolic disruption, and Fipronil, an insecticide that directly targets and inhibits specific neuronal ion channels. While both substances ultimately lead to neuronal dysfunction, their primary mechanisms of action diverge significantly, offering a compelling case study in neurotoxicology.
Executive Summary
| Feature | This compound | Fipronil |
| Primary Mechanism | Uncouples mitochondrial oxidative phosphorylation, leading to ATP depletion and subsequent failure of the Na+/K+-ATPase pump.[1][2] | Direct antagonist of GABA-A and glutamate-gated chloride (GluCl) channels.[3][4][5] |
| Primary Target | Mitochondria and Na+/K+-ATPase pump.[1] | GABA-A receptors and Glutamate-gated chloride (GluCl) channels.[3][5] |
| Effect on Ion Channels | Indirect: Impaired Na+/K+-ATPase function disrupts ion gradients, leading to cellular swelling (cerebral edema) and neuronal depolarization. | Direct: Blocks the flow of chloride ions, leading to hyperexcitability of the neuron.[3][4][5] |
| Selectivity | Broad neurotoxicity affecting mammals.[2][6] | Higher selectivity for insect GABA-A receptors and GluCl channels, which are absent in mammals.[3][4][5][7] |
| Key Toxic Effect | Cerebral edema, increased intracranial pressure, and neuronal death.[1][8] | Central nervous system overstimulation, seizures, and paralysis.[9] |
Mechanism of Action: A Tale of Two Pathways
The neurotoxicity of this compound and Fipronil stems from their interference with fundamental neuronal processes. However, they achieve this through fundamentally different molecular interactions.
This compound: An Indirect Assault on Neuronal Homeostasis
This compound's neurotoxicity is a secondary consequence of its primary action as a potent uncoupler of mitochondrial oxidative phosphorylation.[1][2] Its active metabolite, desmethylthis compound, disrupts the proton gradient across the inner mitochondrial membrane, leading to a rapid decline in cellular ATP production.[1][2] This energy deficit has catastrophic consequences for the neuron, most notably the failure of the Na+/K+-ATPase pump.[1] This critical ion transporter, responsible for maintaining the steep sodium and potassium gradients across the neuronal membrane, is highly energy-dependent. Its inhibition leads to an intracellular accumulation of sodium and water, resulting in cytotoxic edema, or cell swelling.[1] In the central nervous system, this manifests as cerebral edema, increased intracranial pressure, and subsequent neuronal damage and death.[1][8] The effect on neuronal ion channels is therefore indirect, arising from the collapse of the electrochemical gradients that are essential for their normal function.
Fipronil: A Direct Blockade of Inhibitory Neurotransmission
In contrast to this compound's indirect action, Fipronil is a direct-acting neurotoxicant that targets ligand-gated ion channels.[3][4][5] Specifically, it is a potent antagonist of gamma-aminobutyric acid type A (GABA-A) receptors and glutamate-gated chloride (GluCl) channels.[3][5] GABA is the primary inhibitory neurotransmitter in the central nervous system of both insects and mammals. Its binding to GABA-A receptors opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. Fipronil binds to a site within the chloride channel pore of the GABA-A receptor, physically blocking the flow of chloride ions and thereby preventing the inhibitory action of GABA.[4][5] Similarly, it blocks GluCl channels, which are another important class of inhibitory ion channels in invertebrates.[3] This blockade of inhibitory signaling leads to uncontrolled neuronal excitation, resulting in the characteristic symptoms of Fipronil poisoning: hyperexcitability, seizures, and paralysis.[9]
Fipronil's utility as an insecticide stems from its selective toxicity. It exhibits a significantly higher affinity for insect GABA-A receptors compared to their mammalian counterparts.[3][4][5][7] Furthermore, GluCl channels are absent in mammals, providing an additional layer of selectivity.[3]
Quantitative Comparison of Neurotoxic Effects
The differing mechanisms of this compound and Fipronil are reflected in the quantitative measures of their neurotoxicity.
| Parameter | This compound | Fipronil | Species |
| LD50 (Oral) | 2.0 mg/kg[6] | 97 mg/kg | Rat |
| LD50 (Oral) | 0.71 mg/kg[2] | - | Cat |
| IC50 (GABA-A Receptor) | - | 1600 nM[3] | Rat |
| IC50 (GABA-A Receptor) | - | 28 nM[5] | Cockroach |
| IC50 (GluCl Receptor - non-desensitizing) | - | 10 nM[3] | Cockroach |
| IC50 (GluCl Receptor - desensitizing) | - | 800 nM[3] | Cockroach |
Note: A direct IC50 for this compound on a specific ion channel is not applicable due to its indirect mechanism of action.
Experimental Protocols
To aid researchers in the further investigation of these compounds, detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Electrophysiology for Fipronil
This protocol is designed to measure the effect of Fipronil on GABA-A receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.02 EGTA, 2 Mg-ATP, 0.5 Na-GTP (pH 7.2)
-
GABA stock solution
-
Fipronil stock solution
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Using a micromanipulator, approach a neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
Apply a brief pulse of GABA to elicit an inward chloride current and record the baseline response.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of Fipronil for a set duration.
-
Re-apply the same GABA pulse and record the current in the presence of Fipronil.
-
Perfuse the chamber with the Fipronil-free extracellular solution to wash out the compound.
-
Apply the GABA pulse again to assess the reversibility of the Fipronil effect.
-
Repeat steps 8-12 for a range of Fipronil concentrations to generate a dose-response curve.
Mitochondrial Respiration Assay for this compound (Seahorse XF Analyzer)
This protocol measures the effect of this compound on the oxygen consumption rate (OCR) of cultured neurons, providing a direct assessment of its mitochondrial uncoupling activity.
Materials:
-
Cultured neurons (e.g., SH-SY5Y neuroblastoma cells or primary neurons)
-
Seahorse XF96 or XFe96 cell culture microplate
-
Seahorse XF Analyzer
-
Seahorse XF DMEM medium, supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure:
-
Seed neurons in a Seahorse XF cell culture microplate and allow them to adhere and grow.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Prepare the inhibitor solutions from the Mito Stress Test Kit and the this compound solution in the assay medium.
-
Load the Seahorse XF sensor cartridge with the prepared solutions in the appropriate injection ports.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR) before injecting the compounds.
-
This compound (or vehicle control) is injected, and the OCR is measured to determine its effect on basal respiration.
-
Subsequent injections of Oligomycin (ATP synthase inhibitor), FCCP (an uncoupler), and Rotenone/Antimycin A (Complex I and III inhibitors) allow for the calculation of key mitochondrial parameters.
-
Analyze the resulting OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Na+/K+-ATPase Activity Assay
This colorimetric assay measures the activity of the Na+/K+-ATPase pump in neuronal lysates by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Neuronal cell culture or brain tissue homogenate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)
-
ATP solution
-
Ouabain (B1677812) solution (a specific Na+/K+-ATPase inhibitor)
-
Malachite green reagent for phosphate detection
-
Phosphate standard solution
Procedure:
-
Prepare neuronal lysates from cell culture or brain tissue.
-
Set up two sets of reactions for each sample: one with and one without ouabain.
-
In a microplate, add the neuronal lysate to the assay buffer.
-
Add ouabain to one set of wells to inhibit Na+/K+-ATPase activity.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the amount of inorganic phosphate released using a standard curve.
-
The Na+/K+-ATPase activity is the difference in phosphate released between the samples with and without ouabain.
-
Compare the activity in control samples versus samples treated with this compound.
Conclusion
This compound and Fipronil represent two distinct classes of neurotoxic compounds with fundamentally different mechanisms of action on neuronal ion channels. Fipronil acts as a direct antagonist of inhibitory ion channels, leading to neuronal hyperexcitability. In contrast, this compound's impact on ion channels is an indirect consequence of its primary effect on mitochondrial energy production. This comparative guide provides researchers with the foundational knowledge and experimental frameworks to further explore the intricate neurotoxicological profiles of these and other compounds, ultimately contributing to the development of safer and more effective pesticides and a deeper understanding of neuronal function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Exposure in Dogs and Cats: A 14‐Year Retrospective Study (2010–2023) From the California Animal Health and Food Safety Laboratory System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The toxicity and mechanism of action of this compound: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aspcapro.org [aspcapro.org]
- 9. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rodenticide Resistance: Bromethalin vs. Anticoagulants
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Bromethalin and anticoagulant rodenticides, with a focus on the mechanisms of resistance. As the development of resistance poses a significant challenge to effective rodent control, understanding the differing vulnerabilities of various rodenticides is crucial for the development of sustainable pest management strategies. To date, there have been no reported instances of resistance to the neurotoxicant this compound in rodent populations. This stands in stark contrast to the widespread and well-documented resistance to anticoagulant rodenticides.
The Absence of this compound Resistance: A Key Advantage
This compound's unique mode of action is a primary factor in the lack of observed resistance. It acts as an uncoupler of oxidative phosphorylation in the mitochondria of the central nervous system. This disruption of cellular energy production leads to a cascade of events culminating in cerebral edema and paralysis. The fundamental nature of this target process, essential for cellular survival, may make the development of resistance through single-gene mutations less likely compared to the target of anticoagulant rodenticides.
Mechanisms of Anticoagulant Resistance
Resistance to anticoagulant rodenticides is a well-established phenomenon, primarily attributed to mutations in the Vitamin K epoxide reductase complex subunit 1 (VKORC1) gene. This enzyme is a key component of the vitamin K cycle, which is essential for the production of blood clotting factors. Mutations in the Vkorc1 gene can reduce the binding affinity of anticoagulant molecules to the enzyme, thereby diminishing their efficacy.
Numerous single nucleotide polymorphisms (SNPs) in the Vkorc1 gene have been identified in resistant rodent populations across the globe. Some of the most common and impactful mutations include Y139C, Y139F, and L128S. The prevalence of these mutations can vary significantly by geographical location and rodent species.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the toxicity of this compound and common anticoagulant rodenticides, as well as the prevalence of known resistance-conferring mutations for the latter.
Table 1: Comparative Acute Oral LD50 Values of Rodenticides
| Rodenticide | Species | Status | Acute Oral LD50 (mg/kg) | Reference(s) |
| This compound | Rattus norvegicus (Norway Rat) | Susceptible | 2.0 | [1] |
| Mus musculus (House Mouse) | Susceptible | Not Widely Reported | ||
| Brodifacoum | Rattus norvegicus | Susceptible | 0.27 | [2][3] |
| Rattus norvegicus | Resistant (Observed) | >0.54 | [2] | |
| Bromadiolone | Rattus norvegicus | Susceptible | 1.125 | [4] |
| Rattus norvegicus | Resistant (L120Q) | 72 (for 50ppm bait) | [5] | |
| Rattus rattus | Male | 1.05 | [6] | |
| Rattus rattus | Female | 1.83 | [6] | |
| Warfarin (B611796) | Rattus norvegicus | Susceptible | 10 - 323 | [7] |
| Rattus norvegicus | Resistant | Significantly Higher | [8] |
Table 2: Prevalence of Common Vkorc1 Mutations in European Rodent Populations
| Mutation | Species | Location | Prevalence | Reference(s) |
| Y139C | Rattus norvegicus | Netherlands | Present in 25% of resistant samples | [9] |
| Rattus norvegicus | Europe (Overall) | Most Prevalent Mutation | [10][11] | |
| Mus musculus | Netherlands | Present in 38% of samples | [12][13] | |
| Mus musculus | France | 12.3% Allelic Frequency | [14] | |
| Y139F | Rattus norvegicus | France | 55.8% Prevalence | [12] |
| L128S | Mus musculus | Germany & Switzerland | Frequent | [12] |
| Mus musculus | France | 14.9% Allelic Frequency | [14] | |
| I123S | Rattus norvegicus | Italy (Venice) | Present | [10][11] |
Experimental Protocols for Investigating Rodenticide Resistance
While this compound resistance has not been observed, the following experimental protocols would be essential for its investigation should suspected cases arise. These protocols are also standard for monitoring and characterizing resistance to anticoagulant rodenticides.
Protocol 1: No-Choice Feeding Efficacy Study
This study is designed to determine the lethal dose of a rodenticide and to identify potential resistance in a controlled laboratory setting.
-
Animal Acclimation: House rodents individually and provide a standard laboratory diet and water ad libitum for a minimum of 7 days to acclimate them to the laboratory conditions.
-
Pre-test Feeding: For 3 days prior to the test, provide a non-toxic version of the bait matrix to measure baseline food consumption.
-
Test Period: Replace the non-toxic bait with the test bait containing the active ingredient. For single-feed rodenticides like this compound, a 24-hour exposure is typical. For multiple-feed anticoagulants, the exposure period is typically 4-7 days.
-
Observation Period: After the exposure period, provide the standard laboratory diet and observe the animals for at least 21 days. Record daily observations of health, signs of toxicity, and mortality.
-
Data Analysis: Calculate the LD50 value using probit analysis. A significant increase in the LD50 compared to known susceptible strains would indicate resistance.
Protocol 2: Genetic Analysis of Vkorc1 Mutations
This protocol outlines the steps for identifying known and novel mutations in the Vkorc1 gene, a key indicator of anticoagulant resistance.
-
Sample Collection: Collect a small tissue sample, typically a 2-5 mm tail clip, from each rodent.
-
DNA Extraction:
-
PCR Amplification:
-
Amplify the target region of the Vkorc1 gene (typically exon 3 for common resistance mutations) using polymerase chain reaction (PCR).[7][19][20][21]
-
Use primers designed to flank the region of interest.
-
A typical PCR cycle would be: initial denaturation at 95°C for 5-10 minutes, followed by 30-35 cycles of denaturation at 95°C for 30-60 seconds, annealing at 55-65°C for 30-60 seconds, and extension at 72°C for 1-2 minutes, with a final extension at 72°C for 5-10 minutes.
-
-
Sequencing:
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sequence the purified PCR product using the Sanger sequencing method.[22][23][24]
-
This involves a cycle sequencing reaction with fluorescently labeled dideoxynucleotides.
-
The reaction products are then separated by capillary electrophoresis, and the sequence is read by a detector.
-
-
Sequence Analysis:
-
Align the obtained sequence with a wild-type reference sequence to identify any single nucleotide polymorphisms (SNPs) or other mutations.
-
Protocol 3: Biochemical Assay for Oxidative Phosphorylation Uncoupling (for this compound)
This assay would be used to investigate if a suspected resistance mechanism in rodents affects this compound's ability to uncouple oxidative phosphorylation.
-
Mitochondria Isolation:
-
Isolate mitochondria from the liver or brain tissue of both susceptible and potentially resistant rodents.
-
This involves tissue homogenization followed by differential centrifugation to separate the mitochondrial fraction.
-
-
Measurement of Oxygen Consumption:
-
Use a Clark-type oxygen electrode or a Seahorse XF Analyzer to measure the rate of oxygen consumption by the isolated mitochondria.[25][26][27][28][29]
-
Measure the basal respiration rate (State 2) in the presence of a substrate (e.g., glutamate/malate).
-
Measure the active respiration rate (State 3) after the addition of ADP.
-
Introduce this compound to the chamber and measure the subsequent change in oxygen consumption. An effective uncoupler will cause a significant increase in oxygen consumption without the addition of ADP.
-
-
Assessment of Mitochondrial Membrane Potential:
-
Use a fluorescent dye such as JC-1 or TMRM to measure the mitochondrial membrane potential.[30][31][32][33][34]
-
In healthy, coupled mitochondria, these dyes accumulate and emit a specific fluorescence signal (e.g., red for JC-1 aggregates).
-
Upon uncoupling by this compound, the membrane potential dissipates, and the dye's fluorescence changes (e.g., to green for JC-1 monomers).
-
A lack of change in oxygen consumption or membrane potential in the presence of this compound in mitochondria from a suspected resistant rodent, compared to a susceptible one, would indicate a biochemical resistance mechanism.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound, the mechanism of anticoagulant resistance, and the experimental workflow for investigating resistance.
Caption: Mechanism of this compound Toxicity.
Caption: Mechanism of Anticoagulant Resistance.
Caption: Workflow for Investigating Rodenticide Resistance.
References
- 1. transgenic.uci.edu [transgenic.uci.edu]
- 2. lhirodenteradicationproject.org [lhirodenteradicationproject.org]
- 3. Brodifacoum - Wikipedia [en.wikipedia.org]
- 4. Bromadiolone Fact Sheet [npic.orst.edu]
- 5. Lethal Dose 50 (LD50) - everything you need to know [bpca.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. A New Nested Allele-Specific Multiplex Polymerase Chain Reaction Method for Haplotyping of VKORC1 Gene to Predict Warfarin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Warfarin resistance: MedlinePlus Genetics [medlineplus.gov]
- 9. Distribution of anticoagulant rodenticide resistance in Rattus norvegicus in the Netherlands according to Vkorc1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. italian-journal-of-mammalogy.it [italian-journal-of-mammalogy.it]
- 11. researchgate.net [researchgate.net]
- 12. Large‐scale identification of rodenticide resistance in Rattus norvegicus and Mus musculus in the Netherlands based on Vkorc1 codon 139 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Large-scale identification of rodenticide resistance in Rattus norvegicus and Mus musculus in the Netherlands based on Vkorc1 codon 139 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adaptative evolution of the Vkorc1 gene in Mus musculus domesticus is influenced by the selective pressure of anticoagulant rodenticides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. StarrLab - DNA extraction from tail clips [sites.google.com]
- 16. kottmannlab.ccny.cuny.edu [kottmannlab.ccny.cuny.edu]
- 17. stemcell.com [stemcell.com]
- 18. Isolation of Genomic DNA from Mouse Tails - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A PCR method for VKORC1 G-1639A and CYP2C9 A1075C genotyping useful to warfarin therapy among Japanese - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. VKORC1 and CYP2C9 Genotype Variations in Relation to Warfarin Dosing in Korean Stroke Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Simplified Sanger Sequencing Method for Detection of Relevant SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. acgs.uk.com [acgs.uk.com]
- 24. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 25. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay [jove.com]
- 27. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. protocols.io [protocols.io]
- 29. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. youtube.com [youtube.com]
- 34. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Using Bromethalin for the Validation of Neuroprotective Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The validation of neuroprotective drug candidates presents a significant challenge in neuroscience research. Identifying compounds that can effectively mitigate neuronal damage requires robust and reproducible preclinical models that accurately mimic specific aspects of neurotoxicity. Bromethalin, a potent neurotoxin, offers a distinct model of mitochondrial dysfunction and myelin edema, making it a valuable tool for screening and validating drug candidates targeting these specific pathways. This guide provides an objective comparison of this compound's use as a tool compound against other alternatives, supported by experimental data and detailed protocols.
This compound's Mechanism of Neurotoxicity
This compound exerts its toxic effects on the central nervous system (CNS) through a well-defined mechanism.[1] After ingestion, it is rapidly absorbed and metabolized by the liver into its more potent active metabolite, desmethylthis compound.[2][3] This metabolite acts as an uncoupler of oxidative phosphorylation within the mitochondria.[3][4][5]
This uncoupling disrupts the electron transport chain, leading to a cascade of cytotoxic events:
-
ATP Depletion: The primary consequence is a drastic reduction in adenosine (B11128) triphosphate (ATP) synthesis, depriving neuronal cells of their essential energy currency.[1][3]
-
Inhibition of Na+/K+-ATPase: The lack of ATP impairs the function of the sodium-potassium pump (Na+/K+-ATPase), which is vital for maintaining the electrochemical gradients across neuronal membranes.[1][3]
-
Cerebral Edema: The disruption of ion gradients leads to an influx of fluid into the myelin sheaths of the central nervous system, causing intramyelinic edema and a significant increase in cerebrospinal fluid pressure and intracranial pressure.[3][4][6]
-
Axonal Damage: The resulting pressure and cellular energy deficit cause vacuolization of the myelin and ultimately lead to permanent damage to neuronal axons, resulting in paralysis, convulsions, and death.[1]
Experimental Protocol for Neuroprotective Candidate Validation
Utilizing this compound in an in vivo model to test a neuroprotective drug candidate involves a structured experimental workflow. The primary goal is to assess whether the candidate compound can mitigate the neurotoxic effects of this compound.
General Experimental Workflow
Detailed Protocol Example:
This protocol is based on methodologies adapted from studies evaluating neuroprotective agents against this compound toxicosis.[6]
-
Animal Model: Adult male Sprague-Dawley rats (200-250g) are acclimated for at least one week under standard laboratory conditions.
-
Grouping (n=8-10 per group):
-
Group A (Control): Receives vehicle for both the candidate drug and this compound.
-
Group B (this compound): Receives vehicle for the candidate drug, followed by a single oral dose of this compound (e.g., 1.0 - 2.5 mg/kg, a sublethal dose known to induce neurotoxicity).[6][7]
-
Group C (Neuroprotectant): Receives the neuroprotective drug candidate at a predetermined dose, followed by the same dose of this compound as Group B.
-
-
Administration: The neuroprotective candidate (or its vehicle) is administered, often intraperitoneally (IP) or orally (PO), at a set time before or immediately after the oral administration of this compound.
-
Observation and Scoring: Animals are observed for 24-72 hours post-administration. Clinical signs are recorded using a neurological scoring system (e.g., 0 = normal; 1 = mild ataxia; 2 = severe hindlimb ataxia/paresis; 3 = paralysis).
-
Endpoint Analysis:
-
At the end of the observation period, animals are euthanized.
-
Biochemical Analysis: Brain tissue is harvested. One hemisphere can be used to measure markers of oxidative stress (e.g., malondialdehyde concentrations) and brain edema (% water content).[6]
-
Histopathology: The other hemisphere is fixed in formalin, processed, and stained (e.g., with Hematoxylin & Eosin or Luxol Fast Blue) to assess the degree of white matter spongiosis (vacuolization) and axonal damage in regions like the brainstem and spinal cord.[6]
-
Data Presentation and Interpretation
Quantitative data is crucial for objectively assessing the efficacy of a neuroprotective candidate. Data should be summarized in clear, comparative tables.
Table 1: Toxicological Profile of this compound in Various Species
| Species | LD50 (mg/kg) | Key Clinical Signs | Reference |
|---|---|---|---|
| Rat | ~2.0 | Convulsions, hindlimb weakness, paralysis | [8] |
| Dog | ~3.65 | Dose-dependent: tremors/seizures (high dose) or paralysis (low dose) | [6][7] |
| Cat | ~0.54 | CNS depression, ataxia, paresis, paralysis | [6] |
| Rabbit | ~13.0 | Hindlimb weakness, loss of tactile sensation |[8] |
Table 2: Example Efficacy Data of a Neuroprotective Candidate (Ginkgo Biloba Extract) Against this compound (1.0 mg/kg) in Rats
| Parameter | This compound Only Group | Ginkgo Biloba + this compound Group | Outcome | Reference |
|---|---|---|---|---|
| Clinical Sign Severity | High | Decreased | Neuroprotective Effect | [6] |
| Brain Malondialdehyde | Increased | Decreased | Reduced Oxidative Stress | [6] |
| Brain % Water Content | Increased | Decreased | Reduced Cerebral Edema | [6] |
| Brain Sodium Conc. | Increased | Decreased | Improved Ion Homeostasis |[6] |
Data adapted from a study by Dorman (1990) for illustrative purposes.[6]
Comparison with Alternative Neurotoxicity Models
This compound provides a specific model of mitochondrial uncoupling and myelin edema. It is essential to compare its utility with other neurotoxicity models that researchers use to validate drug candidates for different neurological insults.
Table 3: Comparison of this compound with Other In Vivo Neurotoxicity Models
| Model | Mechanism of Action | Primary CNS Region Affected | Key Pathological Hallmarks | Best Suited for Testing Candidates Targeting: |
|---|---|---|---|---|
| This compound | Uncoupling of oxidative phosphorylation, ATP depletion, intramyelinic edema.[1][4] | Myelinated white matter tracts in the brain and spinal cord.[6][8] | Spongiform degeneration of white matter, axonal damage.[6] | Mitochondrial function, ion pump activity, myelin integrity, cerebral edema. |
| MPTP | Inhibition of mitochondrial complex I, selective destruction of dopaminergic neurons.[4][5][9] | Substantia nigra pars compacta, striatum.[1] | Dopaminergic cell loss, motor deficits.[1][4] | Parkinson's disease pathology, mitochondrial complex I inhibitors, oxidative stress.[10] |
| Rotenone | Systemic inhibition of mitochondrial complex I.[2][11] | Dopaminergic neurons (nigrostriatal pathway).[12][13] | Dopaminergic neurodegeneration, motor deficits, oxidative damage.[11][13] | Parkinson's disease pathology, mitochondrial dysfunction, oxidative stress. |
| Kainic Acid | Overactivation of ionotropic glutamate (B1630785) receptors (kainate receptors).[6][8] | Hippocampus (especially CA3), amygdala.[14] | Excitotoxic neuronal death, seizures, neuroinflammation.[6][7] | Excitotoxicity, glutamate receptor modulation, calcium overload, seizure-induced brain damage. |
| Traumatic Brain Injury (TBI) | Physical force causing primary mechanical damage followed by a secondary injury cascade (inflammation, excitotoxicity, edema).[15][16] | Site of impact (focal) and diffuse axonal regions.[17] | Contusion, axonal shearing, edema, neuroinflammation, cell death.[15][17] | Multiple pathways: inflammation, blood-brain barrier integrity, apoptosis, axonal repair. |
Conclusion
This compound serves as a highly specific and valuable tool compound for the validation of neuroprotective drug candidates. Its well-characterized mechanism, centered on mitochondrial energy depletion and subsequent myelin edema, provides a distinct advantage for screening compounds intended to protect mitochondrial function, maintain cellular ion homeostasis, or preserve myelin integrity. While other models like MPTP or Kainic Acid are indispensable for studying Parkinson's-like pathology or excitotoxicity respectively, the this compound model uniquely fills a niche for investigating neuroprotection in the context of primary mitochondrial uncoupling and its downstream consequences on white matter. For researchers developing therapeutics against such insults, the this compound model offers a robust, relevant, and reproducible in vivo platform.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Protection Activity of 1,4-Naphthoquinones in Rotenone-Induced Models of Neurotoxicity [mdpi.com]
- 3. Image-Based Quantitation of Kainic Acid-Induced Excitotoxicity as a Model of Neurodegeneration in Human iPSC-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 10. MPTP-induced mouse model of Parkinson’s disease: A promising direction of therapeutic strategies | Biomolecules and Biomedicine [bjbms.org]
- 11. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rotenone exerts developmental neurotoxicity in a human brain spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of Akt/mTOR in the Neurotoxicity of Rotenone-Induced Parkinson’s Disease Models | MDPI [mdpi.com]
- 14. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 15. Models of traumatic brain injury-highlights and drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotection for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms [frontiersin.org]
Unraveling the Metabolic Mayhem: A Comparative Guide to Bromethalin-Treated vs. Control Animals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles in animals treated with the neurotoxic rodenticide bromethalin versus control animals. While direct, broad-spectrum metabolomic studies on this compound are not extensively published, this document synthesizes the known biochemical effects of this compound and draws parallels from metabolomic studies of toxins with similar mechanisms of action to present an inferred comparative metabolic landscape. Supporting experimental data on this compound's mechanism, toxicity, and detection are included.
Executive Summary
This compound, a potent neurotoxin, exerts its primary toxic effect by uncoupling oxidative phosphorylation in the mitochondria, leading to a rapid depletion of adenosine (B11128) triphosphate (ATP). This energy crisis is particularly detrimental to the central nervous system (CNS), causing cerebral edema, neuronal damage, and ultimately, the clinical signs of poisoning. This guide will delve into the metabolic consequences of this mitochondrial dysfunction, offering insights into the systemic effects of this compound exposure.
Data Presentation: Quantitative Insights into this compound Toxicity
The following tables summarize key quantitative data related to this compound's toxicity and its primary active metabolite, desmethylthis compound.
Table 1: Acute Oral Lethal Dose (LD50) of this compound in Various Species
| Species | LD50 (mg/kg) | Reference |
| Cat | 1.8 | [1] |
| Dog | 4.7 | [2] |
| Rat | 2.0 | [1] |
| Rabbit | ~13 | [1] |
| Guinea Pig | >1000 | [1] |
Table 2: Inferred Metabolic Alterations in this compound-Treated Animals
Based on the known mechanism of this compound and metabolomic studies of other mitochondrial toxins, the following metabolic changes are anticipated in this compound-treated animals compared to controls.
| Metabolite Class | Expected Change in Treated Animals | Rationale |
| Energy Currency | ||
| Adenosine Triphosphate (ATP) | ↓↓↓ | Direct consequence of uncoupling of oxidative phosphorylation.[2] |
| Adenosine Diphosphate (ADP) | ↑ | Accumulation due to inhibition of ATP synthesis. |
| Adenosine Monophosphate (AMP) | ↑ | Accumulation from ADP and cellular stress. |
| Carbohydrate Metabolism | ||
| Glucose | ↓ | Increased uptake for glycolysis to compensate for failed oxidative phosphorylation. |
| Lactate (B86563) | ↑↑ | Shift to anaerobic glycolysis results in lactate accumulation. |
| Pyruvate | ↑ | Increased glycolysis and potential backlog if not entering the TCA cycle efficiently. |
| Amino Acid Metabolism | ||
| Glutamate, Aspartate | ↓ | Potential depletion as they can be used as energy substrates. |
| Tryptophan | ↓ | Precursor to neurotransmitters, may be affected by neuronal dysfunction. |
| Lipid Metabolism | ||
| Free Fatty Acids | ↑ | Increased mobilization for beta-oxidation in an attempt to generate energy. |
| Acylcarnitines | ↑ | Potential buildup due to impaired beta-oxidation and mitochondrial dysfunction. |
| Oxidative Stress Markers | ||
| Oxidized Glutathione (GSSG) | ↑ | Increased oxidative stress from dysfunctional mitochondria. |
| Malondialdehyde (MDA) | ↑ | Marker of lipid peroxidation resulting from oxidative damage. |
Experimental Protocols
Detailed methodologies for key experiments related to this compound analysis and the inferred metabolomic changes are provided below.
Protocol 1: Detection of Desmethylthis compound in Animal Tissues by LC-MS/MS
This method is crucial for confirming exposure to this compound.
1. Sample Preparation:
-
Homogenize 1 gram of tissue (e.g., liver, brain, adipose) in a suitable solvent.
-
Perform liquid-liquid extraction using a solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol (B129727).
-
Flow Rate: Adjusted based on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for desmethylthis compound are monitored.
-
Protocol 2: Untargeted Metabolomics of Animal Serum or Plasma
This general protocol outlines the steps for a broad-spectrum analysis of metabolic changes.
1. Sample Collection and Quenching:
-
Collect blood from control and this compound-treated animals into appropriate tubes (e.g., EDTA for plasma, serum separator tubes).
-
Process the blood to obtain plasma or serum.
-
Immediately quench metabolic activity by adding a cold solvent (e.g., methanol or acetonitrile) and snap-freezing in liquid nitrogen.
2. Metabolite Extraction:
-
Perform a biphasic extraction using a mixture of methanol, water, and chloroform (B151607) to separate polar and nonpolar metabolites.
-
Dry the polar and nonpolar fractions separately under vacuum.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extracts in an appropriate solvent.
-
Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (HILIC for polar metabolites and reverse-phase for nonpolar metabolites).
-
Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
4. Data Analysis:
-
Process the raw data using software like XCMS or MS-DIAL for peak picking, alignment, and integration.
-
Perform statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify significantly altered metabolites between the control and treated groups.
-
Identify the differential metabolites using databases such as METLIN, HMDB, and KEGG.
-
Perform pathway analysis to understand the biological implications of the metabolic changes.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Metabolic activation of this compound and its downstream neurotoxic effects.
Caption: A typical experimental workflow for comparative metabolomics studies.
Conclusion
The uncoupling of oxidative phosphorylation by this compound's active metabolite, desmethylthis compound, triggers a cascade of metabolic disturbances, culminating in severe neurotoxicity. While direct metabolomic profiling of this compound exposure is an area ripe for further research, the inferred metabolic consequences—highlighted by a profound energy deficit and a shift towards anaerobic metabolism—provide a valuable framework for understanding its pathophysiology. The experimental protocols and workflows detailed in this guide offer a starting point for researchers aiming to further elucidate the intricate metabolic perturbations induced by this potent neurotoxin. Such investigations are critical for the development of improved diagnostic markers and potential therapeutic interventions for this compound poisoning.
References
The Unseen Driver: Validating Desmethylbromethalin's Critical Role in Overall Bromethalin Toxicity
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Bromethalin, a potent neurotoxic rodenticide, has become increasingly prevalent. However, the parent compound is not the primary effector of its toxicity. Following ingestion, this compound undergoes metabolic activation in the liver to its more toxic metabolite, desmethylthis compound.[1][2][3] This guide provides a comprehensive comparison of this compound and desmethylthis compound, focusing on the experimental data that substantiates the pivotal role of the desmethylated metabolite in the overall toxicological profile.
Comparative Toxicity: A Quantitative Overview
The acute toxicity of desmethylthis compound is estimated to be significantly greater than that of its parent compound, this compound. This increased potency is a direct result of its enhanced ability to uncouple mitochondrial oxidative phosphorylation.[2] The following table summarizes the available oral LD50 values for both compounds across various species.
| Animal Species | This compound Oral LD50 (mg/kg) | Estimated Desmethylthis compound Oral LD50 (mg/kg) | Reference(s) |
| Rat | 2.0 | 0.7 - 1.0 | [2] |
| Mouse | 5.3 | 1.8 - 2.7 | [2] |
| Dog | 1.8 - 5.6 | 0.6 - 2.8 | [2] |
| Cat | 0.4 - 1.8 | 0.13 - 0.9 | [2] |
| Rabbit | ~13.0 | 4.3 - 6.5 | [2] |
| Guinea Pig | >1000 | 7.5 | [2] |
Note: The estimated LD50 values for desmethylthis compound are based on reports of it being two to three times more potent than this compound.
Mechanism of Action: The Central Role of Desmethylthis compound
The primary mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation in the mitochondria of central nervous system (CNS) cells, a process predominantly driven by desmethylthis compound.[3][4] This disruption of cellular respiration leads to a cascade of events culminating in neurological dysfunction.
Experimental Protocols
Protocol 1: In Vitro Assessment of Mitochondrial Uncoupling
This protocol is designed to determine the direct effects of this compound and desmethylthis compound on mitochondrial function.
1.1. Measurement of Mitochondrial Respiration (Oxygen Consumption Rate):
-
Objective: To quantify the uncoupling of oxidative phosphorylation by measuring the rate of oxygen consumption in isolated mitochondria.
-
Methodology:
-
Isolate mitochondria from a relevant tissue source (e.g., rodent brain or liver).
-
Utilize a high-resolution respirometer to measure oxygen consumption.
-
Add substrates for Complex I (e.g., pyruvate, glutamate) and Complex II (e.g., succinate) of the electron transport chain to establish a baseline respiration rate.
-
Introduce varying concentrations of this compound or desmethylthis compound to the mitochondrial suspension. An increase in oxygen consumption in the absence of ADP indicates uncoupling.
-
Add oligomycin (B223565) to inhibit ATP synthase, followed by a titration with a known uncoupler (e.g., FCCP) to determine the maximal respiration rate for normalization.
-
1.2. Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
Objective: To assess the dissipation of the mitochondrial membrane potential, a key indicator of uncoupling.
-
Methodology:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y).
-
Treat the cells with a range of concentrations of this compound and desmethylthis compound for a specified duration.
-
Incubate the treated cells with a fluorescent probe sensitive to mitochondrial membrane potential (e.g., JC-1 or TMRM).
-
Measure the fluorescence using a fluorescence microscope or plate reader. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates depolarization of the mitochondrial membrane.
-
Protocol 2: In Vitro Metabolism of this compound
This protocol aims to characterize the metabolic conversion of this compound to desmethylthis compound.
2.1. Liver Microsome Incubation:
-
Objective: To demonstrate the N-demethylation of this compound by hepatic enzymes.
-
Methodology:
-
Prepare liver microsomes from a relevant species (e.g., rat, human).
-
Incubate this compound with the liver microsomes in the presence of an NADPH-regenerating system.
-
The incubation mixture should be maintained at 37°C for a set time course.
-
Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analyze the supernatant for the presence of this compound and desmethylthis compound using LC-MS/MS.
-
Protocol 3: Detection of Desmethylthis compound in Tissue Samples
This protocol is essential for confirming exposure to this compound in toxicological studies and forensic analysis.[4][5][6]
3.1. Sample Preparation and Extraction:
-
Objective: To extract desmethylthis compound from various tissue matrices.
-
Methodology:
-
Homogenize tissue samples (e.g., adipose, liver, brain) in a solution of 5% ethanol (B145695) in ethyl acetate.[4][6]
-
Centrifuge the homogenate to separate the organic and aqueous layers.
-
Collect the supernatant (organic layer) and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.
-
3.2. LC-MS/MS Analysis:
-
Objective: To identify and quantify desmethylthis compound in the extracted samples.
-
Methodology:
-
Employ a reverse-phase ultrahigh-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Utilize electrospray ionization (ESI) in negative ion mode.
-
Set the mass spectrometer to monitor for the specific precursor and product ion transitions of desmethylthis compound.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advisory: this compound rodenticide — No known antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. Method for the detection of desmethylthis compound in animal tissue samples for the determination of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Secondary Toxicity Potential of Bromethalin and Pindone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the secondary toxicity potential of two common rodenticides, Bromethalin and Pindone (B1678384). The information presented is based on available experimental data and aims to assist researchers in understanding the relative risks these compounds pose to non-target wildlife.
Executive Summary
This compound, a neurotoxin, and Pindone, a first-generation anticoagulant, present different mechanisms of action and varying degrees of secondary toxicity risk. While historically considered to have a lower secondary poisoning potential, recent studies indicate that this compound and its metabolites can bioaccumulate in predators, raising concerns about its impact on non-target species. Pindone has a more established history of secondary toxicity, with documented cases of poisoning in both avian and mammalian predators that consume poisoned prey. This guide delves into the quantitative data, experimental methodologies, and toxicological pathways of both compounds to provide a comprehensive comparative analysis.
Quantitative Data on Toxicity
Due to a lack of direct comparative studies, the following tables summarize key toxicity data for this compound and Pindone from various sources. It is important to note that direct comparison of LD50 values should be done with caution due to variations in study design and species sensitivity.
Table 1: Toxicological Data for this compound
| Parameter | Species | Value | Reference |
| Primary Acute Oral LD50 | Rat | 2.0 mg/kg | [1] |
| Dog | 2.38 - 5.6 mg/kg (in bait) | [2] | |
| Cat | 0.45 - 0.71 mg/kg | [3] | |
| Bobwhite Quail | 4.56 mg/kg | [4] | |
| Secondary Toxicity Study Outcome | Dog | No evidence of toxicity after consuming tissue from rats poisoned with 0.005% this compound bait for two weeks. | [3] |
| Residue Detection in Wildlife | Birds of Prey (various species) | Desmethylthis compound (active metabolite) detected in adipose tissue of 29.5% of birds sampled. | [5] |
Table 2: Toxicological Data for Pindone
| Parameter | Species | Value | Reference |
| Primary Acute Oral LD50 | Rabbit | 6 - 18 mg/kg | [6] |
| Dog | 75 - 100 mg/kg | [6] | |
| 7-day repeat dose LD50 | Rabbit | 0.52 mg/kg/day | [4] |
| Secondary Poisoning Risk Assessment | Avian predators | High risk profile | [2] |
| Mammalian predators | Medium risk profile | [2] | |
| Residue in Poisoned Prey | Rabbit (liver) | Highest concentrations of pindone residues found in the liver. | [4] |
| Secondary Toxicity Study Outcome | Raptors | Appear to share the high sensitivity of rabbits. | [2] |
Mechanisms of Action
The fundamental difference in the secondary toxicity potential of this compound and Pindone stems from their distinct mechanisms of action.
This compound: This compound is a potent neurotoxin that uncouples oxidative phosphorylation in the mitochondria of the central nervous system.[7] This process disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy source for cells. The resulting energy deficit leads to a failure of the sodium-potassium pump, causing cerebral edema, increased intracranial pressure, and ultimately, neurological dysfunction, paralysis, and death.
Pindone: As a first-generation anticoagulant, Pindone inhibits the enzyme vitamin K epoxide reductase. This enzyme is crucial for the recycling of vitamin K, a cofactor required for the synthesis of several blood clotting factors in the liver. Inhibition of this cycle leads to a depletion of active clotting factors, resulting in internal hemorrhaging and death.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the toxicological pathways of this compound and Pindone.
Caption: Mechanism of this compound Neurotoxicity.
Caption: Mechanism of Pindone Anticoagulant Activity.
Experimental Protocols
Detailed experimental protocols for secondary toxicity studies are often proprietary. However, based on published literature, a general methodology for assessing the secondary toxicity of rodenticides can be outlined.
General Experimental Workflow for Secondary Toxicity Assessment
Caption: Generalized Experimental Workflow for Secondary Toxicity Studies.
Key Methodological Steps:
-
Primary Poisoning Phase:
-
A population of the target species (e.g., laboratory rats) is fed a diet containing a known concentration of the rodenticide (this compound or Pindone).
-
The amount of bait consumed and the time to death are recorded.
-
Tissues (e.g., liver, muscle, fat) from the poisoned animals are collected for residue analysis and for the secondary feeding trial.
-
-
Secondary Exposure Phase:
-
A representative predator species (e.g., dogs, hawks) is fed the tissues from the poisoned primary consumers for a specified period.
-
The dose is typically calculated based on the concentration of the rodenticide in the tissues and the amount of tissue consumed.
-
The secondary consumers are closely monitored for any clinical signs of toxicity, and mortality is recorded.
-
For anticoagulants like Pindone, blood samples may be taken to measure clotting time (e.g., prothrombin time).
-
-
Data Analysis and Interpretation:
-
Residue levels of the parent compound and its metabolites are quantified in the tissues of both primary and secondary consumers.
-
Toxicological endpoints such as the No-Observed-Adverse-Effect-Level (NOAEL) and the Lethal Dose 50% (LD50) for secondary exposure are determined.
-
The data is used to conduct a risk assessment for non-target species in a real-world scenario.
-
Discussion and Conclusion
The available evidence suggests that both this compound and Pindone pose a risk of secondary toxicity to non-target wildlife, although the nature and extent of this risk differ.
This compound's secondary toxicity potential is an area of active research. The detection of its metabolite in wild predators confirms that secondary exposure is occurring.[5] However, the single laboratory study in dogs suggests that the risk may be lower than that of some anticoagulants.[3] The rapid onset of action of this compound may reduce the time a poisoned rodent is available to predators, potentially lowering the secondary poisoning risk compared to slower-acting compounds.
Pindone , as a first-generation anticoagulant, is known to cause secondary poisoning.[2] The persistence of Pindone in the tissues of poisoned animals, particularly the liver, creates a significant risk for predators and scavengers.[4] The slower onset of clinical signs compared to this compound may result in a longer period during which poisoned, but still mobile, prey are available to predators.
References
- 1. Secondary poisoning from this compound toxicants for moles – should you be concerned? | Purdue Extension Forestry & Natural Resources [purdue.edu]
- 2. wildlifecontrolsupplies.com [wildlifecontrolsupplies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. nps.gov [nps.gov]
- 7. wildlife.org [wildlife.org]
Validation of Biomarkers for Bromethalin Exposure and Neurotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated methods for the detection of Bromethalin exposure, focusing on the primary biomarker and its analytical validation. Experimental data, detailed protocols, and visual representations of the toxicological pathway and analytical workflow are presented to support research and diagnostic efforts in veterinary and human toxicology.
Introduction to this compound Neurotoxicity
This compound is a potent neurotoxic rodenticide that induces cerebral edema and increased intracranial pressure.[1][2] Its mechanism of action involves the uncoupling of oxidative phosphorylation in the mitochondria of the central nervous system (CNS).[3][4] This process is initiated by the hepatic N-demethylation of this compound to its more toxic metabolite, desmethylthis compound (DMB).[3][5] The disruption of mitochondrial ATP synthesis inhibits the Na+/K+ ATPase pump, leading to fluid accumulation within the myelin sheaths, intramyelinic edema, and subsequent neurological dysfunction.[3][4]
Biomarkers for this compound Exposure
The definitive biomarker for confirming exposure to this compound is the detection of its active metabolite, desmethylthis compound (DMB) , in biological samples.[6][7][8] While the parent compound, this compound, can be detected, DMB is considered a better indicator of exposure as it is the primary toxic agent.[6]
Alternative Methods: Currently, there are no established alternative biomarkers for this compound exposure. Diagnosis relies on the history of exposure, clinical signs of neurotoxicity, and the analytical detection of DMB.[2][9]
Comparative Analysis of Analytical Methods
The gold standard for the detection and quantification of desmethylthis compound is Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS).[6][7] This method offers high sensitivity and specificity for the analysis of DMB in various tissue samples.
Table 1: Quantitative Data for Desmethylthis compound (DMB) Detection
| Parameter | Value | Tissue/Matrix | Method | Reference |
| Method Detection Limit (MDL) | 0.35 ng/g (wet weight) | Fat | UHPLC-MS/MS | [7][10] |
| Qualitative Validation Level | 1.0 ng/g | Liver | UHPLC-MS/MS | [7][10] |
Table 2: Toxicological Data for this compound
| Species | LD₅₀ | Clinical Syndrome | Reference |
| Dog | 2.38 to 4.7 mg/kg | Convulsant or Paralytic | [2] |
| Cat | 0.24 mg/kg | Paralytic | [1] |
Experimental Protocols
Protocol 1: Detection of Desmethylthis compound in Animal Tissue by UHPLC-MS/MS
This protocol is based on the validated method developed for the analysis of DMB in tissues such as liver, brain, and adipose.[7][10]
1. Sample Preparation and Extraction:
-
Homogenize tissue samples.
-
Extract the homogenized sample with 5% ethanol (B145695) in ethyl acetate (B1210297).
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Collect the ethyl acetate (organic) layer.
2. Evaporation and Reconstitution:
-
Evaporate the collected ethyl acetate extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for UHPLC-MS/MS analysis.
3. UHPLC-MS/MS Analysis:
-
Analyze the reconstituted sample using a reverse-phase UHPLC system coupled to a mass spectrometer.
-
Utilize electrospray ionization (ESI) in negative ion mode.
-
Employ multiple reaction monitoring (MRM) for the specific detection and quantification of desmethylthis compound.
Visualizations
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: Signaling pathway of this compound-induced neurotoxicity.
Experimental Workflow for DMB Detection
Caption: Experimental workflow for desmethylthis compound (DMB) detection.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Case Report: MRI, Clinical, and Pathological Correlates of this compound Toxicosis in Three Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Method for the detection of desmethylthis compound in animal tissue samples for the determination of this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Bromethalin: A Potent Alternative for Control of Warfarin-Resistant Rodent Populations
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of rodent populations resistant to first-generation anticoagulant rodenticides, such as warfarin (B611796), presents a significant challenge to effective pest management and public health. This guide provides a comprehensive comparison of the efficacy of bromethalin, a non-anticoagulant neurotoxin, against these resistant strains, supported by experimental data and detailed methodologies.
Executive Summary
This compound offers a distinct and highly effective mode of action against rodents that have developed genetic resistance to warfarin.[1][2] Unlike anticoagulants that interfere with blood clotting, this compound disrupts cellular energy production in the central nervous system, leading to paralysis and death.[3][4] This fundamental difference in mechanism makes it a valuable tool in integrated pest management programs where warfarin resistance is prevalent. Laboratory and field studies have consistently demonstrated the high efficacy of this compound against known anticoagulant-resistant rodent populations.[5]
Comparative Efficacy Data
The following tables summarize key data points comparing the toxicity and efficacy of this compound and warfarin, particularly in the context of resistant rodent populations.
Table 1: Acute Oral Toxicity (LD50) of this compound in Rodents
| Species | Sex | LD50 (mg/kg) |
| Norway Rat (Rattus norvegicus) | Male | 2.0[6] |
| Female | ~13.0[6] | |
| House Mouse (Mus musculus) | - | 1.8 - 2.0[6] |
| Cat | - | 1.8[6] |
| Rabbit | - | ~13.0[6] |
Note: LD50 is the dose required to kill half the members of a tested population.
Table 2: Efficacy of this compound (0.005% bait) against Warfarin-Resistant Rodents (Choice Test)
| Species | No./Sex | % Mortality |
| Norway Rats | 10 Male | 90%[1][5] |
| 10 Female | 90%[1][5] | |
| House Mice | 20 (penned) | 90%[1][5] |
Mechanisms of Action and Resistance
This compound: Uncoupling Oxidative Phosphorylation
This compound's mechanism of action is fundamentally different from that of anticoagulants. It is a potent neurotoxin that, after ingestion, is metabolized to its more active form, desmethylthis compound.[3][7] This metabolite uncouples oxidative phosphorylation in the mitochondria of the central nervous system.[1][3] This process disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The resulting depletion of ATP inhibits the sodium-potassium (Na+/K+) pump, leading to a buildup of cerebrospinal fluid, intramyelinic edema, and increased intracranial pressure.[1][3] This ultimately causes damage to nerve axons, leading to paralysis, convulsions, and death.[3][4]
Figure 1. Signaling pathway of this compound toxicity.
Warfarin and the Mechanism of Resistance
Warfarin is a first-generation anticoagulant that inhibits the enzyme Vitamin K epoxide reductase (VKOR).[8][9] This enzyme is crucial for the vitamin K cycle, which is essential for the synthesis of several blood clotting factors. By inhibiting VKOR, warfarin leads to a deficiency in active clotting factors, resulting in internal hemorrhaging and death.
Warfarin resistance in rodents is primarily attributed to single-point mutations in the VKORC1 gene.[10][11] These mutations alter the VKOR enzyme, reducing its affinity for warfarin while ideally maintaining its ability to process vitamin K. This allows the rodent to continue producing clotting factors even in the presence of the anticoagulant.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound [addl.purdue.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. The toxicity and mechanism of action of this compound: a new single-feeding rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aspcapro.org [aspcapro.org]
- 8. Pesticide resistance in wild mammals - Mechanisms of anticoagulant resistance in wild rodents - [jstage.jst.go.jp]
- 9. Pesticide resistance in wild mammals--mechanisms of anticoagulant resistance in wild rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Genetic Basis of Resistance to Anticoagulants in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Warfarin resistance in a French strain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Bromethalin in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper handling and disposal of bromethalin, a potent neurotoxin commonly used as a rodenticide. These procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection. Adherence to federal, state, and local regulations is mandatory for all disposal methods.[1]
Immediate Safety Precautions
Before handling this compound, it is crucial to read and understand the Safety Data Sheet (SDS).[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as barrier laminate), safety goggles or eye protection, a long-sleeved lab coat, and closed-toe shoes.[2][3]
-
Avoid Contamination: Do not handle this compound near food, animal foodstuffs, or drinking water.[4] Avoid actions that could create dust.[4]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, smoking, or using the toilet.[2][4]
-
Emergency Contact: Keep the product container, label, or SDS with you when calling a poison control center or doctor for treatment advice.[2]
Disposal of Unused this compound and Empty Containers
Proper disposal of this compound waste is critical to prevent environmental contamination and harm to non-target wildlife.[5] Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility.[1][4] Never place unused product down any indoor or outdoor drain.[1]
Step-by-Step Disposal Protocol:
-
Product Waste: Wastes from the use of this compound may be placed in the trash or taken to an approved waste disposal facility.[4] For larger quantities, consult your local or state environmental agency for specific guidance.[6]
-
Container Handling: Containers are non-refillable and should not be reused.[1][4]
-
Plastic Containers: Offer for recycling if available. Otherwise, puncture the container and dispose of it in a sanitary landfill or by incineration, if permitted by state and local authorities.[4]
-
Paper Containers: Dispose of the empty container in the trash or at an approved waste disposal facility.[4]
-
Handling and Disposal of this compound Spills
In the event of a spill, prompt and proper cleanup is essential to mitigate exposure and environmental contamination.
Step-by-Step Spill Management Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[7][8]
-
Evacuate (If Necessary): For a major spill, or if vapors are present, evacuate the area.[8][9]
-
Assess the Spill: Determine the extent of the spill and identify the material.[7][10]
-
Don PPE: Before cleanup, ensure you are wearing the correct PPE, including gloves and eye protection.[2][11]
-
Contain the Spill: Control the spill at its source.[2] Create a barrier with absorbent materials to prevent it from spreading.[10] Do not allow the material to enter drains or water courses.[4][12]
-
Clean Up:
-
Sweep up the spilled material immediately.[4][12] For larger spills, you can wet the material with water to prevent dust before shoveling it into a waste container.[13]
-
Place the collected material into a compatible, properly labeled container for disposal.[2][12]
-
Wash the contaminated surface with detergent and water.[4][12]
-
-
Dispose of Waste:
-
Decontaminate and Restock: Clean any non-disposable equipment used during cleanup.[9] Replenish the supplies in your spill kit.[7]
Quantitative Data and Chemical Properties
The following table summarizes key quantitative data for this compound, which informs its toxicological profile and handling requirements.
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | >5000 mg/kg | Rat | [6] |
| Acute Dermal LD50 | >2000 mg/kg | Rabbit | [6] |
| Acute Inhalation LC50 | 240 mg/L (1 hour) | Rat | [6] |
| Aquatic Toxicity (LC50) | 0.038 mg/L | Rainbow Trout | [5] |
| Aquatic Toxicity (EC50) | 0.002 mg/L | Daphnia magna | [5] |
| Water Solubility | < 0.1 mg/L | N/A | [4][12] |
| Developmental Toxicity NOEL | 0.5 mg/kg/day | Rat, Rabbit | [5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound product and spill-contaminated materials.
References
- 1. files.tlhort.com [files.tlhort.com]
- 2. cvear.com [cvear.com]
- 3. moralesext.com [moralesext.com]
- 4. cvear.com [cvear.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 8. usalab.com [usalab.com]
- 9. reading.ac.uk [reading.ac.uk]
- 10. 8 Steps to Handling Chemical Spills in the Lab | SEPS Services [sepsservices.com]
- 11. westlab.com [westlab.com]
- 12. barmac.com.au [barmac.com.au]
- 13. cdn.chemservice.com [cdn.chemservice.com]
Personal protective equipment for handling Bromethalin
This document provides crucial safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for handling Bromethalin in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.
Understanding this compound Hazards
This compound is a highly potent, non-anticoagulant rodenticide that functions as a neurotoxin.[1][2][3] It is classified as acutely toxic via all routes of exposure (oral, dermal, and inhalation).[4][5] Unlike anticoagulant rodenticides, this compound has no direct antidote, and treatment for exposure is supportive, focusing on limiting absorption and managing symptoms such as cerebral edema.[1][3][6][7] Symptoms of severe exposure can include headache, confusion, tremors, seizures, and respiratory depression.[2][8]
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is critical to minimize exposure risk. Requirements vary based on the form of this compound being handled and the specific procedure.
Core PPE for All Handling Scenarios:
-
Skin Protection: Waterproof gloves are mandatory for all handling activities, including retrieving carcasses or unused bait.[6][9][10][11][12] A long-sleeved shirt and long pants are also required to minimize skin contact.[3][9][10][11]
-
Hand Hygiene: Hands must be washed thoroughly with soap and water after handling this compound, after removing gloves, and before eating, drinking, or smoking.[1][6][11][13]
Enhanced PPE for Specific Scenarios:
-
Handling Technical Grade or Powdered this compound: In addition to core PPE, safety glasses or goggles should be worn to protect against eye contact. If there is a risk of generating dust, appropriate respiratory protection (e.g., an N95 respirator) should be used.
-
Spill Cleanup: For large spills or situations with significant dust, coveralls, chemical-resistant footwear, and respiratory protection may be necessary.
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
References
- 1. diypestcontrol.com [diypestcontrol.com]
- 2. cvear.com [cvear.com]
- 3. Product Information | LabelSDS [labelsds.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. cvear.com [cvear.com]
- 7. Rat Poison (this compound-Based) in Dogs and Cats - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. researchgate.net [researchgate.net]
- 9. images.thdstatic.com [images.thdstatic.com]
- 10. files.tlhort.com [files.tlhort.com]
- 11. jteaton.com [jteaton.com]
- 12. pestcontrolsupplies.com [pestcontrolsupplies.com]
- 13. solutionsstores.com [solutionsstores.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
